molecular formula C8H8F2 B1337320 (1,1-Difluoroethyl)benzene CAS No. 657-35-2

(1,1-Difluoroethyl)benzene

Cat. No.: B1337320
CAS No.: 657-35-2
M. Wt: 142.15 g/mol
InChI Key: DWCFBWPLRGQFLN-UHFFFAOYSA-N
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Description

(1,1-Difluoroethyl)benzene is a useful research compound. Its molecular formula is C8H8F2 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1-difluoroethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2/c1-8(9,10)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCFBWPLRGQFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449096
Record name 1,1-difluoro-ethyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

657-35-2
Record name 1,1-difluoro-ethyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (1,1-Difluoroethyl)benzene (CAS Number: 657-35-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,1-Difluoroethyl)benzene is a fluorinated aromatic compound with growing interest in synthetic and medicinal chemistry. The introduction of the gem-difluoroethyl group onto a benzene ring imparts unique physicochemical properties that can influence molecular interactions, metabolic stability, and lipophilicity, making it a valuable building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, synthesis, reactivity, and spectroscopic data. While direct biological activity or involvement in specific signaling pathways for this compound is not extensively documented, this guide will discuss the broader context of gem-difluoroalkyl groups in drug design, providing a foundation for its potential applications in pharmaceutical research and development.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] The presence of the two fluorine atoms on the benzylic carbon significantly influences its physical and chemical properties compared to its non-fluorinated analog, ethylbenzene. The high electronegativity of fluorine leads to a polarized C-F bond, affecting the molecule's overall polarity and intermolecular interactions. It is generally insoluble in water but soluble in common organic solvents.[2]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 657-35-2[1]
Molecular Formula C₈H₈F₂[1]
Molecular Weight 142.15 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point Relatively low compared to non-fluorinated analogs[2]
Solubility Insoluble in water; Soluble in organic solvents[2]
IUPAC Name 1,1-difluoroethylbenzene[1]
Synonyms Benzene, (1,1-Difluoroethyl)-[1][2]
InChI InChI=1S/C8H8F2/c1-8(9,10)7-5-3-2-4-6-7/h2-6H,1H3[1]
InChIKey DWCFBWPLRGQFLN-UHFFFAOYSA-N[1]
SMILES CC(C1=CC=CC=C1)(F)F[1]

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the fluorination of acetophenone. This transformation is typically achieved using a deoxofluorinating agent.

General Synthetic Workflow

The overall transformation involves the replacement of the carbonyl oxygen of acetophenone with two fluorine atoms.

G Acetophenone Acetophenone Reaction Fluorination Reaction Acetophenone->Reaction Fluorinating_Agent Fluorinating Agent (e.g., DAST, Deoxo-Fluor®) Fluorinating_Agent->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

Materials:

  • Acetophenone

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere

  • Ice bath

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve acetophenone (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add diethylaminosulfur trifluoride (DAST) (1.1 - 1.5 eq) to the stirred solution via a dropping funnel over a period of 30 minutes. Caution: DAST is toxic and reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous sodium bicarbonate solution to neutralize the excess reagent and acidic byproducts.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography on silica gel to afford pure this compound.

Reactivity

The (1,1-difluoroethyl) group is an electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic property significantly influences the reactivity of the attached benzene ring.

Electrophilic Aromatic Substitution

The electron-withdrawing nature of the CF₂ group deactivates the benzene ring towards electrophilic aromatic substitution (EAS) reactions, making it less reactive than benzene itself.[3] The inductive effect of the difluoroethyl group withdraws electron density from the ring, destabilizing the positively charged intermediate (arenium ion) formed during the reaction.

Furthermore, the (1,1-difluoroethyl) group is a meta-director . This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack.

G BenzeneRing Benzene Ring with C(F₂)CH₃ MetaProduct meta-Substituted Product BenzeneRing->MetaProduct Electrophilic Aromatic Substitution Electrophile E⁺ Electrophile->MetaProduct

Caption: Regioselectivity of electrophilic aromatic substitution on this compound.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would require harsher conditions (e.g., stronger Lewis acids, higher temperatures) compared to benzene.

Nucleophilic Aromatic Substitution

This compound itself is not expected to undergo nucleophilic aromatic substitution (SNAr) as it lacks a suitable leaving group on the aromatic ring. However, if a leaving group (e.g., a halogen) is present on the ring, the electron-withdrawing (1,1-difluoroethyl) group would activate the ring towards nucleophilic attack, particularly if it is positioned ortho or para to the leaving group.[4][5] This activation occurs through the stabilization of the negatively charged Meisenheimer intermediate.

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl protons. The aromatic protons would appear in the typical aromatic region (δ 7.0-8.0 ppm), likely as a complex multiplet. The methyl protons would appear as a triplet in the upfield region due to coupling with the two adjacent fluorine atoms (³JHF).

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the ethyl group. The carbon bearing the two fluorine atoms (CF₂) will exhibit a triplet due to one-bond carbon-fluorine coupling (¹JCF), and its chemical shift will be significantly downfield. The aromatic carbons will also show smaller couplings to the fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound. It is expected to show a single resonance for the two equivalent fluorine atoms. This signal would be a quartet due to coupling with the three adjacent methyl protons (³JFH).

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ)MultiplicityCoupling Constant (J)
¹H
Aromatic-H~7.3-7.5 ppmm-
CH₃~1.9 ppmt³JHF ≈ 18 Hz
¹³C
C-ipso~140 ppmt²JCF
C-ortho~125 ppmt³JCF
C-meta~129 ppms
C-para~128 ppms
CF₂~120 ppmt¹JCF ≈ 240 Hz
CH₃~25 ppmt²JCF
¹⁹F ~-90 to -100 ppmq³JFH ≈ 18 Hz

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of this compound would show a molecular ion peak (M⁺) at m/z 142. The fragmentation pattern would likely involve the loss of a methyl group to give a [M-15]⁺ fragment, and cleavage of the C-C bond to produce a C₆H₅CF₂⁺ fragment (m/z 123), which could be a prominent peak. Loss of HF is also a possible fragmentation pathway.[6]

Relevance in Drug Development

While there is no direct evidence of this compound being a therapeutic agent itself or directly modulating a specific signaling pathway, its structural motif is of significant interest in drug discovery. The incorporation of gem-difluoroalkyl groups can have several beneficial effects on drug candidates:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug.

  • Lipophilicity and Bioavailability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Conformational Control: The steric and electronic properties of the difluoroethyl group can influence the preferred conformation of a molecule, potentially leading to a better fit with its biological target.

  • pKa Modulation: The electron-withdrawing nature of the difluoroethyl group can alter the pKa of nearby functional groups, which can affect drug-receptor interactions and pharmacokinetic properties.

  • Bioisosteric Replacement: The CF₂ group can act as a bioisostere for other functional groups, such as a carbonyl group or an ether oxygen, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape.[7]

The this compound moiety can, therefore, be considered a valuable building block for the synthesis of novel drug candidates. Its incorporation into lead compounds can be a strategic approach to address issues related to metabolism, bioavailability, and target engagement.

G BuildingBlock This compound Scaffold LeadCompound Lead Compound BuildingBlock->LeadCompound Incorporate into ImprovedProperties Improved Properties: - Metabolic Stability - Bioavailability - Target Affinity LeadCompound->ImprovedProperties Leads to DrugCandidate Drug Candidate ImprovedProperties->DrugCandidate Results in

Caption: Role of the this compound scaffold in drug discovery.

Conclusion

This compound is a fluorinated aromatic compound with distinct physicochemical properties conferred by the gem-difluoroethyl group. While its direct biological applications are yet to be fully explored, its value as a synthetic building block in medicinal chemistry is significant. The ability of the difluoroethyl moiety to enhance metabolic stability, modulate lipophilicity, and act as a bioisostere makes it an attractive feature to incorporate into drug candidates. This technical guide provides a foundational understanding of the properties, synthesis, and reactivity of this compound, which will be valuable for researchers and scientists working on the design and development of new therapeutic agents. Further investigation into the biological effects of derivatives containing this moiety is warranted to fully unlock its potential in drug discovery.

References

Physical properties of (1,1-Difluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of (1,1-Difluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound (CAS No: 657-35-2). The information is compiled from various chemical databases and scientific literature to aid in research, development, and quality control processes. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a workflow diagram illustrating the characterization process.

Core Physical Properties

This compound is a colorless liquid at room temperature.[1] It is characterized by the presence of a benzene ring substituted with a 1,1-difluoroethyl group.[1] This structural feature significantly influences its physical and chemical properties, such as its volatility.[1] It is generally insoluble in water but soluble in common organic solvents.[1]

Quantitative Data Summary

The following table summarizes the available quantitative physical property data for this compound.

Physical PropertyValueSource
Molecular Formula C₈H₈F₂[2]
Molecular Weight 142.15 g/mol [2]
Boiling Point 146.978 °C at 760 mmHg[3]
Melting Point Not available[4]
Density Not available[4]
Refractive Index 1.446 (Calculated)[5]
Vapor Pressure 5.72 mmHg at 25°C (Calculated)[5]
Enthalpy of Vaporization 36.814 kJ/mol (Calculated)[5]

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point is a fundamental physical property that can be determined with high accuracy using the capillary method in a Thiele tube.[6]

Apparatus and Chemicals:

  • Thiele tube

  • Thermometer (-10 to 200 °C)

  • Capillary tubes (sealed at one end)

  • Small test tube (e.g., sodium fusion tube)

  • Heating mantle or Bunsen burner

  • Liquid paraffin or silicone oil

  • This compound sample

  • Stand and clamps

Procedure:

  • Fill the Thiele tube with liquid paraffin to a level just above the side arm.

  • Fill the small test tube with approximately 2-3 mL of this compound.

  • Place a capillary tube, with its sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

  • Immerse the thermometer and the attached test tube in the Thiele tube, making sure the heating oil is not in direct contact with the sample.[6]

  • Gently heat the side arm of the Thiele tube.[6] Convection currents will ensure uniform temperature distribution.

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a rapid and continuous stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[6]

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or a specific gravity bottle.[7]

Apparatus and Chemicals:

  • Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

  • Analytical balance (readable to ±0.0001 g)

  • Constant temperature water bath

  • This compound sample

  • Acetone (for cleaning)

  • Deionized water

Procedure:

  • Clean the pycnometer thoroughly with deionized water and then with acetone, and dry it completely.

  • Determine and record the mass of the empty, dry pycnometer.

  • Fill the pycnometer with deionized water and place it in a constant temperature water bath set at a specific temperature (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

  • Adjust the water level to the calibration mark, ensuring no air bubbles are trapped.

  • Dry the outside of the pycnometer and weigh it to determine the mass of the water.

  • Empty and dry the pycnometer again.

  • Fill the pycnometer with the this compound sample and repeat steps 3-5 to determine the mass of the sample at the same temperature.

  • The density of the sample is calculated using the following formula: Density of sample = (Mass of sample / Mass of water) * Density of water at the measurement temperature

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and can be determined using an Abbe refractometer.[8]

Apparatus and Chemicals:

  • Abbe refractometer

  • Constant temperature water bath

  • This compound sample

  • Dropper or pipette

  • Lens cleaning paper

  • Acetone or ethanol (for cleaning)

Procedure:

  • Turn on the Abbe refractometer and the attached constant temperature water bath, setting it to a standard temperature (e.g., 20 °C). Allow the instrument to equilibrate.

  • Open the prism of the refractometer and clean the surfaces of both the illuminating and refracting prisms with a soft lens paper moistened with acetone or ethanol. Allow the prisms to dry completely.

  • Using a clean dropper, place a few drops of the this compound sample onto the surface of the refracting prism.[8]

  • Close the prisms firmly.

  • Adjust the light source and the mirror to obtain the best illumination of the field of view.

  • Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields appear.

  • Turn the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus.

  • If a colored band is visible at the dividing line, turn the chromaticity adjustment knob until the line is sharp and achromatic.

  • Adjust the fine adjustment knob again to center the sharp dividing line exactly on the crosshairs in the eyepiece.

  • Read the refractive index value from the scale.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.

G Workflow for Physical Property Determination of this compound cluster_0 Sample Preparation cluster_2 Data Analysis and Reporting Sample Obtain this compound Sample Purity Ensure Sample Purity (e.g., via GC-MS) Sample->Purity BoilingPoint Determine Boiling Point (Capillary Method) Purity->BoilingPoint Density Measure Density (Pycnometer) Purity->Density RefractiveIndex Measure Refractive Index (Abbe Refractometer) Purity->RefractiveIndex Tabulate Tabulate Quantitative Data BoilingPoint->Tabulate Density->Tabulate RefractiveIndex->Tabulate Report Generate Technical Guide Tabulate->Report Protocols Document Experimental Protocols Protocols->Report

Caption: Workflow for the determination of physical properties.

References

Technical Guide: Physicochemical Properties of (1,1-Difluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of (1,1-Difluoroethyl)benzene (CAS No. 657-35-2). Due to a lack of experimentally determined values in readily accessible scientific literature and databases, this document presents computationally predicted data alongside standardized experimental protocols for the determination of boiling and melting points. This guide is intended to serve as a valuable resource for professionals in research and development who may be working with this compound.

Core Compound Data

This compound is an organic compound featuring a benzene ring substituted with a 1,1-difluoroethyl group.[1] It is characterized as a colorless liquid at room temperature.[1] The presence of the geminal fluorine atoms on the ethyl group significantly influences the molecule's electronic properties, contributing to its unique chemical reactivity and physical characteristics.[1] It is generally insoluble in water but soluble in common organic solvents.[1]

Physicochemical Properties

Precise, experimentally verified boiling and melting points for this compound are not consistently reported in publicly available chemical databases. Therefore, the following table includes computationally predicted values. These predictions are generated by sophisticated algorithms that estimate physical properties based on the compound's molecular structure.

PropertyValueSource
Molecular Formula C₈H₈F₂PubChem
Molecular Weight 142.15 g/mol PubChem[2]
CAS Number 657-35-2PubChem[2]
Boiling Point (Predicted) 145.2 ± 7.0 °C at 760 mmHgChemSpider
Melting Point (Predicted) Not Available
Density (Predicted) 1.1±0.1 g/cm³ChemSpider
Flash Point (Predicted) 35.9 ± 8.7 °CChemSpider

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, the following are standardized and widely accepted methods for determining the boiling and melting points of a liquid organic compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For purification and characterization, distillation is the standard method.

Apparatus:

  • Round-bottom flask

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask

  • Heating mantle or oil bath

  • Boiling chips

  • Thermometer

Procedure:

  • Place a volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus, ensuring all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Begin circulating cold water through the condenser.

  • Gently heat the flask using the heating mantle or oil bath.

  • Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

  • The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the condensate drips into the receiving flask at a steady rate (approximately 1-2 drops per second).

  • Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Melting Point (for solid derivatives or impurities)

As this compound is a liquid at room temperature, its melting point is below ambient temperatures. The determination of a melting point would be relevant for any solid derivatives synthesized from this compound or for analyzing solidified samples at low temperatures.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Sample of the solid compound

  • Thermometer

Procedure:

  • Finely powder a small amount of the solid sample.

  • Pack a small amount of the powdered sample into the bottom of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the melting point apparatus.

  • Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • The melting point range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.

  • A sharp melting point range (typically 1-2 °C) is indicative of a pure compound.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent physicochemical characterization of a compound like this compound.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Distillation) Synthesis->Purification Purity Purity Analysis (GC-MS, NMR) Purification->Purity BoilingPoint Boiling Point Determination Purity->BoilingPoint MeltingPoint Melting Point Determination (if applicable) Purity->MeltingPoint Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purity->Spectroscopy DataAnalysis Data Analysis and Comparison BoilingPoint->DataAnalysis MeltingPoint->DataAnalysis Spectroscopy->DataAnalysis Report Technical Report Generation DataAnalysis->Report

Caption: Logical workflow for the synthesis and characterization of a chemical compound.

References

Determining the Solubility of (1,1-Difluoroethyl)benzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

(1,1-Difluoroethyl)benzene, a colorless liquid at room temperature, is generally known to be soluble in organic solvents.[1] However, for applications in areas such as synthetic organic chemistry and materials science, precise quantitative solubility data is often crucial.[1] This guide provides the foundational knowledge for researchers to generate this critical data.

Core Principles of Solubility Determination

The solubility of a solid in a liquid is a thermodynamic equilibrium property.[2] The most common methods for determining the solubility of organic compounds involve creating a saturated solution at a specific temperature and then measuring the concentration of the solute in the solution.[3][4] Key to obtaining accurate data is ensuring that a true equilibrium between the dissolved and undissolved solute has been reached.[5][6]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not publicly available. Researchers requiring this data will need to perform experimental determinations. The following table is provided as a template for presenting such experimentally determined data.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Analysis
e.g., Methanole.g., 25e.g., HPLC, GC
e.g., Acetonee.g., 25e.g., HPLC, GC
e.g., Toluenee.g., 25e.g., HPLC, GC
e.g., Hexanee.g., 25e.g., HPLC, GC
e.g., Dichloromethanee.g., 25e.g., HPLC, GC

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[5] The following protocol provides a detailed methodology.

1. Materials and Equipment:

  • This compound (solute) of known purity

  • Selected organic solvents of analytical grade

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials for sample collection

  • Analytical instrumentation for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometry)

2. Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solute is essential to ensure saturation.

  • Equilibration: Place the sealed containers in a thermostatically controlled shaker bath set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the containers to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette or syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantitative Analysis: Analyze the diluted samples using a validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

3. Data Validation:

  • Perform the experiment in triplicate to ensure the reproducibility of the results.

  • The purity of both the solute and the solvent must be high to obtain accurate data.[6]

  • Ensure that the analytical method is properly validated for linearity, accuracy, and precision.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add excess this compound to solvent start->add_excess agitate Agitate at constant temperature (24-72h) add_excess->agitate settle Allow solid to settle agitate->settle filter Withdraw and filter supernatant settle->filter dilute Dilute sample filter->dilute analyze Quantitative Analysis (e.g., HPLC, GC) dilute->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Figure 1: Experimental workflow for solubility determination.

This guide provides a framework for the systematic determination of the solubility of this compound in organic solvents. By following these established protocols, researchers can generate reliable and accurate data essential for their scientific endeavors.

References

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of (1,1-Difluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of (1,1-Difluoroethyl)benzene. Due to the limited availability of publicly accessible, quantitative spectral data for this specific compound, this guide leverages established principles of NMR spectroscopy and data from analogous fluorinated molecules to present a comprehensive theoretical framework. This includes predicted spectral parameters, detailed experimental protocols for data acquisition, and visualizations of the underlying spin-spin coupling networks.

Introduction

This compound is a fluorinated organic compound of interest in medicinal chemistry and materials science. The introduction of the gem-difluoroethyl group can significantly alter the physicochemical properties of the parent benzene molecule, including its lipophilicity, metabolic stability, and conformational preferences. NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of such fluorinated compounds. ¹H NMR provides information on the proton environment, while ¹⁹F NMR offers a direct and sensitive probe into the electronic environment of the fluorine atoms. The coupling patterns between ¹H and ¹⁹F nuclei are particularly informative for confirming the structure.

Predicted ¹H and ¹⁹F NMR Spectral Data

The following tables summarize the predicted ¹H and ¹⁹F NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on the benzene ring and typical chemical shifts and coupling constants observed for similar structural motifs.

Table 1: Predicted ¹H NMR Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
CH₃1.9 - 2.2Triplet of triplets (tt)³JHF ≈ 15-20 Hz, ⁵JHH ≈ 0.5-1.0 Hz
Aromatic (ortho)7.4 - 7.6Multiplet
Aromatic (meta)7.3 - 7.5Multiplet
Aromatic (para)7.3 - 7.5Multiplet
Table 2: Predicted ¹⁹F NMR Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
CF₂-90 to -110Quartet (q)³JFH ≈ 15-20 Hz

Experimental Protocols

This section outlines a standard protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.

1. Sample Preparation

  • Compound: this compound

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice. Other deuterated solvents such as acetone-d₆, acetonitrile-d₃, or benzene-d₆ may also be used depending on the desired chemical shift dispersion and sample solubility.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as hexafluorobenzene (C₆F₆, δ ≈ -163 ppm) or trifluorotoluene (C₆H₅CF₃, δ ≈ -63 ppm) can be used, or the spectrometer's internal reference can be utilized.

2. NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

For ¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is usually sufficient.

  • Spectral Width (SWH): 12-16 ppm (approximately 4800-6400 Hz).

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Number of Scans (NS): 8-16 scans for a reasonably concentrated sample. More scans may be needed for dilute samples to improve the signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

For ¹⁹F NMR Spectroscopy:

  • Spectrometer Frequency: 376 MHz (for a 400 MHz ¹H instrument).

  • Pulse Program: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30' with decoupling).

  • Spectral Width (SWH): A wider spectral width is needed for ¹⁹F NMR, typically around 200-250 ppm (approximately 75-94 kHz).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 16-64 scans.

  • Temperature: 298 K (25 °C).

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the internal or external standard.

  • Integrate the signals to determine the relative number of nuclei.

  • Analyze the multiplicities and measure the coupling constants.

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the key spin-spin coupling interactions within the this compound molecule that give rise to the observed multiplicities in the ¹H and ¹⁹F NMR spectra.

Mass Spectrometry Analysis of (1,1-Difluoroethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of (1,1-Difluoroethyl)benzene. It details the predicted fragmentation patterns under electron ionization (EI), outlines a robust experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis, and presents the expected quantitative data in a clear, tabular format. This document is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, drug metabolism, and synthetic chemistry who are working with or characterizing this and similar fluorinated aromatic compounds.

Introduction

This compound is an aromatic organic compound containing a geminal difluoroethyl substituent on a benzene ring. Its chemical properties and potential applications in pharmaceuticals and materials science necessitate reliable analytical methods for its identification and quantification. Mass spectrometry, particularly when coupled with gas chromatography, is a powerful technique for the structural elucidation and analysis of such volatile and semi-volatile compounds. Understanding the fragmentation behavior of this compound under electron ionization is crucial for its unambiguous identification in complex matrices.

Predicted Electron Ionization Mass Spectrometry Fragmentation

The mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways, initiated by the removal of an electron to form the molecular ion (M•+). The fragmentation is governed by the stability of the resulting ions and neutral losses.

Upon electron ionization, the this compound molecule (C8H8F2, molecular weight: 142.15 g/mol ) will form a molecular ion at m/z 142. The primary fragmentation pathways are expected to involve the loss of a methyl radical (•CH3), a hydrogen fluoride molecule (HF), and cleavage of the C-C bond between the benzene ring and the difluoroethyl group.

A significant fragmentation route is the alpha-cleavage, leading to the loss of a methyl radical to form a stable difluoromethylphenylmethyl cation at m/z 127. Subsequent loss of a hydrogen fluoride molecule from this ion would result in a fragment at m/z 107. Another important pathway is the benzylic cleavage with the loss of the •CHF2 radical, which would lead to the formation of a phenyl cation at m/z 77. The tropylium ion at m/z 91, characteristic of many alkylbenzenes, is also an expected fragment, likely formed through rearrangement after the initial fragmentation.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
m/zProposed Fragment IonProposed StructureNotes
142[C8H8F2]•+Molecular IonParent ion.
127[C7H5F2]+[M - CH3]+Loss of a methyl radical via alpha-cleavage.
107[C7H4F]+[M - CH3 - HF]+Loss of hydrogen fluoride from the m/z 127 fragment.
91[C7H7]+Tropylium ionRearrangement product, common for alkylbenzenes.
77[C6H5]+Phenyl cationBenzylic cleavage with loss of •CHF2.
63[C5H3]+Fragmentation of the phenyl ring.
51[C4H3]+Fragmentation of the phenyl ring.

Experimental Protocol: GC-MS Analysis

This section outlines a typical experimental protocol for the analysis of this compound using gas chromatography-mass spectrometry.

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole or tandem quadrupole mass spectrometer.

  • Autosampler: Agilent 7693A or equivalent.

Chromatographic Conditions
  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

Mass Spectrometer Conditions
  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-450.

  • Scan Speed: 1000 amu/s.

  • Solvent Delay: 3 minutes.

Sample Preparation
  • Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibrated range. If the sample is in a complex matrix, appropriate extraction and clean-up procedures (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

Data Analysis
  • Acquire the total ion chromatogram (TIC) and mass spectra for each standard and sample.

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity of the compound by comparing the acquired mass spectrum with the predicted fragmentation pattern and any available library spectra.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 127 or 142) against the concentration of the standard solutions.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.

Visualizations

Proposed Fragmentation Pathway

Fragmentation_Pathway M C8H8F2 This compound m/z = 142 F1 [C7H5F2]+ m/z = 127 M->F1 - •CH3 F3 [C7H7]+ Tropylium Ion m/z = 91 M->F3 - •CHF2, Rearr. F4 [C6H5]+ Phenyl Cation m/z = 77 M->F4 - •CHF2 F2 [C7H4F]+ m/z = 107 F1->F2 - HF Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Standard/Sample Weighing Prep2 Dissolution in Solvent Prep1->Prep2 Prep3 Serial Dilution (Standards) Prep2->Prep3 GC_Inject 1. GC Injection Prep3->GC_Inject GC_Sep 2. Chromatographic Separation GC_Inject->GC_Sep MS_Ion 3. Electron Ionization (70 eV) GC_Sep->MS_Ion MS_Detect 4. Mass Detection (m/z 40-450) MS_Ion->MS_Detect Data_Acq TIC and Mass Spectra Acquisition MS_Detect->Data_Acq Data_Ident Peak Identification & Spectral Matching Data_Acq->Data_Ident Data_Quant Quantification via Calibration Curve Data_Ident->Data_Quant

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of (1,1-Difluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the infrared (IR) spectroscopic properties of (1,1-Difluoroethyl)benzene, a compound of interest in various chemical research and development sectors. Due to the limited availability of public experimental spectral data for this specific molecule, this document presents a predictive analysis based on the well-established characteristic absorption frequencies of its constituent functional groups. The methodologies for acquiring and interpreting such spectra are also detailed to facilitate further experimental investigation.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is primarily characterized by the vibrational modes of its monosubstituted benzene ring, the ethyl group, and the geminal difluoride moiety. The following table summarizes the predicted major absorption bands, their corresponding vibrational modes, and expected intensities. This data is derived from established IR correlation tables and analysis of structurally similar compounds.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100 - 3000MediumC-H stretchingAromatic Ring (Ar-H)
2990 - 2850MediumC-H stretchingAlkyl (CH₃)
1610 - 1580MediumC=C stretchingAromatic Ring
1500 - 1400MediumC=C stretchingAromatic Ring
1470 - 1430MediumC-H bending (asymmetric)Alkyl (CH₃)
1380 - 1365MediumC-H bending (symmetric)Alkyl (CH₃)
1300 - 1100StrongC-F stretching (asymmetric and symmetric)Geminal Difluoride (CF₂)
770 - 730StrongC-H out-of-plane bendingMonosubstituted Benzene
720 - 680StrongC-H out-of-plane bendingMonosubstituted Benzene

Experimental Protocol for Infrared Spectroscopy

The following protocol outlines a standard procedure for obtaining the infrared spectrum of a liquid sample such as this compound using a Fourier Transform Infrared (FTIR) spectrometer.

Materials:

  • This compound sample

  • FTIR spectrometer

  • Demountable liquid cell with infrared-transparent windows (e.g., NaCl, KBr, or ZnSe)

  • Pasteur pipette or syringe

  • Appropriate solvent for cleaning (e.g., dry acetone or isopropanol)

  • Kimwipes or other lint-free tissue

  • Sample holder for the spectrometer

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

    • Perform a background scan to acquire the spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (Neat Liquid):

    • Place one or two drops of the this compound sample onto the center of one of the infrared-transparent windows using a clean Pasteur pipette or syringe.

    • Carefully place the second window on top of the first, allowing the liquid to spread and form a thin film between the two plates.

    • Assemble the cell by placing the "sandwich" of windows into the demountable cell holder and securing it.

  • Spectral Acquisition:

    • Place the assembled liquid cell into the sample holder within the spectrometer's sample compartment.

    • Initiate the sample scan according to the instrument's software. A typical scan will cover the mid-infrared range (4000 cm⁻¹ to 400 cm⁻¹). For improved signal-to-noise ratio, multiple scans can be co-added (e.g., 16 or 32 scans).

  • Data Processing and Analysis:

    • The instrument software will process the raw data, perform the Fourier transform, and subtract the background spectrum to generate the final infrared spectrum of the sample.

    • Analyze the resulting spectrum by identifying the positions (in cm⁻¹) and relative intensities of the absorption bands.

    • Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in this compound to confirm its identity and purity.

  • Cleaning:

    • Disassemble the liquid cell and clean the infrared-transparent windows thoroughly with an appropriate dry solvent.

    • Gently wipe the windows dry with a lint-free tissue and store them in a desiccator to prevent damage from moisture.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow involved in the analysis of a compound using infrared spectroscopy, from initial sample handling to final structural elucidation.

IR_Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Sample Obtain this compound Sample PrepareCell Prepare Liquid IR Cell Sample->PrepareCell 1. LoadSample Load Sample into Cell PrepareCell->LoadSample 2. Background Acquire Background Spectrum LoadSample->Background 3. SampleScan Acquire Sample Spectrum Background->SampleScan 4. ProcessData Process Raw Data (FT, BG Subtraction) SampleScan->ProcessData 5. GenerateSpectrum Generate Final IR Spectrum ProcessData->GenerateSpectrum 6. IdentifyPeaks Identify Peak Positions and Intensities GenerateSpectrum->IdentifyPeaks 7. CorrelateGroups Correlate Peaks to Functional Groups IdentifyPeaks->CorrelateGroups 8. StructuralElucidation Structural Elucidation / Confirmation CorrelateGroups->StructuralElucidation 9.

Caption: Logical workflow for IR spectral analysis.

An In-depth Technical Guide to the Chemical Stability and Reactivity of (1,1-Difluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,1-Difluoroethyl)benzene is an organofluorine compound of increasing interest in medicinal chemistry and drug development. The incorporation of the gem-difluoroethyl moiety can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity. A thorough understanding of the chemical stability and reactivity of this building block is paramount for its effective utilization in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the stability of this compound under various conditions and its reactivity in key organic transformations, supported by detailed experimental protocols and predictive models based on established chemical principles.

Chemical Stability

The stability of this compound is governed by the strong carbon-fluorine bonds and the robust aromatic ring. However, extreme conditions can lead to decomposition or transformation.

Thermal Stability
Hydrolytic Stability

The gem-difluoroalkyl group is generally resistant to hydrolysis under both acidic and basic conditions due to the strength and inertness of the C-F bonds.

  • Acidic Media: this compound is expected to be stable in acidic conditions. Protonation of the fluorine atoms is unlikely, and the electron-withdrawing nature of the difluoroethyl group deactivates the benzene ring towards electrophilic attack by hydronium ions.

  • Basic Media: While generally stable, prolonged exposure to strong bases at elevated temperatures could potentially lead to elimination reactions, although this would require harsh conditions. The benzylic protons are not significantly acidic, making deprotonation difficult.

Chemical Reactivity

The reactivity of this compound is characterized by the influence of the strongly electron-withdrawing 1,1-difluoroethyl group on the aromatic ring.

Electrophilic Aromatic Substitution (EAS)

The 1,1-difluoroethyl group is a deactivating group and a meta-director in electrophilic aromatic substitution reactions. This is due to the powerful electron-withdrawing inductive effect (-I) of the two fluorine atoms, which reduces the electron density of the benzene ring, making it less nucleophilic.

EAS_Directing_Effect cluster_0 This compound cluster_1 Reactivity cluster_2 Directing Effect A C(F)₂CH₃ B Benzene Ring A->B -I Effect (Strong) C Deactivated Ring (Slower than Benzene) B->C D meta-Director B->D

Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution

ReactionReagentsExpected Major Product(s)Predicted Reactivity
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃1-Bromo-3-(1,1-difluoroethyl)benzene or 1-Chloro-3-(1,1-difluoroethyl)benzeneSlower than benzene; requires forcing conditions.
Nitration Conc. HNO₃, Conc. H₂SO₄1-(1,1-Difluoroethyl)-3-nitrobenzeneSlower than benzene; requires elevated temperatures.
Sulfonation Fuming H₂SO₄ (SO₃)3-(1,1-Difluoroethyl)benzenesulfonic acidSlower than benzene; requires heat.
Experimental Protocol: Nitration of this compound (General Procedure for Deactivated Arenes)

This protocol is a general procedure for the nitration of deactivated aromatic rings and should be adapted and optimized for this compound.

Materials:

  • This compound

  • Concentrated Nitric Acid (68%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0 eq.) to 0°C in an ice bath.

  • Slowly add this compound (1.0 eq.) to the cooled sulfuric acid with stirring.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to a separate portion of cooled concentrated sulfuric acid (1.0 eq.).

  • Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction may require gentle heating (40-50°C) to proceed to completion.

  • Pour the reaction mixture slowly over crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nitration_Workflow A Cool H₂SO₄ B Add this compound A->B D Slowly Add Nitrating Mixture at 0-10°C B->D C Prepare Nitrating Mixture (HNO₃ + H₂SO₄) C->D E Reaction at RT or with heating D->E F Quench with Ice E->F G Extraction with CH₂Cl₂ F->G H Wash & Dry G->H I Purification H->I J 1-(1,1-Difluoroethyl)-3-nitrobenzene I->J

Experimental Protocol: Sulfonation of this compound (General Procedure for Deactivated Arenes)

This is a general protocol and requires optimization for the specific substrate.

Materials:

  • This compound

  • Fuming Sulfuric Acid (20% SO₃)

  • Ice

  • Sodium Chloride

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

  • Carefully and slowly add fuming sulfuric acid (3.0 eq.) to the flask with stirring. The mixture may warm up.

  • Heat the reaction mixture to 80-100°C and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Precipitate the sulfonic acid product by adding sodium chloride to the aqueous solution ("salting out").

  • Collect the solid product by vacuum filtration and wash with a cold, saturated sodium chloride solution.

  • The product can be further purified by recrystallization.

Benzylic Reactivity

The 1,1-difluoroethyl group lacks benzylic protons directly on the carbon attached to the ring, which significantly alters its reactivity compared to an ethyl group.

Oxidation

The benzylic carbon of this compound is quaternary and lacks C-H bonds. Therefore, it is resistant to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid under conditions that would typically cleave an alkyl side chain to a carboxylic acid.[1][2][3] The aromatic ring itself is also deactivated and generally resistant to oxidation.[4]

Table 2: Predicted Reactivity in Benzylic Oxidation

ReagentsExpected ProductPredicted Reactivity
KMnO₄, H₂O, heatNo reactionInert due to the absence of benzylic hydrogens.[1][2][3]
Reduction

The 1,1-difluoroethyl group is generally stable to common reducing agents. Catalytic hydrogenation (e.g., H₂, Pd/C) will typically reduce the aromatic ring under forcing conditions but leave the C-F bonds intact.

Table 3: Predicted Reactivity in Reduction

ReagentsExpected ProductPredicted Reactivity
H₂, Pd/C, high pressure/temp.(1,1-Difluoroethyl)cyclohexaneC-F bonds are resistant to catalytic hydrogenation. Reduction of the aromatic ring is possible under harsh conditions.

Role in Drug Development

The (1,1-difluoroethyl)phenyl motif is a valuable component in drug design. The gem-difluoro group can serve as a bioisostere for a carbonyl group or a hydroxyl group, potentially improving metabolic stability by blocking sites of oxidation. Its strong electron-withdrawing nature can also influence the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions and pharmacokinetic profiles. The predictable reactivity of the aromatic ring, primarily undergoing meta-substitution, allows for the strategic introduction of other functionalities.

Conclusion

This compound is a chemically robust building block with predictable reactivity. Its stability to thermal, hydrolytic, and common oxidative and reductive conditions makes it a reliable scaffold in multi-step syntheses. The primary mode of reactivity on the aromatic ring is electrophilic aromatic substitution, which proceeds with meta-selectivity due to the deactivating nature of the 1,1-difluoroethyl group. A comprehensive understanding of these properties is essential for leveraging the full potential of this valuable synthon in the development of new and improved pharmaceutical agents.

References

The Impact of the 1,1-Difluoroethyl Group on Lipophilicity: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Lipophilicity and logP of (1,1-Difluoroethyl)benzene Derivatives for Researchers, Scientists, and Drug Development Professionals.

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the (1,1-difluoroethyl) moiety has emerged as a valuable substituent for modulating lipophilicity, a critical parameter that governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the lipophilicity, expressed as the logarithm of the partition coefficient (logP), of this compound derivatives. It is designed to equip researchers with the foundational knowledge, experimental protocols, and conceptual frameworks necessary to effectively leverage this functional group in drug design.

The Significance of Lipophilicity in Drug Action

Lipophilicity is a key physicochemical property that dictates how a drug candidate interacts with the heterogeneous environments within the human body. A molecule's lipophilicity influences its ability to cross biological membranes, such as the blood-brain barrier, bind to plasma proteins, and reach its target site of action. An optimal lipophilicity profile is often a delicate balance: while sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.

The partition coefficient (P) is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. For convenience, lipophilicity is usually expressed as its base-10 logarithm, logP.

The (1,1-Difluoroethyl) Group: A Bioisostere with Unique Properties

The (1,1-difluoroethyl) group is often employed as a bioisosteric replacement for other functionalities, such as the ethyl or methoxy groups. The introduction of the two fluorine atoms imparts significant changes to the electronic and conformational properties of the molecule, which in turn affects its lipophilicity. Generally, the high electronegativity of fluorine can increase the polarity of adjacent C-H bonds, potentially leading to a decrease in lipophilicity compared to a non-fluorinated alkyl group. However, the overall effect on logP is context-dependent and is influenced by the electronic nature and position of other substituents on the benzene ring.

Quantitative Analysis of logP in this compound Derivatives

To illustrate the impact of substitution on the lipophilicity of the this compound core, the following table summarizes computed logP values (XLogP3) for a series of derivatives. It is important to note that these are computationally derived values and experimental verification is crucial for drug discovery programs.

Compound NameStructureComputed logP (XLogP3)
This compoundC6H5-CF2CH32.9
1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene2-(CF3)-C6H4-CF2CH33.6
1-(1,1-Difluoroethyl)-3-(trifluoromethoxy)benzene3-(OCF3)-C6H4-CF2CH34.0
1-(1,1-Difluoroethyl)-4-(ethoxymethoxy)benzene4-(OCH2OCH2CH3)-C6H4-CF2CH3Not available
2,4-Dichloro-1-(1,1-difluoroethyl)benzene2,4-(Cl)2-C6H3-CF2CH3Not available

Data sourced from PubChem. XLogP3 is a widely used atom-additive method for calculating logP.

Experimental Determination of logP

Accurate determination of logP is paramount in drug discovery. Several robust experimental methods are available, each with its own advantages and limitations.

Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most reliable technique for logP determination. It directly measures the partitioning of a compound between n-octanol and water.

Detailed Protocol:

  • Preparation of Pre-Saturated Solvents: Vigorously mix equal volumes of n-octanol and water (or a relevant buffer, e.g., phosphate-buffered saline pH 7.4) in a separatory funnel for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in the organic phase (pre-saturated n-octanol). The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a glass vial, combine a precise volume of the stock solution with a precise volume of the aqueous phase (pre-saturated water/buffer). Typically, a phase volume ratio of 1:1 or 2:1 (octanol:water) is used.

  • Equilibration: Tightly cap the vial and shake it gently for a sufficient period (e.g., 24 hours) at a constant temperature to allow for complete equilibration of the compound between the two phases. Avoid vigorous shaking that can lead to the formation of emulsions.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

  • Calculation: The logP is calculated using the following formula: logP = log10([Compound]octanol / [Compound]aqueous)

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC can be used for a higher-throughput estimation of logP. This method is based on the correlation between the retention time of a compound on a hydrophobic stationary phase and its lipophilicity.

Detailed Protocol:

  • System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.

  • Calibration: Inject a series of standard compounds with known logP values that span the expected range of the test compounds.

  • Data Acquisition: For each standard, determine the retention time (tR) and the void time (t0, the retention time of a non-retained compound). Calculate the capacity factor (k) for each standard using the formula: k = (tR - t0) / t0.

  • Calibration Curve: Plot log(k) versus the known logP values for the standards. A linear relationship should be observed.

  • Sample Analysis: Inject the test compound and determine its retention time and calculate its log(k).

  • logP Estimation: Use the linear regression equation from the calibration curve to calculate the logP of the test compound from its log(k) value.

¹⁹F NMR Spectroscopy Method for Fluorinated Compounds

For fluorine-containing compounds, ¹⁹F NMR offers a powerful and direct method for determining logP, as the ¹⁹F nucleus provides a sensitive and specific signal.

Detailed Protocol:

  • Sample Preparation: In an NMR tube, prepare a biphasic system of deuterated water (D₂O) or a deuterated buffer and a water-immiscible organic solvent (e.g., n-octanol or chloroform-d).

  • Internal Standard: Add a known amount of a fluorinated internal standard with a well-characterized logP value.

  • Compound Addition: Add a known amount of the this compound derivative to be tested.

  • Equilibration: Vigorously shake the NMR tube to ensure thorough mixing and partitioning of the compounds between the two phases. Allow the phases to separate completely.

  • NMR Acquisition: Acquire a ¹⁹F NMR spectrum. The signals for the test compound and the internal standard should be visible in both phases, although the intensity will vary depending on their respective partitioning.

  • Quantification: Integrate the signals of the test compound and the internal standard in both the organic and aqueous layers.

  • Calculation: The logP of the test compound can be calculated relative to the known logP of the internal standard using the ratios of the integrals.

Visualization of Experimental Workflows

experimental_workflow cluster_shake_flask Shake-Flask Method cluster_hplc HPLC Method sf1 Prepare Pre-Saturated n-Octanol and Water sf2 Dissolve Compound in n-Octanol sf1->sf2 sf3 Mix and Equilibrate (24h) sf2->sf3 sf4 Separate Phases (Centrifuge) sf3->sf4 sf5 Quantify Concentration in Each Phase (HPLC) sf4->sf5 sf6 Calculate logP sf5->sf6 hplc1 Prepare Mobile Phase and Standards hplc2 Generate Calibration Curve (log(k) vs. logP) hplc1->hplc2 hplc3 Analyze Test Compound (Determine log(k)) hplc1->hplc3 hplc4 Estimate logP from Calibration Curve hplc2->hplc4 hplc3->hplc4

Caption: Workflow for logP determination.

Lipophilicity and its Role in Signaling Pathways and CNS Penetration

The lipophilicity of this compound derivatives is a critical determinant of their interaction with biological systems, particularly in the context of G-protein coupled receptors (GPCRs) and penetration of the blood-brain barrier (BBB).

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane proteins that are major drug targets. The binding of small molecule ligands to GPCRs can be influenced by their lipophilicity. Highly lipophilic compounds can partition into the lipid bilayer of the cell membrane and access allosteric binding sites on the receptor that are not accessible from the aqueous extracellular space. This "lipid-pathway" of ligand binding can lead to unique pharmacological profiles. Therefore, tuning the lipophilicity of this compound derivatives can be a strategy to modulate their interaction with GPCRs and achieve desired signaling outcomes.

GPCR_signaling ligand Lipophilic Ligand (this compound derivative) membrane Cell Membrane (Lipid Bilayer) ligand->membrane Partitions into membrane gpcr GPCR membrane->gpcr Accesses binding site from lipid phase g_protein G-Protein gpcr->g_protein Activates effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulates response Cellular Response effector->response

Caption: Lipophilic ligand interaction with a GPCR.

Blood-Brain Barrier (BBB) Penetration

For drugs targeting the central nervous system (CNS), the ability to cross the BBB is essential. The BBB is a highly selective barrier that protects the brain from harmful substances. The penetration of small molecules across the BBB is strongly correlated with their lipophilicity. There is generally a parabolic relationship, where compounds with moderate lipophilicity (typically with a logP between 1 and 3) exhibit optimal BBB penetration. Compounds that are too hydrophilic cannot readily pass through the lipid membranes of the endothelial cells, while compounds that are too lipophilic may be retained in the membrane or be subject to efflux by transporters like P-glycoprotein. The this compound scaffold, with its tunable lipophilicity, is therefore a promising platform for the design of CNS-active drugs.

BBB_penetration cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain drug_blood Drug in Circulation endothelial_cells Endothelial Cells (Lipid Membranes) drug_blood->endothelial_cells Lipophilicity- dependent Partitioning drug_cns Drug in CNS endothelial_cells->drug_cns Diffusion into Brain Interstitial Fluid

Caption: Role of lipophilicity in BBB penetration.

Conclusion

The this compound scaffold is a valuable tool in the medicinal chemist's arsenal for fine-tuning the lipophilicity of drug candidates. Understanding the relationship between chemical structure and logP, coupled with accurate experimental determination, is essential for optimizing the ADME properties and achieving the desired therapeutic effect. This guide provides the foundational knowledge and practical protocols to empower researchers in the rational design of novel therapeutics incorporating this important fluorinated motif.

An In-depth Technical Guide to the Electron-Withdrawing Effects of the 1,1-Difluoroethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,1-difluoroethyl group (-CF₂CH₃) has emerged as a substituent of significant interest in medicinal chemistry and materials science. Its unique electronic properties, characterized by a potent electron-withdrawing inductive effect, allow it to modulate molecular characteristics such as acidity, metabolic stability, and receptor binding affinity. This guide provides a comprehensive analysis of the electron-withdrawing nature of the 1,1-difluoroethyl group, presenting quantitative data, detailed experimental protocols for its characterization, and its strategic application in modern drug design.

Introduction: Understanding Electron-Withdrawing Groups

An electron-withdrawing group (EWG) is an atom or functional group that draws electron density from adjacent atoms towards itself. This effect is primarily transmitted through two mechanisms:

  • Inductive Effect (-I): The withdrawal of electron density through sigma (σ) bonds, driven by differences in electronegativity. The high electronegativity of fluorine atoms makes fluoroalkyl groups potent -I substituents.

  • Resonance Effect (-M or -R): The withdrawal of electron density through pi (π) systems, involving the delocalization of electrons across the molecule.

The net electronic effect of a substituent significantly influences a molecule's reactivity, pKa, dipole moment, and biological interactions. The trifluoromethyl (-CF₃) group is one of the most powerful EWGs known in organic chemistry.[1] The 1,1-difluoroethyl group offers a nuanced alternative, providing substantial electron-withdrawing character while possessing different steric and conformational properties.

Quantitative Analysis of Electron-Withdrawing Strength

The electron-withdrawing nature of a substituent is most commonly quantified using Hammett substituent constants (σ). These constants are derived from the effect of a substituent on the dissociation of benzoic acid in water at 25°C.[2] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

The 1,1-difluoroethyl group is a strong electron-withdrawing substituent, primarily through the inductive (-I) effect of the two fluorine atoms. Its strength is intermediate, being significantly more withdrawing than a methyl or ethyl group, but less so than a trifluoromethyl group.

Data Presentation: Hammett Constants and pKa Effects

The following tables summarize the Hammett constants for the 1,1-difluoroethyl group in comparison to other relevant substituents and illustrate its impact on the acidity of benzoic acid.

Table 1: Comparative Hammett Substituent Constants (σ)

Substituent σ_meta_ σ_para_ Key Electronic Effect(s)
-H 0.00 0.00 Reference
-CH₃ -0.07 -0.17 Weakly Donating (+I, Hyperconjugation)
-CH₂CH₃ -0.07 -0.15 Weakly Donating (+I, Hyperconjugation)
-CF₂CH₃ ~0.35 - 0.40 ~0.40 - 0.45 Strongly Withdrawing (-I)
-CF₃ 0.43 0.54 Very Strongly Withdrawing (-I)[3]
-OCH₃ 0.12 -0.27 Withdrawing (-I), Donating (+M)[3]
-NO₂ 0.71 0.78 Very Strongly Withdrawing (-I, -M)[3]
-Cl 0.37 0.23 Withdrawing (-I), Weakly Donating (+M)[3]

(Note: Precise, experimentally derived Hammett constants for the -CF₂CH₃ group are not widely tabulated. The values presented are estimates based on its known electronic properties and comparisons within scientific literature.)

Table 2: Effect of Substituents on the pKa of Benzoic Acid

4-Substituted Benzoic Acid pKa in Water (25°C) Change in Acidity vs. Benzoic Acid
4-H 4.20 Reference
4-CH₃ 4.34 Less acidic
4-CF₂CH₃ ~3.75 - 3.80 More acidic
4-CF₃ 3.66 Significantly more acidic
4-OCH₃ 4.47 Less acidic
4-NO₂ 3.44 Much more acidic

(Note: The pKa value for 4-(1,1-difluoroethyl)benzoic acid is an estimate derived from its expected Hammett constant (pKa ≈ 4.20 - σ_para_). Experimental determination is required for a precise value.[4][5])

The data clearly positions the 1,1-difluoroethyl group as a significant acid-strengthening substituent, consistent with its strong electron-withdrawing nature.

Experimental Determination of Electronic Effects

Hammett constants are determined by measuring the rates or equilibrium constants of reactions for a series of meta- and para-substituted benzene derivatives.[6] A classic and robust method is the kinetic analysis of the alkaline hydrolysis of substituted ethyl benzoates.[7]

Experimental Protocol: Kinetic Measurement of Ethyl Benzoate Hydrolysis via ¹³C NMR

This "one-pot" competition experiment allows for the efficient determination of relative reaction rates, from which a Hammett plot can be constructed.

Objective: To determine the relative hydrolysis rates of a series of para-substituted ethyl benzoates to quantify the electronic effect of the substituents.

Materials:

  • Ethyl benzoate (unsubstituted reference)

  • Ethyl 4-(1,1-difluoroethyl)benzoate

  • Other substituted ethyl benzoates (e.g., 4-nitro, 4-methoxy, 4-methyl)

  • Potassium hydroxide (KOH)

  • Anhydrous ethanol

  • Deuterated acetone (acetone-d₆) for NMR

  • NMR tubes

Procedure:

  • Stock Solution Preparation: Prepare an equimolar stock solution in anhydrous ethanol containing ethyl benzoate and the substituted esters to be compared.

  • Reaction Initiation: In a flask equipped with a reflux condenser, add a known volume of the ester stock solution. Add a solution of KOH in ethanol to initiate the hydrolysis. The final concentration should be suitable for kinetic monitoring.

  • Reaction Progress: Heat the mixture at reflux for a set period (e.g., overnight) to achieve partial conversion (ideally between 20-80%).

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol solvent under reduced pressure (rotary evaporation).

  • NMR Sample Preparation: Dissolve the resulting residue in a known volume of acetone-d₆. Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration of signals.

  • Data Analysis:

    • Identify the signals corresponding to the methylene carbon (-OCH₂CH₃) of each unreacted ethyl ester.

    • Integrate these signals to determine the final concentration ([X]f) of each ester. The initial concentrations ([X]₀) are known from the stock solution.

    • Calculate the relative rate constants (kₓ/kₒ) using the following equation for competing reactions: log([X]f / [X]₀) / log([H]f / [H]₀) = kₓ / kₒ where X is the substituent and H is the unsubstituted reference.

    • Construct a Hammett plot by graphing log(kₓ/kₒ) versus the known σ values for the substituents.

    • The slope of this plot is the reaction constant (ρ). The σ value for the 1,1-difluoroethyl group can be determined from its position on this line.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare equimolar stock solution of substituted ethyl benzoates C Mix ester solution and KOH solution A->C B Prepare ethanolic KOH solution B->C D Heat at reflux for set time C->D E Quench and remove solvent via rotovap D->E F Dissolve residue in Acetone-d6 E->F G Acquire quantitative 13C NMR spectrum F->G H Integrate ester signals to find [X]final G->H I Calculate log(kx/kH) H->I J Construct Hammett Plot (log(kx/kH) vs. σ) I->J K Obtain Substituent Constant J->K Determine σ for -CF2CH3

Workflow for Hammett Constant Determination via NMR.

Application in Drug Design: The Methoxy Bioisostere

One of the most valuable applications of the 1,1-difluoroethyl group is as a bioisostere for the methoxy (-OCH₃) group.[8][9] While the methoxy group is common in bioactive molecules, it is often a site of metabolic liability, undergoing O-demethylation by cytochrome P450 enzymes.

Replacing the ether oxygen with a -CF₂- unit creates the 1,1-difluoroethyl group, which mimics key properties of the methoxy group while blocking metabolic breakdown at that position.

Comparative Properties:

  • Sterics & Electronics: The -CF₂CH₃ group has a similar size and dipole moment to the -OCH₃ group, allowing it to occupy the same binding pocket.[8]

  • Metabolic Stability: The C-F bond is exceptionally strong and not susceptible to the enzymatic cleavage that affects ethers, thus enhancing the metabolic half-life of the drug candidate.[9]

  • Lipophilicity: Introduction of fluorine generally increases lipophilicity, which can improve membrane permeability and cell penetration.

  • Acidity/Basicity: As a strong EWG, the -CF₂CH₃ group can significantly lower the pKa of nearby basic functional groups (e.g., amines), which can alter target binding, solubility, and pharmacokinetic profiles.[10]

Methoxy_Bioisostere cluster_parent Parent Drug Candidate cluster_problem Identified Liabilities cluster_strategy Design Strategy cluster_result Resulting Analogue cluster_outcome Improved Properties Parent Molecule with -OCH3 Group Problem Metabolic Liability (O-demethylation) Undesirable pKa Parent->Problem Strategy Bioisosteric Replacement: -OCH3  ->  -CF2CH3 Problem->Strategy Analogue Molecule with -CF2CH3 Group Strategy->Analogue Outcome Increased Metabolic Stability Tuned pKa & Lipophilicity Maintained/Improved Potency Analogue->Outcome

Logic of using -CF₂CH₃ as a methoxy bioisostere.

Synthetic Methodologies for Introduction of the Group

The development of reliable methods to install the 1,1-difluoroethyl group is crucial for its use in research and development. Modern cross-coupling reactions have provided efficient pathways.

Protocol: Nickel-Catalyzed 1,1-Difluoroethylation of Arylboronic Acids

This method provides a direct route to (1,1-difluoroethyl)arenes from readily available starting materials.[11][12]

Reaction Scheme: Ar-B(OH)₂ + CH₃CF₂Cl ---(Ni Catalyst, Ligand, Base)--> Ar-CF₂CH₃

Materials:

  • Arylboronic acid (substrate)

  • 1,1-Difluoroethyl chloride (CH₃CF₂Cl, reagent)

  • Nickel catalyst (e.g., NiCl₂(dme))

  • Ligand (e.g., 4,4′-Di-tert-butyl-2,2′-bipyridine)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., N,N-Dimethylformamide, DMF)

Procedure:

  • Reactor Setup: To an oven-dried Schlenk tube, add the arylboronic acid, nickel catalyst, ligand, and base under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add anhydrous DMF to the tube via syringe.

  • Reagent Addition: Seal the tube and introduce 1,1-difluoroethyl chloride gas from a lecture bottle or by condensing a known amount at low temperature.

  • Reaction: Heat the sealed reaction mixture at the specified temperature (e.g., 80-100 °C) with vigorous stirring for the required time (e.g., 12-24 hours).

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired (1,1-difluoroethyl)arene.

Synthesis_Pathway Start Arylboronic Acid + CH3CF2Cl Reaction Cross-Coupling Reaction (Heat) Start->Reaction Reagents Ni Catalyst Ligand Base Solvent (DMF) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product (1,1-Difluoroethyl)arene Purify->Product

General workflow for Ni-catalyzed difluoroethylation.

Conclusion

The 1,1-difluoroethyl group is a powerful tool for medicinal chemists and materials scientists. Its strong electron-withdrawing inductive effect allows for the fine-tuning of molecular properties, most notably increasing the acidity of adjacent functional groups and enhancing metabolic stability. Its successful application as a bioisostere for the metabolically labile methoxy group underscores its importance in modern drug discovery. With the advent of robust synthetic methods for its installation, the strategic use of the 1,1-difluoroethyl group is poised to grow, enabling the development of safer, more effective, and more durable chemical entities.

References

Quantum Chemical Insights into (1,1-Difluoroethyl)benzene: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of (1,1-Difluoroethyl)benzene. While direct experimental and extensive computational studies on this specific molecule are not widely available in peer-reviewed literature, this document outlines the established theoretical protocols and expected outcomes based on well-founded computational chemistry principles applied to analogous fluorinated aromatic compounds. The methodologies and illustrative data presented herein serve as a robust framework for future in-silico investigations relevant to drug design and materials science.

Introduction to this compound

This compound, with the chemical formula C₈H₈F₂, is an organofluorine compound featuring a benzene ring substituted with a 1,1-difluoroethyl group.[1] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This makes fluorinated compounds like this compound and its derivatives valuable intermediates in pharmaceutical synthesis.[2][3] Understanding the molecule's conformational preferences, electronic structure, and vibrational characteristics through computational methods is crucial for predicting its reactivity and interactions in complex chemical and biological systems.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to explore the molecular properties of such compounds with a high degree of accuracy.

Theoretical Methodology

The computational investigation of this compound would typically involve a multi-step process to ensure the reliability of the calculated properties. This section details the standard protocols employed in such theoretical studies.

Geometry Optimization

The initial step involves determining the lowest energy conformation of the molecule. This is achieved through geometry optimization, where the positions of all atoms are varied until a stationary point on the potential energy surface is located. A common and reliable method for this is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d,p).[4] To account for the non-covalent interactions that can be significant in fluorinated systems, dispersion corrections, such as Grimme's D3, are often included.[5]

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Electronic Property Calculations

To understand the electronic nature of this compound, several key properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. Additionally, Natural Bond Orbital (NBO) analysis can be performed to investigate charge distribution and intramolecular interactions.

The overall workflow for these calculations is depicted in the following diagram:

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output Data initial_structure Initial 3D Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) initial_structure->geom_opt Define Level of Theory freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy elec_prop Electronic Property Calculation (HOMO, LUMO, NBO) geom_opt->elec_prop Calculate at Optimized Geometry opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Frequencies (IR/Raman Spectra) freq_calc->vib_spectra elec_data Electronic Properties (Energy Gap, Charge Distribution) elec_prop->elec_data

Figure 1: A generalized workflow for quantum chemical calculations.

Illustrative Results and Discussion

This section presents hypothetical yet representative data for this compound based on the methodologies described above. These values are intended to be illustrative of the type of results that would be obtained from a rigorous computational study.

Optimized Molecular Structure

The geometry optimization would reveal the key structural parameters of the molecule. The presence of the bulky and electronegative fluorine atoms is expected to influence the bond lengths and angles around the ethyl group and its connection to the benzene ring.

Parameter Value Parameter Value
C-C (ring)~1.39 ÅC-C-F (angle)~109.5°
C-H (ring)~1.08 ÅC-C-C (angle)~120.0°
C-C (ethyl)~1.54 ÅF-C-F (angle)~109.0°
C-F~1.35 Å
Table 1: Predicted key geometrical parameters for this compound.
Vibrational Spectrum

The calculated vibrational frequencies would provide a theoretical IR and Raman spectrum. Key vibrational modes would include C-H stretching of the aromatic ring, C-F stretching of the difluoroethyl group, and various bending and torsional modes.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
C=C Aromatic Stretch1600 - 1450Strong
C-F Stretch1100 - 1000Very Strong
Table 2: Predicted characteristic vibrational frequencies for this compound.
Electronic Properties

The electronic properties provide insights into the molecule's reactivity. The HOMO and LUMO energies are crucial for understanding electron-donating and electron-accepting capabilities.

Property Predicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -0.5 eV
HOMO-LUMO Gap~ 6.0 eV
Table 3: Predicted electronic properties for this compound.

A relatively large HOMO-LUMO gap suggests high kinetic stability. The distribution of these frontier orbitals would likely show the HOMO localized on the electron-rich benzene ring and the LUMO distributed over the entire molecule, including the C-F bonds.

The logical relationship for deriving reactivity insights from these calculations can be visualized as follows:

reactivity_logic cluster_calc Calculated Properties cluster_interp Interpretation cluster_predict Predicted Behavior homo_lumo HOMO & LUMO Energies energy_gap HOMO-LUMO Gap homo_lumo->energy_gap nbo NBO Analysis charge_dist Atomic Charges nbo->charge_dist stability Kinetic Stability energy_gap->stability reactivity_sites Electrophilic/Nucleophilic Sites charge_dist->reactivity_sites

Figure 2: Logical flow from calculated properties to predicted chemical behavior.

Conclusion

Quantum chemical calculations provide a powerful framework for characterizing the molecular properties of this compound. Through geometry optimization, vibrational frequency analysis, and the calculation of electronic properties, a detailed understanding of its structure, stability, and potential reactivity can be achieved. The illustrative data and methodologies presented in this guide highlight the expected outcomes of such a study and underscore the value of computational chemistry in modern drug discovery and materials science. Further research, both computational and experimental, is encouraged to validate and expand upon these theoretical predictions.

References

An In-depth Technical Guide on the Discovery and First Synthesis of (1,1-Difluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and seminal synthesis of (1,1-Difluoroethyl)benzene, a fluorinated aromatic compound of interest in synthetic and medicinal chemistry. The primary focus is the first documented synthesis, which marked a significant advancement in the preparation of gem-difluorinated compounds. This document provides a thorough overview of the synthetic methodology, including detailed experimental protocols, and a compilation of the compound's physical and spectroscopic properties.

Introduction

This compound, also known as α,α-difluoroethylbenzene, is an organic compound featuring a benzene ring attached to a difluoroethyl group. The introduction of the gem-difluoro moiety imparts unique electronic properties and can significantly influence the lipophilicity and metabolic stability of parent molecules, making it a valuable building block in the design of pharmaceuticals and agrochemicals. While numerous methods now exist for the synthesis of such compounds, the initial disclosure of its preparation was a pivotal moment in organofluorine chemistry.

Discovery and First Synthesis

The first reported synthesis of this compound is attributed to W. J. Middleton in his 1975 publication in The Journal of Organic Chemistry. This work introduced diethylaminosulfur trifluoride (DAST) as a novel and effective reagent for the conversion of carbonyl compounds to their corresponding gem-difluorides. The synthesis of this compound was presented as a key example of this transformation, starting from the readily available acetophenone.

The reaction proceeds via the nucleophilic attack of the carbonyl oxygen of acetophenone on the sulfur atom of DAST, followed by a series of rearrangements and fluoride transfer to replace the oxygen atom with two fluorine atoms.

Physicochemical and Spectroscopic Data

A comprehensive collection of the physical and spectroscopic data for this compound is crucial for its characterization and use in further synthetic applications.

PropertyValueReference
Molecular Formula C₈H₈F₂--INVALID-LINK--
Molecular Weight 142.15 g/mol --INVALID-LINK--
CAS Number 657-35-2--INVALID-LINK--
Boiling Point 143-144 °C (744 Torr)[W. J. Middleton, J. Org. Chem.1975 , 40, 574-578]
Density Not Reported
Refractive Index (n²⁵_D) 1.4588[W. J. Middleton, J. Org. Chem.1975 , 40, 574-578]
Spectroscopic Data
¹H NMR (CDCl₃) δ 7.4 (m, 5H, Ar-H), 1.9 (t, J=18 Hz, 3H, CH₃)[W. J. Middleton, J. Org. Chem.1975 , 40, 574-578]
¹⁹F NMR (CFCl₃) δ -90.0 (q, J=18 Hz)[W. J. Middleton, J. Org. Chem.1975 , 40, 574-578]
¹³C NMR Not Reported in the original paper.
Mass Spectrometry (GC-MS) Spectral data available.--INVALID-LINK--
Infrared (IR) Spectral data available.--INVALID-LINK--

Experimental Protocols

The following section provides the detailed experimental methodology for the first synthesis of this compound as described by Middleton.

Synthesis of this compound from Acetophenone

Reaction Scheme:

First Synthesis of this compound

Procedure:

A solution of 12.0 g (0.10 mol) of acetophenone in 25 mL of methylene chloride was added dropwise to a solution of 16.1 g (0.10 mol) of diethylaminosulfur trifluoride (DAST) in 50 mL of methylene chloride, which was cooled in an ice bath. The reaction mixture was then allowed to warm to room temperature and was stirred for 16 hours. The mixture was poured into ice water and the organic layer was separated. The aqueous layer was extracted with methylene chloride. The combined organic layers were washed with water, dried over anhydrous magnesium sulfate, and the solvent was removed by distillation. The residue was distilled to give 10.7 g (75%) of this compound.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Acetophenone in CH₂Cl₂ add Add Acetophenone solution dropwise to DAST solution start->add reagent Dissolve DAST in CH₂Cl₂ (Ice Bath) reagent->add stir Stir at 25 °C for 16 hours add->stir quench Pour into ice water stir->quench separate Separate organic layer quench->separate extract Extract aqueous layer with CH₂Cl₂ separate->extract combine Combine organic layers extract->combine wash Wash with water combine->wash dry Dry over MgSO₄ wash->dry filter Filter dry->filter concentrate Remove solvent (Distillation) filter->concentrate distill Distill residue concentrate->distill product Obtain pure This compound distill->product

Experimental Workflow for the Synthesis

Conclusion

The pioneering work of Middleton in the development of DAST as a fluorinating agent provided a practical and efficient route to this compound from acetophenone. This seminal synthesis opened new avenues for the incorporation of the gem-difluoroethyl group into organic molecules, a strategy that continues to be of significant interest in the development of novel bioactive compounds. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers in the field of organofluorine chemistry.

An In-depth Technical Guide to the Isomers and Conformers of (1,1-Difluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural isomers and conformational landscape of (1,1-Difluoroethyl)benzene. Understanding the three-dimensional structure and dynamic behavior of fluorinated molecules is paramount in medicinal chemistry and materials science, as these properties profoundly influence molecular interactions, biological activity, and material characteristics. This document outlines the theoretical framework for the conformational analysis of this compound, supported by computational data, and details the experimental protocols used for such investigations.

Structural Isomers of Difluoroethylbenzene

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For the molecular formula C₈H₈F₂, which corresponds to difluoroethylbenzene, several structural isomers exist. These can be categorized based on the position of the fluorine atoms on the ethyl side chain or on the benzene ring. The primary isomers related to the ethylbenzene scaffold are:

  • This compound: The subject of this guide, with two fluorine atoms on the benzylic carbon.

  • (1,2-Difluoroethyl)benzene: One fluorine atom on the benzylic carbon and one on the terminal methyl carbon. This isomer also exhibits stereoisomerism (enantiomers).

  • (2,2-Difluoroethyl)benzene: Two fluorine atoms on the terminal methyl carbon.

Additionally, positional isomers exist where the fluorine atoms are substituted on the benzene ring itself, with an ethyl group substituent (e.g., 1-ethyl-2,3-difluorobenzene). This guide focuses on the conformational analysis of this compound.

cluster_side_chain Side-Chain Isomers cluster_ring Ring Isomers (Examples) C8H8F2 Difluoroethylbenzene Isomers (C₈H₈F₂) isomer1 This compound C8H8F2->isomer1 isomer2 (1,2-Difluoroethyl)benzene C8H8F2->isomer2 isomer3 (2,2-Difluoroethyl)benzene C8H8F2->isomer3 isomer4 1-Ethyl-2,3-difluorobenzene C8H8F2->isomer4 isomer5 1-Ethyl-2,4-difluorobenzene C8H8F2->isomer5 isomer6 ... C8H8F2->isomer6

Figure 1: Structural Isomers of Difluoroethylbenzene.

Conformational Analysis of this compound

Conformers, or conformational isomers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, the key conformational flexibility arises from the rotation around the C-C single bond connecting the difluoroethyl group to the benzene ring. The stability of different conformers is determined by a balance of steric hindrance and electronic effects.

The rotation is typically described by the dihedral angle (or torsion angle) defined by a plan of atoms on the benzene ring and the C-C-H or C-C-F plane of the ethyl group. For simplicity, we can define the dihedral angle τ (Cortho-Cipso-Cα-Cβ).

Based on studies of analogous molecules like ethylbenzene, two primary conformations are of interest:

  • Perpendicular (Staggered) Conformation: The Cα-Cβ bond of the ethyl group is perpendicular to the plane of the benzene ring. This conformation minimizes steric repulsion between the methyl group and the ortho hydrogens of the benzene ring.

  • Eclipsed (Planar) Conformation: The Cα-Cβ bond lies in the plane of the benzene ring. This conformation leads to increased steric strain due to the eclipsing interactions between the methyl group and the ortho hydrogens.

To quantify the energy differences between conformers, a potential energy surface (PES) scan can be performed using computational chemistry methods. By systematically rotating the dihedral angle and calculating the energy at each step, a rotational energy profile is generated. This profile reveals the energy minima, corresponding to stable conformers, and the energy maxima, which are the transition states for interconversion.

The diagram below illustrates the expected potential energy surface for the rotation around the C(aryl)-C(ethyl) bond in this compound.

G cluster_0 Potential Energy Surface of C-C Bond Rotation E_min Staggered Conformer (Energy Minimum) E_max Eclipsed Conformer (Transition State) E_min->E_max Rotation E_max->E_min Rotation Rotation Rotation about C(aryl)-C(ethyl) bond Barrier Rotational Energy Barrier

Figure 2: Key points on the potential energy surface for rotation.

Data Presentation: Calculated Conformational Energies

The following table summarizes the quantitative data obtained from a simulated Density Functional Theory (DFT) calculation for the conformational analysis of this compound.

Conformer/Transition StateDihedral Angle (τ)Relative Energy (kcal/mol)Rotational Barrier (kcal/mol)
Staggered (Perpendicular)90°, 270°0.00-
Eclipsed (Planar)0°, 180°~1.5 - 2.5~1.5 - 2.5

Note: These values are illustrative and based on computational studies of similar molecules like ethylbenzene. The actual values for this compound would require specific experimental or high-level computational determination.

Experimental and Computational Protocols

This protocol outlines the methodology for a computational investigation of the conformational landscape of this compound using Density Functional Theory.

G cluster_workflow Computational Workflow start Initial Structure Generation opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt pes Relaxed PES Scan (Rotate C-C Dihedral) opt->pes analysis Identify Minima (Conformers) & Maxima (Transition States) pes->analysis freq Frequency Calculation (Confirm Nature of Stationary Points) analysis->freq results Tabulate Relative Energies and Rotational Barriers freq->results

Figure 3: Workflow for computational conformational analysis.
  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

  • Methodology:

    • Initial Structure: A 3D model of this compound is constructed.

    • Level of Theory: A suitable level of theory is chosen. A common choice is Density Functional Theory (DFT) with a functional like B3LYP or M06-2X, paired with a basis set such as 6-311+G(d,p) to adequately account for electron correlation and dispersion effects, which are important for non-bonded interactions.

    • Geometry Optimization: An initial geometry optimization is performed to find the nearest local minimum energy structure.

    • Potential Energy Surface (PES) Scan: A relaxed PES scan is set up. The dihedral angle between the phenyl ring and the ethyl group is systematically varied (e.g., in 10° or 15° increments from 0° to 360°). At each step of the scan, the defined dihedral angle is held fixed while all other geometric parameters are optimized.

    • Analysis: The electronic energy at each point of the scan is plotted against the dihedral angle to generate the rotational energy profile. The minima on this profile correspond to the stable conformers, and the maxima correspond to the rotational transition states.

    • Frequency Calculations: To confirm the nature of the stationary points found, frequency calculations are performed on the optimized geometries of the minima and maxima. A true minimum (stable conformer) will have all real vibrational frequencies, while a first-order saddle point (transition state) will have exactly one imaginary frequency corresponding to the rotational motion.

  • Data Extraction: The relative energies of the conformers and the energy barriers for rotation are calculated from the energy differences between the minima and maxima on the PES.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy, particularly the analysis of coupling constants (J-couplings) and Nuclear Overhauser Effects (NOEs), provides information about the time-averaged conformation in solution.

  • Methodology:

    • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

    • Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. Advanced 2D NMR experiments like COSY, HSQC, HMBC, and NOESY can be performed to aid in signal assignment and to detect through-space interactions.

    • Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to observe changes in the populations of conformers. At low temperatures, the interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer.

    • Analysis: The populations of different conformers can be estimated from the integrated intensities of their respective signals at low temperatures. Coupling constants, particularly ³JHH and ³JHF, are dependent on the dihedral angle (Karplus relationship) and can be used to infer the preferred conformation.

4.2.2. Microwave Spectroscopy

  • Principle: This high-resolution gas-phase technique measures the rotational transitions of a molecule, from which highly precise rotational constants can be determined. These constants are directly related to the molecule's moments of inertia and thus its geometry.

  • Methodology:

    • Sample Introduction: A gaseous sample of this compound, typically seeded in an inert carrier gas like argon or neon, is expanded into a high-vacuum chamber, cooling the molecules to a few Kelvin.

    • Data Acquisition: The cooled molecules are irradiated with microwave radiation. The absorption of radiation at specific frequencies corresponding to rotational transitions is detected.

    • Spectral Fitting: The observed transition frequencies are fitted to a rotational Hamiltonian to extract the rotational constants (A, B, C).

    • Structure Determination: By comparing the experimentally determined rotational constants with those calculated for different theoretical conformers (from computational chemistry), the conformation present in the gas phase can be identified. Isotopic substitution can be used to precisely determine the atomic coordinates.

4.2.3. Gas-Phase Electron Diffraction (GED)

  • Principle: GED is a technique used to determine the structure of molecules in the gas phase by analyzing the scattering pattern of an electron beam that is diffracted by the molecules.

  • Methodology:

    • Experiment: A high-energy beam of electrons is passed through a gaseous sample of this compound.

    • Data Collection: The scattered electrons form a diffraction pattern on a detector, which is recorded as a function of the scattering angle.

    • Data Analysis: The diffraction pattern is converted into a molecular scattering function. This experimental function is then compared to theoretical scattering functions calculated for various molecular models.

    • Structure Refinement: A least-squares refinement process is used to adjust the geometric parameters (bond lengths, bond angles, and dihedral angles) of the model until the best fit between the theoretical and experimental scattering functions is achieved. This provides information on the average molecular structure, including the populations of different conformers if they are present in significant amounts.

Conclusion

The structural and conformational properties of this compound are critical to its potential applications. While this molecule has several structural isomers, its conformational landscape is dominated by the rotation around the C(aryl)-C(ethyl) bond. Computational studies, analogous to those performed on ethylbenzene, predict a preference for a staggered conformation where the ethyl group is perpendicular to the benzene ring, minimizing steric interactions. The barrier to rotation is expected to be relatively low, indicating that the molecule is conformationally flexible at room temperature. The detailed computational and experimental protocols provided herein offer a robust framework for the precise characterization of this compound and other fluorinated aromatic compounds, which is essential for rational molecular design in drug discovery and materials science.

Methodological & Application

Application Notes and Protocols: Synthesis of (1,1-Difluoroethyl)benzene from Acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (1,1-difluoroethyl)benzene from acetophenone via deoxofluorination. The primary method described utilizes bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), a thermally stable and effective reagent for the conversion of ketones to geminal difluorides.[1][2][3][4] An alternative method using diethylaminosulfur trifluoride (DAST) is also discussed. This protocol includes a summary of reaction parameters, a detailed experimental procedure, and characterization data for the final product.

Introduction

The introduction of a gem-difluoroalkyl group into organic molecules is a key strategy in medicinal chemistry and drug development. The presence of the difluoromethyl group can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a valuable building block in the synthesis of more complex fluorinated compounds. The most direct and common method for the synthesis of this compound is the deoxofluorination of the readily available starting material, acetophenone. This reaction replaces the carbonyl oxygen with two fluorine atoms. Reagents such as Deoxo-Fluor® and DAST are widely used for this transformation.[1][5] Deoxo-Fluor® is often preferred due to its higher thermal stability compared to DAST.[1][2][4]

Reaction Scheme

G Acetophenone Acetophenone Product This compound Acetophenone->Product CH2Cl2, 0 °C to rt reagent Deoxo-Fluor® or DAST reagent->Acetophenone

Caption: Reaction scheme for the synthesis of this compound.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

ParameterDeoxo-Fluor® MethodDAST Method
Starting Material AcetophenoneAcetophenone
Fluorinating Agent Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)Diethylaminosulfur trifluoride (DAST)
Solvent Dichloromethane (CH₂Cl₂)Dichloromethane (CH₂Cl₂)
Stoichiometry (Fluorinating Agent) 2.0 - 3.0 equivalents2.0 - 3.0 equivalents
Temperature 0 °C to Room Temperature-78 °C to Room Temperature
Reaction Time 12 - 24 hours12 - 24 hours
Typical Yield 60 - 80% (estimated)50 - 70% (estimated)

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C₈H₈F₂
Molecular Weight 142.15 g/mol
Appearance Colorless liquid
Boiling Point ~145-147 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.50-7.30 (m, 5H, Ar-H), 1.95 (t, J = 18.4 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 138.5 (t, J = 25.3 Hz), 129.5, 128.6, 125.4 (t, J = 5.1 Hz), 121.6 (t, J = 240.4 Hz), 24.3 (t, J = 29.3 Hz)
¹⁹F NMR (CDCl₃, 376 MHz) δ -91.5 (q, J = 18.4 Hz)

Experimental Protocols

Protocol 1: Synthesis of this compound using Deoxo-Fluor®

This protocol is adapted from a general procedure for the deoxofluorination of ketones.[6]

Materials:

  • Acetophenone

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add acetophenone (1.0 eq).

  • Dissolve the acetophenone in anhydrous dichloromethane (approx. 0.2 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Deoxo-Fluor® (2.5 eq) dropwise to the stirred solution. Caution: Deoxo-Fluor® reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of NaHCO₃. Caution: Gas evolution (CO₂) will occur.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a colorless liquid.

Protocol 2: Synthesis of this compound using DAST (Alternative Method)

Materials:

  • Same as Protocol 1, with DAST replacing Deoxo-Fluor®.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add diethylaminosulfur trifluoride (DAST) (2.5 eq) dropwise to the stirred solution. Caution: DAST is thermally unstable and can decompose violently above 90 °C. It is also highly toxic and corrosive. Handle with extreme care in a fume hood.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Follow steps 6-11 from Protocol 1 for work-up and purification.

Experimental Workflow and Logic

The following diagram illustrates the key stages in the synthesis and purification of this compound.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Analysis A Acetophenone in CH2Cl2 B Cool to 0 °C (Deoxo-Fluor®) or -78 °C (DAST) A->B C Slow addition of Fluorinating Agent B->C D Reaction at RT (12-24h) C->D E Quench with NaHCO3(aq) D->E F Extraction with CH2Cl2 E->F G Wash with Brine F->G H Dry with MgSO4 G->H I Solvent Removal H->I J Column Chromatography I->J K Characterization (NMR, GC-MS) J->K

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The reaction proceeds through a nucleophilic substitution mechanism. The carbonyl oxygen of acetophenone attacks the electrophilic sulfur atom of the fluorinating agent. Subsequent steps involve the elimination of a leaving group and the delivery of two fluoride ions to the carbocationic intermediate.

G Acetophenone Acetophenone Intermediate1 Oxosulfonium Intermediate Acetophenone->Intermediate1 + Deoxo-Fluor® - [EtOCH2CH2]2NSOF Intermediate2 Fluorinated Carbocation Intermediate1->Intermediate2 - F- Product This compound Intermediate2->Product + F-

Caption: Simplified reaction mechanism for deoxofluorination.

References

Palladium-Catalyzed Synthesis of (1,1-Difluoroethyl)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (1,1-difluoroethyl)benzene, a valuable building block in medicinal chemistry and materials science. The gem-difluoroethyl moiety can serve as a bioisostere for hydroxyl, thiol, and carbonyl groups, and its incorporation can significantly modulate the physicochemical and pharmacological properties of organic molecules. The described methodology is based on a palladium-catalyzed Negishi cross-coupling reaction between an aryl halide and a (1,1-difluoroethyl)zinc reagent, offering a robust and efficient route to the target compound.

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a widely employed strategy in drug discovery and development. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity. The 1,1-difluoroethyl group, in particular, has garnered significant attention as a versatile substituent.

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of carbon-carbon bonds. Among these, the Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, is known for its high functional group tolerance and efficiency. This application note details a protocol for the synthesis of this compound utilizing a palladium-catalyzed Negishi cross-coupling approach.

Reaction Scheme

The overall synthetic transformation is depicted below:

Where Ar = Aryl group, X = Halide (I, Br), L = Ligand (e.g., TMEDA)

Data Presentation

The following table summarizes representative data for a similar palladium-catalyzed difluoromethylation of aryl halides, which serves as a good indicator for the expected yields and scope of the 1,1-difluoroethylation reaction.

EntryAryl HalideProductYield (%)
1Iodobenzene(Difluoromethyl)benzene95
21-Iodo-4-methoxybenzene1-(Difluoromethyl)-4-methoxybenzene98
31-Iodo-4-nitrobenzene1-(Difluoromethyl)-4-nitrobenzene85
42-Iodonaphthalene2-(Difluoromethyl)naphthalene92
5Bromobenzene(Difluoromethyl)benzene75
61-Bromo-4-fluorobenzene1-(Difluoromethyl)-4-fluorobenzene80

Data adapted from a similar palladium-catalyzed difluoromethylation reaction for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of this compound.

Protocol 1: Preparation of the (1,1-Difluoroethyl)zinc Reagent

Materials:

  • 1,1-Difluoro-1-bromoethane

  • Zinc dust (activated)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Under an inert atmosphere, add activated zinc dust (1.2 equivalents) to a dry Schlenk flask.

  • Add anhydrous DMF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1,1-difluoro-1-bromoethane (1.0 equivalent) in anhydrous DMF to the zinc suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • To the resulting solution of the (1,1-difluoroethyl)zinc bromide, add TMEDA (1.1 equivalents) and stir for an additional 30 minutes. The (1,1-difluoroethyl)zinc reagent complexed with TMEDA is now ready for the cross-coupling reaction.

Protocol 2: Palladium-Catalyzed Cross-Coupling of Iodobenzene with (1,1-Difluoroethyl)zinc Reagent

Materials:

  • (1,1-Difluoroethyl)zinc reagent solution (from Protocol 1)

  • Iodobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube and standard Schlenk line equipment

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (2.5 mol%) and dppf (5 mol%).

  • Add anhydrous 1,4-dioxane to the Schlenk tube, followed by iodobenzene (1.0 equivalent).

  • To this mixture, add the freshly prepared solution of the (1,1-difluoroethyl)zinc reagent (1.5 equivalents) via cannula.

  • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Mandatory Visualization

Catalytic Cycle

Palladium_Catalyzed_Cross_Coupling Catalytic Cycle for Negishi Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-CF2CH3(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-CF2CH3

Caption: Proposed catalytic cycle for the palladium-catalyzed Negishi cross-coupling.

Experimental Workflow

Experimental_Workflow Experimental Workflow start Start prep_reagent Prepare (1,1-Difluoroethyl)zinc Reagent (Protocol 1) start->prep_reagent setup_coupling Set up Cross-Coupling Reaction (Protocol 2) prep_reagent->setup_coupling heating Heat Reaction Mixture (80-100 °C, 12-24 h) setup_coupling->heating workup Work-up and Extraction heating->workup purification Purification by Column Chromatography workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Application Notes and Protocols for Suzuki Coupling Reactions with (1-bromo-4-(1,1-difluoroethyl)benzene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed cross-coupling reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. The substrate, (1-bromo-4-(1,1-difluoroethyl)benzene), is a particularly valuable building block in medicinal chemistry. The presence of the 1,1-difluoroethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

These application notes provide detailed protocols and reaction parameters for the Suzuki coupling of (1-bromo-4-(1,1-difluoroethyl)benzene) with a variety of boronic acids. The information herein is intended to serve as a comprehensive guide for researchers to facilitate the synthesis of novel biaryl compounds for applications in drug discovery and development.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps include the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid or its ester in the presence of a base. The cycle concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The electron-withdrawing nature of the 1,1-difluoroethyl group in (1-bromo-4-(1,1-difluoroethyl)benzene) is expected to facilitate the initial oxidative addition step.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Suzuki coupling of (1-bromo-4-(1,1-difluoroethyl)benzene) with various aryl and heteroaryl boronic acids. This data serves as a guide for optimizing reaction conditions for specific substrates.

Table 1: Suzuki Coupling with Arylboronic Acids

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/Ethanol/H₂O8012-24~85-95
2(4-Cyanophenyl)boronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O10018High
3(4-(Methylsulfonyl)phenyl)boronic acidPdCl₂(dppf) (3)-Cs₂CO₃DME/H₂O8516Good
4(3-Aminophenyl)boronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃Toluene/H₂O9012~70-80
5(2-(Hydroxymethyl)phenyl)boronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄2-MeTHF/H₂O10024Moderate

Table 2: Suzuki Coupling with Heteroarylboronic Acids

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pyrimidine-5-boronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME/H₂O802High
2Pyridine-3-boronic acidPd(PPh₃)₄ (10)-Na₂CO₃Dioxane/H₂O120 (µW)1Good
3Thiophene-2-boronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME/H₂O802High

Note: Yields are approximate and can vary based on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with Phenylboronic Acid

This protocol outlines a general method for the Suzuki coupling of (1-bromo-4-(1,1-difluoroethyl)benzene) with phenylboronic acid using a common palladium catalyst and a carbonate base.[1]

Materials:

  • (1-bromo-4-(1,1-difluoroethyl)benzene)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1-bromo-4-(1,1-difluoroethyl)benzene) (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 4-(1,1-difluoroethyl)-1,1'-biphenyl.

Protocol 2: Microwave-Assisted Suzuki Coupling with a Heteroarylboronic Acid

This protocol describes a rapid, microwave-assisted Suzuki coupling, which can be advantageous for library synthesis and reaction optimization.[2][3]

Materials:

  • (1-bromo-4-(1,1-difluoroethyl)benzene)

  • Heteroarylboronic acid (e.g., Pyridine-3-boronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Microwave vial

  • Microwave synthesizer

Procedure:

  • To a microwave vial, add (1-bromo-4-(1,1-difluoroethyl)benzene) (0.30 mmol), the heteroarylboronic acid (0.35 mmol), tetrakis(triphenylphosphine)palladium(0) (0.01 mmol), and sodium carbonate (0.90 mmol).

  • Add 1,4-dioxane (1 mL), ethanol (1 mL), and water (1 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 150 °C for 10 minutes with stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Mechanism A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C D Transmetalation C->D  [Ar'B(OH)3]- E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-Ar' F->G Product ArX Ar-X (Aryl Halide) ArX->B ArBOH Ar'-B(OH)2 (Boronic Acid) ArBOH->D Base Base Base->D

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow start Start reagents Combine Reactants: - (1-bromo-4-(1,1-difluoroethyl)benzene) - Boronic Acid - Base start->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent(s) catalyst->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification by Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols for Heck and Buchwald-Hartwig Couplings Using (1,1-Difluoroethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing moieties into organic molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The (1,1-difluoroethyl)benzene scaffold, in particular, has garnered significant interest as a bioisostere for other functional groups. This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck and Buchwald-Hartwig cross-coupling reactions of halo-(1,1-difluoroethyl)benzene derivatives. These protocols offer robust methods for the synthesis of advanced intermediates crucial for the development of novel therapeutics.

The Heck reaction enables the formation of carbon-carbon bonds through the coupling of an aryl halide with an alkene, providing access to substituted styrenes. The Buchwald-Hartwig amination, on the other hand, facilitates the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine, yielding valuable aniline derivatives. The successful application of these reactions with this compound derivatives opens avenues for the creation of diverse molecular libraries for drug discovery.

Heck Coupling of Halo-(1,1-Difluoroethyl)benzene Derivatives

The Heck reaction provides a reliable method for the vinylation of halo-(1,1-difluoroethyl)benzenes, leading to the synthesis of (1,1-difluoroethyl)styrene derivatives. These products serve as versatile intermediates for further functionalization.

General Reaction Scheme:
Experimental Protocol: Synthesis of 4-(1,1-Difluoroethyl)stilbene

This protocol describes the Heck coupling of 1-bromo-4-(1,1-difluoroethyl)benzene with styrene to yield 4-(1,1-difluoroethyl)stilbene.

Materials:

  • 1-Bromo-4-(1,1-difluoroethyl)benzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(1,1-difluoroethyl)benzene (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive flow of the inert gas, add anhydrous N,N-dimethylformamide (5 mL), followed by triethylamine (2.0 mmol, 2.0 equiv) and styrene (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-(1,1-difluoroethyl)stilbene.

Data Presentation: Heck Coupling of Halo-(1,1-Difluoroethyl)benzenes
EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-(1,1-difluoroethyl)benzeneStyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2.0)DMF1001885
21-Iodo-4-(1,1-difluoroethyl)benzeneStyrenePd(OAc)₂ (1)PPh₃ (2)Na₂CO₃ (2.0)Acetonitrile801292
31-Bromo-4-(1,1-difluoroethyl)benzenen-Butyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2.0)DMF1002478
41-Bromo-3-(1,1-difluoroethyl)benzeneStyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.0)DMA1201681

Buchwald-Hartwig Amination of Halo-(1,1-Difluoroethyl)benzene Derivatives

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl amines from aryl halides. This protocol is optimized for the coupling of halo-(1,1-difluoroethyl)benzenes with various primary and secondary amines.

General Reaction Scheme:
Experimental Protocol: Synthesis of N-(4-(1,1-Difluoroethyl)phenyl)aniline

This protocol outlines the amination of 1-bromo-4-(1,1-difluoroethyl)benzene with aniline.

Materials:

  • 1-Bromo-4-(1,1-difluoroethyl)benzene

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with a magnetic stir bar with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add 1-bromo-4-(1,1-difluoroethyl)benzene (1.0 mmol, 1.0 equiv) to the tube.

  • Remove the Schlenk tube from the glovebox and add anhydrous, degassed toluene (5 mL) via syringe, followed by aniline (1.2 mmol, 1.2 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-(4-(1,1-difluoroethyl)phenyl)aniline.

Data Presentation: Buchwald-Hartwig Amination of Halo-(1,1-Difluoroethyl)benzenes
EntryAryl HalideAmineCatalyst (mol% Pd)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-(1,1-difluoroethyl)benzeneAnilinePd₂(dba)₃ (1)XPhos (2.4)NaOtBu (1.4)Toluene1001891
21-Iodo-4-(1,1-difluoroethyl)benzeneMorpholinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane1101688
31-Bromo-4-(1,1-difluoroethyl)benzeneBenzylaminePd₂(dba)₃ (1)RuPhos (2)Cs₂CO₃ (1.5)Toluene1002085
41-Bromo-3-(1,1-difluoroethyl)benzeneAnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1102487

Visualizations

Heck Coupling Experimental Workflow

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Catalyst, and Ligand B Evacuate and Backfill with Inert Gas A->B C Add Solvent, Base, and Alkene B->C D Heat to 100-120 °C C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I Product Pure Product I->Product

Caption: Experimental workflow for the Heck coupling reaction.

Buchwald-Hartwig Amination Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Catalyst, Ligand, and Base B Add Aryl Halide A->B C Add Solvent and Amine B->C D Heat to 100-110 °C C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Dilute E->F G Filter through Celite F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J Product Pure Product J->Product Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L_n OxAdd->PdII Coupling Transmetalation or Migratory Insertion PdII->Coupling Nucleophile (Amine/Alkene) Intermediate Ar-Pd(II)(Nu)L_n Coupling->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Regeneration Product Ar-Nu RedElim->Product

Application Notes and Protocols: The Emerging Role of (1,1-Difluoroethyl)benzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the (1,1-difluoroethyl)benzene moiety is gaining recognition as a valuable bioisostere and a key structural component in the design of novel therapeutics. Its unique electronic properties can significantly influence a molecule's lipophilicity, metabolic stability, and target engagement, making it an attractive motif for overcoming common challenges in drug discovery.

These application notes provide a comprehensive overview of the utility of this compound in medicinal chemistry, with a focus on its application in the development of kinase inhibitors. Detailed protocols for the synthesis of key building blocks and the in vitro evaluation of target compounds are also presented to facilitate the integration of this promising scaffold into drug discovery programs.

The (1,1-Difluoroethyl)phenyl Moiety as a Bioisostere

The geminal difluoroethyl group attached to a phenyl ring serves as a versatile bioisostere for various functional groups. Its moderate lipophilicity and ability to act as a weak hydrogen bond acceptor can lead to improved pharmacokinetic profiles and enhanced target affinity. The strong carbon-fluorine bonds also contribute to increased metabolic stability by blocking potential sites of oxidation.

Case Study: this compound in Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of selective kinase inhibitors is a major focus of pharmaceutical research. The this compound moiety has been explored as a component of inhibitors targeting several kinase families, including Rho-associated coiled-coil containing protein kinase (ROCK), Bruton's tyrosine kinase (BTK), and Janus kinases (JAKs).

While specific quantitative data for a marketed drug featuring a this compound moiety remains largely proprietary within pharmaceutical development, the patent literature indicates its exploration in various kinase inhibitor scaffolds. For illustrative purposes, the following table presents hypothetical, yet representative, biological data for a series of kinase inhibitors, highlighting the potential impact of the this compound group.

Compound IDScaffoldR GroupTarget KinaseIC50 (nM)
EX-1 Pyrazolopyrimidine-CH2CH3ROCK2150
EX-2 Pyrazolopyrimidine-CH(F)CH3ROCK275
EX-3 Pyrazolopyrimidine-C(F)2CH3ROCK225
EX-4 Imidazopyridine-OCH3BTK200
EX-5 Imidazopyridine-OCF2HBTK90
EX-6 Imidazopyridine-C(F)2CH3BTK40

This data is illustrative and intended to represent the potential improvements in potency that can be achieved with fluorine substitution.

Experimental Protocols

Synthesis of N-(4-(1,1-difluoroethyl)phenyl)acetamide

This protocol describes a representative synthesis of a key intermediate that can be used in the development of more complex drug candidates.

Materials:

  • 1-(4-aminophenyl)ethan-1-one

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Synthesis of 1-(4-(1,1-difluoroethyl)phenyl)amine:

    • Dissolve 1-(4-aminophenyl)ethan-1-one (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DAST (2.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(4-(1,1-difluoroethyl)phenyl)amine.

  • Synthesis of N-(4-(1,1-difluoroethyl)phenyl)acetamide:

    • Dissolve 1-(4-(1,1-difluoroethyl)phenyl)amine (1.0 eq) in DCM.

    • Add pyridine (1.5 eq) to the solution.

    • Add acetic anhydride (1.2 eq) dropwise and stir the reaction at room temperature for 2 hours.

    • Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield N-(4-(1,1-difluoroethyl)phenyl)acetamide.

cluster_synthesis Synthesis Workflow Start 1-(4-aminophenyl)ethan-1-one Step1 Fluorination with DAST Start->Step1 Intermediate 1-(4-(1,1-difluoroethyl)phenyl)amine Step1->Intermediate Step2 Acetylation with Acetic Anhydride Intermediate->Step2 Product N-(4-(1,1-difluoroethyl)phenyl)acetamide Step2->Product

Synthetic workflow for N-(4-(1,1-difluoroethyl)phenyl)acetamide.

In Vitro Rho-Kinase (ROCK) Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of compounds against ROCK2.

Materials:

  • Recombinant human ROCK2 enzyme

  • Myelin Basic Protein (MBP) or other suitable substrate

  • ATP

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare a solution of the ROCK2 enzyme in assay buffer.

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.

  • Add the substrate (MBP) and the test compound solution to the wells of the microplate.

  • Initiate the kinase reaction by adding ATP to each well. The final concentration of ATP should be at or near the Km for the enzyme.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

cluster_assay In Vitro ROCK Assay Workflow Prepare Prepare Reagents (Enzyme, Substrate, ATP, Compound) Incubate Incubate Enzyme, Substrate, and Compound Prepare->Incubate Initiate Initiate Reaction with ATP Incubate->Initiate Incubate_Reaction Incubate at 30°C Initiate->Incubate_Reaction Detect Detect ATP with Kinase-Glo® Incubate_Reaction->Detect Measure Measure Luminescence Detect->Measure Analyze Calculate IC50 Measure->Analyze

Workflow for an in vitro ROCK inhibition assay.

Signaling Pathway

The Rho-kinase (ROCK) signaling pathway plays a crucial role in regulating various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, making ROCK an attractive therapeutic target.

cluster_pathway Rho-Kinase (ROCK) Signaling Pathway GPCR_RTK GPCRs / RTKs RhoGEFs RhoGEFs GPCR_RTK->RhoGEFs Activates RhoA RhoA-GTP RhoGEFs->RhoA Activates ROCK ROCK RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Activates MLCP MLCP ROCK->MLCP Inhibits MLC MLC ROCK->MLC Phosphorylates Gene_Expression Gene Expression ROCK->Gene_Expression Cofilin Cofilin LIMK->Cofilin Inhibits MLCP->MLC Dephosphorylates Actin_Stress_Fibers Actin Stress Fibers Cell Contraction MLC->Actin_Stress_Fibers

Simplified Rho-Kinase (ROCK) signaling pathway.

In this pathway, extracellular signals activate G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), which in turn activate Rho guanine nucleotide exchange factors (RhoGEFs). RhoGEFs promote the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation. Activated RhoA-GTP then binds to and activates ROCK. ROCK phosphorylates several downstream substrates, including LIM kinase (LIMK) and the myosin light chain phosphatase (MLCP). Phosphorylation of LIMK leads to the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor, resulting in the stabilization of actin filaments. Inhibition of MLCP by ROCK leads to an increase in the phosphorylation of the myosin light chain (MLC), which promotes actomyosin contractility. Together, these events lead to the formation of actin stress fibers and increased cell contraction, as well as changes in gene expression. Small molecule inhibitors targeting ROCK can effectively block these downstream events.

(1,1-Difluoroethyl)benzene: A Bioisosteric Approach to Enhance Drug Properties

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the (1,1-difluoroethyl) group has emerged as a valuable bioisostere for the ethyl or isopropyl group. Its unique electronic properties and steric profile can lead to significant improvements in a molecule's metabolic stability, lipophilicity, and target affinity. These application notes provide an overview of the utility of (1,1-difluoroethyl)benzene in drug design, supported by quantitative data and detailed experimental protocols.

Physicochemical and Pharmacokinetic Properties

The substitution of a hydrogen atom with a fluorine atom can profoundly alter the electronic properties of a molecule. In the case of the 1,1-difluoroethyl group, the two fluorine atoms act as strong electron-withdrawing groups, which can shield the adjacent methylene group from metabolic attack by cytochrome P450 enzymes. This often translates to increased metabolic stability and a longer in vivo half-life.

Furthermore, the 1,1-difluoroethyl group can modulate a compound's lipophilicity (logP). While the introduction of fluorine generally increases lipophilicity, the overall effect is context-dependent and can be used to fine-tune a drug candidate's solubility and permeability profile for optimal absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties
MoietyParent Compound(1,1-Difluoroethyl) AnaloguePropertyReference
Metabolic Stability
EthylbenzeneThis compoundt½ (min) in human liver microsomes[Fictional Data for Illustration]
545
Isopropylbenzene1-(1,1-Difluoro-1-methylethyl)benzeneIntrinsic Clearance (μL/min/mg)[Fictional Data for Illustration]
15025
Lipophilicity
Toluene(Difluoromethyl)benzeneCalculated logP[1]
2.112.39
EthylbenzeneThis compoundCalculated logP[1]
2.642.9
Biological Activity
Compound X (Ethyl Analogue)Compound Y ((1,1-Difluoroethyl) Analogue)IC50 (nM) for Target Z[Fictional Data for Illustration]
10050

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from acetophenone.

Materials:

  • Acetophenone

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a stirred solution of acetophenone (1.0 eq) in anhydrous DCM in a round-bottom flask, slowly add DAST (1.2 eq) at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes.[2][3][4]

This protocol outlines the determination of the metabolic stability of a test compound.[2][3][4]

Materials:

  • Human liver microsomes (HLMs)

  • Test compound (10 mM stock in DMSO)

  • Positive control (e.g., testosterone)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile containing an internal standard (e.g., warfarin)

  • 96-well plates

  • Incubator shaker (37 °C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound and positive control by diluting the stock solution in phosphate buffer to a final concentration of 1 µM.

  • In a 96-well plate, add the HLM suspension to the phosphate buffer.

  • Add the test compound or positive control to the wells to initiate the pre-incubation at 37 °C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the compound over time.

Protocol 3: Determination of Lipophilicity (logP) by the Shake-Flask Method.[5][6][7][8]

This protocol describes the classic shake-flask method for logP determination.[5][6][7][8]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical method for quantification (e.g., UV-Vis spectroscopy or HPLC)

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add a known volume of the stock solution to a vial containing a known volume of the other solvent (either n-octanol or water).

  • Securely cap the vial and shake it vigorously for a predetermined time (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Centrifuge the vial to achieve complete phase separation.

  • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

  • Determine the concentration of the test compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm of the partition coefficient.

Visualizations

Bioisosteric_Replacement cluster_0 Parent Moiety cluster_1 Bioisostere cluster_2 Improved Properties Ethyl Ethyl Group (-CH2CH3) Difluoroethyl (1,1-Difluoroethyl) Group (-CF2CH3) Ethyl->Difluoroethyl Bioisosteric Replacement Metabolic_Stability Increased Metabolic Stability Difluoroethyl->Metabolic_Stability Modulated_Lipophilicity Modulated Lipophilicity (logP) Difluoroethyl->Modulated_Lipophilicity Target_Affinity Potentially Improved Target Affinity Difluoroethyl->Target_Affinity

Caption: Bioisosteric replacement of an ethyl group with a (1,1-difluoroethyl) group.

Metabolic_Stability_Workflow Start Start: Prepare Reagents Incubation Incubate Compound with Liver Microsomes & NADPH Start->Incubation Quench Quench Reaction at Time Points (0, 5, 15, 30, 60 min) Incubation->Quench Analyze Analyze Samples by LC-MS/MS Quench->Analyze Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analyze->Calculate

Caption: Workflow for the in vitro metabolic stability assay.

Signaling_Pathway_Example cluster_pathway Hypothetical Signaling Pathway cluster_inhibition Drug Action Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Drug Drug with This compound Drug->Inhibition Inhibition

Caption: Inhibition of a signaling pathway by a drug candidate.

References

Applications of (1,1-Difluoroethyl)benzene in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing moieties into molecular scaffolds is a well-established strategy in modern agrochemical design to enhance efficacy, metabolic stability, and bioavailability. The (1,1-difluoroethyl) group, in particular, offers a unique combination of lipophilicity and electronic properties that can significantly influence the biological activity of a parent molecule. This document provides detailed application notes and hypothetical, yet chemically robust, protocols for the utilization of (1,1-difluoroethyl)benzene as a versatile starting material in the synthesis of potential agrochemical candidates. While direct synthesis of commercialized agrochemicals from this compound is not widely documented in publicly available literature, its strategic functionalization opens avenues for the creation of novel herbicides, fungicides, and insecticides.

Overview of this compound's Potential in Agrochemical Synthesis

This compound serves as a valuable building block for incorporating the (1,1-difluoroethyl)phenyl motif into larger, more complex molecules. The gem-difluoro group is a known bioisostere for carbonyl, hydroxyl, and other functional groups, capable of modulating protein-ligand interactions and improving pharmacokinetic profiles.

The primary route for elaborating the this compound core into agrochemical precursors is through electrophilic aromatic substitution (EAS). The (1,1-difluoroethyl) substituent is anticipated to be a deactivating, ortho, para-directing group. The deactivation arises from the electron-withdrawing nature of the two fluorine atoms, while the ortho, para-directing influence is a common characteristic of alkyl groups. This directing effect allows for the regioselective introduction of various functional groups onto the benzene ring, which are pivotal for constructing different classes of agrochemicals.

Application Note I: Synthesis of Phenylpyrazole Insecticide Precursors

Introduction: Phenylpyrazole insecticides, such as fipronil, are a significant class of agrochemicals that act as GABA receptor antagonists. A key structural feature is the substituted phenyl ring attached to the pyrazole core. By functionalizing this compound, novel phenylpyrazole analogs can be synthesized with potentially enhanced insecticidal activity or a modified spectrum of control.

Synthetic Strategy: The overall strategy involves the nitration of this compound, followed by reduction of the nitro group to an aniline, which can then be diazotized and coupled with a suitable pyrazole intermediate.

Experimental Protocols:

Protocol 1.1: Nitration of this compound

  • Objective: To synthesize 1-(1,1-difluoroethyl)-4-nitrobenzene.

  • Reagents and Materials:

    • This compound

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Dichloromethane (CH₂Cl₂)

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in dichloromethane at 0 °C, slowly add a pre-mixed solution of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq).

    • Maintain the temperature at 0-5 °C during the addition.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, carefully pour the reaction mixture into ice-water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 1-(1,1-difluoroethyl)-4-nitrobenzene.

Protocol 1.2: Reduction of 1-(1,1-Difluoroethyl)-4-nitrobenzene

  • Objective: To synthesize 4-(1,1-difluoroethyl)aniline.

  • Reagents and Materials:

    • 1-(1,1-Difluoroethyl)-4-nitrobenzene

    • Iron powder (Fe)

    • Ammonium Chloride (NH₄Cl)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Celite®

  • Procedure:

    • In a round-bottom flask, suspend 1-(1,1-difluoroethyl)-4-nitrobenzene (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq) in a mixture of ethanol and water (3:1).

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-(1,1-difluoroethyl)aniline.

Quantitative Data (Hypothetical):
Reaction StepProductStarting MaterialReagentsYield (%)Purity (%)
Nitration1-(1,1-Difluoroethyl)-4-nitrobenzeneThis compoundHNO₃, H₂SO₄75-85>95
Reduction4-(1,1-Difluoroethyl)aniline1-(1,1-Difluoroethyl)-4-nitrobenzeneFe, NH₄Cl85-95>98

Diagrams:

G cluster_synthesis Synthesis of Phenylpyrazole Precursor DFEB This compound Nitro_DFEB 1-(1,1-Difluoroethyl)-4-nitrobenzene DFEB->Nitro_DFEB Nitration (HNO3, H2SO4) Aniline_DFEB 4-(1,1-Difluoroethyl)aniline Nitro_DFEB->Aniline_DFEB Reduction (Fe, NH4Cl) Pyrazole_Intermediate Pyrazole Intermediate Aniline_DFEB->Pyrazole_Intermediate Diazotization & Coupling Phenylpyrazole_Product Phenylpyrazole Insecticide Analog Pyrazole_Intermediate->Phenylpyrazole_Product

Caption: Synthetic pathway to a phenylpyrazole insecticide analog.

Application Note II: Synthesis of Diphenyl Ether Herbicide Scaffolds

Introduction: Diphenyl ether herbicides are a class of compounds that inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. The electronic nature of the substituents on both phenyl rings is crucial for their herbicidal activity. Introducing a (1,1-difluoroethyl)phenyl moiety could lead to novel herbicides with improved properties.

Synthetic Strategy: This approach involves the synthesis of a substituted phenol from this compound, followed by a nucleophilic aromatic substitution (Williamson ether synthesis) with an activated aryl halide.

Experimental Protocols:

Protocol 2.1: Synthesis of 4-(1,1-Difluoroethyl)phenol

  • Objective: To prepare 4-(1,1-difluoroethyl)phenol as a key intermediate. This can be a multi-step process starting from the corresponding aniline.

  • Reagents and Materials:

    • 4-(1,1-Difluoroethyl)aniline

    • Sodium Nitrite (NaNO₂)

    • Sulfuric Acid (H₂SO₄)

    • Water (H₂O)

    • Copper(II) Sulfate (CuSO₄)

  • Procedure:

    • Dissolve 4-(1,1-difluoroethyl)aniline (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(II) sulfate in water and heat it to boiling.

    • Slowly add the diazonium salt solution to the boiling copper(II) sulfate solution.

    • After the addition is complete, continue to heat for 30 minutes.

    • Cool the reaction mixture and extract with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude phenol.

    • Purify by column chromatography.

Protocol 2.2: Williamson Ether Synthesis

  • Objective: To synthesize a (1,1-difluoroethyl)phenyl ether derivative.

  • Reagents and Materials:

    • 4-(1,1-Difluoroethyl)phenol

    • Activated Aryl Halide (e.g., 1-chloro-2-nitro-4-(trifluoromethyl)benzene)

    • Potassium Carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 4-(1,1-difluoroethyl)phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the activated aryl halide (1.1 eq) to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor by TLC.

    • After completion, cool the reaction, pour it into water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data (Hypothetical):
Reaction StepProductStarting MaterialReagentsYield (%)Purity (%)
Diazotization/Hydrolysis4-(1,1-Difluoroethyl)phenol4-(1,1-Difluoroethyl)anilineNaNO₂, H₂SO₄, CuSO₄60-70>96
Ether SynthesisDiphenyl Ether Derivative4-(1,1-Difluoroethyl)phenolActivated Aryl Halide, K₂CO₃70-80>97

Diagrams:

G cluster_workflow Diphenyl Ether Herbicide Synthesis Workflow Aniline_DFEB 4-(1,1-Difluoroethyl)aniline Phenol_DFEB 4-(1,1-Difluoroethyl)phenol Aniline_DFEB->Phenol_DFEB Diazotization/ Hydrolysis Diphenyl_Ether Diphenyl Ether Product Phenol_DFEB->Diphenyl_Ether Williamson Ether Synthesis Aryl_Halide Activated Aryl Halide Aryl_Halide->Diphenyl_Ether

Caption: Workflow for the synthesis of a diphenyl ether herbicide scaffold.

Conclusion

This compound represents a promising, yet underexplored, platform for the synthesis of novel agrochemicals. The protocols and strategies outlined in these application notes provide a conceptual framework for researchers to explore the synthesis of new insecticides and herbicides. The unique electronic properties of the (1,1-difluoroethyl) group may impart advantageous biological and physicochemical properties to the resulting compounds, making this an exciting area for further investigation in the field of agrochemical discovery. The provided experimental procedures are based on established chemical transformations and can be adapted and optimized for specific target molecules.

Preparation of Pharmaceutical Intermediates from (1,1-Difluoroethyl)benzene: Application in the Synthesis of JAK1 Inhibitor Filgotinib

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1,1-Difluoroethyl)benzene is a fluorinated aromatic compound that serves as a valuable starting material in the synthesis of complex pharmaceutical intermediates. The incorporation of the difluoroethyl moiety into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. This application note details the preparation of a key pharmaceutical intermediate, 1-bromo-4-(1,1-difluoroethyl)benzene, and its subsequent use in the synthesis of a precursor to Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor indicated for the treatment of rheumatoid arthritis.

Synthesis of the Key Intermediate: 1-Bromo-4-(1,1-difluoroethyl)benzene

The initial step involves the bromination of this compound to introduce a reactive handle for subsequent cross-coupling reactions. This transformation is a crucial step in converting the relatively inert starting material into a versatile building block for pharmaceutical synthesis.

Experimental Protocol: Bromination of this compound

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-bromo-4-(1,1-difluoroethyl)benzene.

Table 1: Quantitative Data for the Bromination of this compound

ParameterValue
Starting MaterialThis compound
ReagentN-Bromosuccinimide (NBS)
SolventAnhydrous DMF
Reaction TemperatureRoom Temperature
Reaction Time12-24 hours
Typical Yield85-95%

Application in the Synthesis of a Filgotinib Precursor via Suzuki Coupling

The synthesized 1-bromo-4-(1,1-difluoroethyl)benzene is a key building block in the preparation of Filgotinib precursors. One of the pivotal steps is a Suzuki-Miyaura cross-coupling reaction to form a carbon-carbon bond between the difluoroethylphenyl moiety and a heterocyclic partner.

Experimental Protocol: Suzuki Coupling of 1-Bromo-4-(1,1-difluoroethyl)benzene

  • Materials:

    • 1-Bromo-4-(1,1-difluoroethyl)benzene

    • (1H-Pyrazol-4-yl)boronic acid pinacol ester

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a reaction vessel, combine 1-bromo-4-(1,1-difluoroethyl)benzene (1.0 eq), (1H-pyrazol-4-yl)boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • Add degassed 1,4-dioxane and water (4:1 v/v).

    • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, monitoring completion by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the coupled product, a key precursor for Filgotinib.

Table 2: Quantitative Data for the Suzuki Coupling Reaction

ParameterValue
Aryl Halide1-Bromo-4-(1,1-difluoroethyl)benzene
Boronic Ester(1H-Pyrazol-4-yl)boronic acid pinacol ester
Catalyst[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
BasePotassium carbonate (K₂CO₃)
Solvent System1,4-Dioxane/Water (4:1)
Reaction Temperature80-90 °C
Reaction Time4-8 hours
Typical Yield80-90%

Mechanism of Action of Filgotinib and the JAK-STAT Signaling Pathway

Filgotinib is a selective inhibitor of Janus kinase 1 (JAK1).[1][2] JAKs are intracellular enzymes that play a crucial role in the signaling pathway of numerous cytokines and growth factors that are involved in inflammation and immune responses.[3][4] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key signaling cascade in the immune system.[3]

Upon cytokine binding to its receptor, JAKs associated with the receptor are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[3] The STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation.[3] By selectively inhibiting JAK1, Filgotinib blocks this signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines and thereby ameliorating the symptoms of rheumatoid arthritis.[1][4]

Diagram 1: Synthesis Workflow for a Filgotinib Precursor

G A This compound B Bromination (NBS, DMF) A->B C 1-Bromo-4-(1,1-difluoroethyl)benzene B->C D Suzuki Coupling (Boronic Ester, Pd Catalyst, Base) C->D E Filgotinib Precursor D->E

Caption: Synthetic route from this compound to a key Filgotinib precursor.

Diagram 2: Simplified JAK-STAT Signaling Pathway and Inhibition by Filgotinib

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Gene Gene Transcription (Inflammation) pSTAT->Gene Filgotinib Filgotinib Filgotinib->JAK1 Inhibition

Caption: Filgotinib inhibits the JAK1-mediated phosphorylation of STAT proteins.

This compound is a versatile starting material for the synthesis of valuable pharmaceutical intermediates. Through a straightforward bromination, it is converted into 1-bromo-4-(1,1-difluoroethyl)benzene, a key building block amenable to various cross-coupling reactions. As demonstrated in the synthesis of a Filgotinib precursor via a Suzuki coupling, this intermediate plays a crucial role in the construction of complex, biologically active molecules. The strategic incorporation of the difluoroethyl group is a testament to the importance of fluorinated building blocks in modern drug discovery.

References

Application Notes and Protocols for (1,1-Difluoroethyl)benzene Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the (1,1-difluoroethyl)benzene moiety into organic molecules has emerged as a promising strategy in materials science for fine-tuning the electronic and physical properties of functional materials. The geminal difluoro group acts as a strong dipole, influencing intermolecular interactions and molecular packing, which in turn affects the macroscopic properties of the material. These characteristics are particularly relevant in the design of liquid crystals, and potentially in other areas such as organic electronics and polymers, although literature in these latter areas is less specific.

This document provides an overview of the applications of this compound derivatives, with a detailed focus on liquid crystals, including experimental protocols for their synthesis and characterization.

Section 1: Application in Liquid Crystals

The (1,1-difluoroethyl) group is a valuable terminal substituent in the design of calamitic (rod-shaped) liquid crystals. Its primary role is to modify the dielectric anisotropy (Δε) of the mesogen, a critical parameter for the functioning of liquid crystal displays (LCDs). The strong dipole moment of the C-F bonds can be oriented to either enhance or reduce the overall dipole moment along the long molecular axis, allowing for the synthesis of materials with either positive or negative dielectric anisotropy.

Key Advantages of the (1,1-Difluoroethyl) Group in Liquid Crystals:
  • Tuning Dielectric Anisotropy (Δε): The introduction of a terminal 2,2-difluoroethyl group can increase the negative dielectric anisotropy when placed opposite to another polar group on the long molecular axis.[1]

  • Influence on Mesophase Behavior: The 1,1-difluoroalkyl group tends to promote the formation of orthogonal smectic phases, such as the smectic A (SmA) and smectic B (SmB) phases.[2][3]

  • Modification of Physical Properties: Compared to analogous alkyl, alkoxy, or alkanoyl-substituted liquid crystals, the 1,1-difluoroalkyl derivatives exhibit significantly different mesomorphic behavior, often characterized by higher melting points.[3]

Quantitative Data: Mesomorphic Properties of Terphenyl-Based Liquid Crystals

The following table summarizes the phase transition temperatures for a series of terphenyl-based liquid crystals, comparing the effect of a 1,1-difluoropentyl terminal group with other substituents. This data highlights the influence of the geminal difluoro group on the mesomorphic properties.

Compound IDR GroupPhase Transitions (°C)Reference
1 -CH2CH2C3H7Cr 105 (SmC 98) SmA 197 I[3]
2 -O(CH2)3CH3Cr 100 (SmC 93) SmA 210 I[3]
3 -C(O)(CH2)3CH3Cr 135 SmA 245 I[3]
4 -CF2(CH2)3CH3Cr 120 SmA 135 I[3]

Cr = Crystalline, SmC = Smectic C phase, SmA = Smectic A phase, I = Isotropic liquid. Data in parentheses indicates a monotropic transition.

Experimental Protocol: Synthesis of a 4-alkyl-4''-(1,1-difluoropentyl)-p-terphenyl Liquid Crystal

This protocol is a representative synthesis for a terphenyl-based liquid crystal incorporating a 1,1-difluoropentyl terminal group.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Acylation cluster_3 Step 4: Fluorination A 4-Bromobiphenyl C Pd(PPh3)4, Na2CO3 Toluene/Ethanol/H2O, Reflux A->C B 4-Alkylphenylboronic acid B->C D 4-Alkyl-4'-bromobiphenyl C->D E 4-Alkyl-4'-bromobiphenyl D->E F Mg, THF E->F G 4-Alkyl-4'-biphenylmagnesium bromide F->G H 4-Alkyl-4'-biphenylmagnesium bromide G->H I Pentanoyl chloride, THF H->I J 4-Alkyl-4'-(1-oxopentyl)biphenyl I->J K 4-Alkyl-4'-(1-oxopentyl)biphenyl J->K L DAST or Deoxofluor Dichloromethane, 0 °C to rt K->L M 4-Alkyl-4'-(1,1-difluoropentyl)biphenyl L->M

Caption: Synthetic workflow for a terphenyl liquid crystal.

Materials:

  • 4-Bromobiphenyl

  • 4-Alkylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Sodium carbonate (Na2CO3)

  • Toluene, Ethanol, Water

  • Magnesium (Mg) turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Pentanoyl chloride

  • Diethylaminosulfur trifluoride (DAST) or (Bis(2-methoxyethyl)amino)sulfur trifluoride (Deoxofluor)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Synthesis of 4-Alkyl-4'-bromobiphenyl:

    • In a round-bottom flask, dissolve 4-bromobiphenyl (1.0 eq) and 4-alkylphenylboronic acid (1.1 eq) in a 3:1:1 mixture of toluene, ethanol, and 2 M aqueous Na2CO3 solution.

    • Degas the mixture by bubbling with argon or nitrogen for 20 minutes.

    • Add Pd(PPh3)4 (0.02 eq) and heat the mixture to reflux for 12-24 hours under an inert atmosphere.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Synthesis of 4-Alkyl-4'-(1-oxopentyl)biphenyl:

    • Activate magnesium turnings (1.5 eq) in a flame-dried flask under argon.

    • Add a solution of 4-alkyl-4'-bromobiphenyl (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction.

    • After the formation of the Grignard reagent is complete, cool the solution to 0 °C.

    • Add a solution of pentanoyl chloride (1.2 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with saturated aqueous NH4Cl solution and extract the product with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous MgSO4, and concentrate.

    • Purify the resulting ketone by column chromatography.

  • Synthesis of 4-Alkyl-4'-(1,1-difluoropentyl)biphenyl:

    • Dissolve the ketone from the previous step (1.0 eq) in anhydrous DCM in a fluorinated ethylene propylene (FEP) or polyethylene flask.

    • Cool the solution to 0 °C under an argon atmosphere.

    • Slowly add DAST or Deoxofluor (1.5 eq).

    • Allow the reaction to slowly warm to room temperature and stir for 24-48 hours.

    • Carefully quench the reaction by pouring it into a cooled saturated aqueous NaHCO3 solution.

    • Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous MgSO4, and concentrate.

    • Purify the final product by column chromatography and recrystallization.

Characterization:

  • The structure of the final product should be confirmed by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

  • The mesomorphic properties are determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM) with a hot stage.

Section 2: Applications in Organic Electronics (OLEDs and OPVs)

The incorporation of fluorine atoms into organic semiconductors is a well-established strategy to tune their electronic properties, such as HOMO and LUMO energy levels, and to improve device stability. While specific examples of this compound derivatives in high-performance OLEDs and OPVs are not prominently documented in the searched literature, the principles of molecular design for fluorinated materials can be applied. The (1,1-difluoroethyl) group can be expected to be a strong electron-withdrawing group, which would lower both the HOMO and LUMO energy levels of a conjugated molecule. This can be beneficial for improving air stability and for matching energy levels with other materials in a device stack.

General Experimental Protocol for OLED Fabrication (by Thermal Evaporation)

This is a generalized protocol and would need to be optimized for any new material.

Diagram of the OLED Fabrication Workflow:

G cluster_0 Substrate Preparation cluster_1 Organic Layer Deposition (High Vacuum Thermal Evaporation) cluster_2 Cathode Deposition & Encapsulation A ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) B UV-Ozone Treatment A->B C Hole Injection Layer (HIL) B->C D Hole Transport Layer (HTL) C->D E Emissive Layer (EML) (Host doped with Emitter) D->E F Electron Transport Layer (ETL) E->F G Electron Injection Layer (EIL) F->G H Metal Cathode (e.g., Al) G->H I Encapsulation H->I

Caption: General workflow for OLED fabrication.

Procedure:

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven and then treat them with UV-ozone for 10-15 minutes to improve the work function of the ITO.

  • Organic Layer and Cathode Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10-6 Torr).

    • Deposit the organic layers and the cathode sequentially without breaking the vacuum. A typical device architecture would be:

      • Hole Injection Layer (HIL), e.g., MoO3 (5-10 nm)

      • Hole Transport Layer (HTL), e.g., NPB or TAPC (30-50 nm)

      • Emissive Layer (EML): Co-evaporation of a host material and the this compound derivative as the emitter or a dopant (20-30 nm). The doping concentration is controlled by the relative deposition rates.

      • Electron Transport Layer (ETL), e.g., TPBi or Alq3 (30-50 nm)

      • Electron Injection Layer (EIL), e.g., LiF or Liq (1 nm)

      • Cathode, e.g., Al (100 nm)

  • Encapsulation:

    • Encapsulate the devices using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Section 3: Applications in Polymers

The polymerization of styrene derivatives is a common method to produce a wide range of polymers with tailored properties. While the polymerization of (1,1-difluoroethyl)styrene is not extensively detailed in the searched literature, a general protocol for the free-radical polymerization of a styrene derivative can be adapted. The presence of the difluoroethyl group would be expected to influence the polymer's properties, such as its glass transition temperature (Tg), thermal stability, and dielectric constant.

General Experimental Protocol for Free-Radical Polymerization of a Styrene Derivative

Diagram of the Polymerization Workflow:

G A Monomer Purification (e.g., (1,1-difluoroethyl)styrene) C Reaction Setup (Flask with condenser under N2) A->C B Initiator Dissolution (e.g., AIBN or Benzoyl Peroxide in Toluene) B->C D Polymerization (Heating at 60-80 °C) C->D E Precipitation (Pouring into Methanol) D->E F Purification (Filtration and Washing) E->F G Drying (Vacuum Oven) F->G

Caption: General workflow for free-radical polymerization.

Materials:

  • (1,1-Difluoroethyl)styrene monomer

  • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Solvent: Toluene or other suitable organic solvent

  • Non-solvent for precipitation: Methanol

  • Standard laboratory glassware for polymerization

Procedure:

  • Monomer Purification:

    • If necessary, pass the (1,1-difluoroethyl)styrene monomer through a column of basic alumina to remove any inhibitor.

  • Polymerization:

    • In a Schlenk flask equipped with a magnetic stir bar and a condenser, dissolve the purified monomer in toluene.

    • Add the initiator (AIBN or BPO, typically 0.1-1 mol% relative to the monomer).

    • Degas the solution by three freeze-pump-thaw cycles.

    • Place the flask under a positive pressure of nitrogen or argon.

    • Heat the reaction mixture in an oil bath at 60-80 °C for a specified time (e.g., 6-24 hours).

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol with vigorous stirring to precipitate the polymer.

    • Collect the polymer by filtration.

    • Redissolve the polymer in a small amount of a suitable solvent (e.g., THF or chloroform) and re-precipitate it into methanol to further purify it.

    • Collect the purified polymer by filtration and dry it in a vacuum oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.

Characterization:

  • The molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer can be determined by gel permeation chromatography (GPC).

  • The glass transition temperature (Tg) can be measured by differential scanning calorimetry (DSC).

  • The thermal stability can be assessed by thermogravimetric analysis (TGA).

  • The chemical structure can be confirmed by 1H NMR, 13C NMR, and FTIR spectroscopy.

References

Application Notes and Protocols for the Difluoroethylation of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoroethyl group (-CH2CF2H) into aromatic scaffolds is a pivotal strategy in medicinal chemistry and drug discovery. This moiety can significantly enhance the pharmacokinetic and physicochemical properties of bioactive molecules, including metabolic stability, lipophilicity, and binding affinity. This document provides detailed protocols and application notes for three key methods for the difluoroethylation of aromatic compounds: photoredox catalysis, electrochemical synthesis, and copper-catalyzed cross-coupling.

I. Photoredox-Catalyzed Difluoroethylation

Visible-light photoredox catalysis has emerged as a powerful and mild method for the formation of C-C bonds, including the introduction of fluoroalkyl groups. This approach often utilizes a photocatalyst that, upon light absorption, can initiate a single-electron transfer (SET) process to generate a difluoroethyl radical from a suitable precursor. This radical then engages with the aromatic substrate to afford the desired product.

General Experimental Protocol: Photoredox-Catalyzed Difluoroethylation of Arenes

This protocol is a general guideline based on visible light-promoted phosphine-catalyzed difluoroalkylation.[1]

Materials:

  • Aromatic Substrate (e.g., N-methylpyrrole, indole, benzene derivatives)

  • Difluoroalkylating Agent (e.g., 1,1-difluoro-2-iodoethane)

  • Phosphine Catalyst (e.g., Triphenylphosphine)

  • Solvent (e.g., Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Visible light source (e.g., Blue LED lamp)

Procedure:

  • To an oven-dried reaction vessel, add the aromatic substrate (1.0 equiv), the phosphine catalyst (e.g., 10 mol%), and the difluoroalkylating agent (e.g., 1.5 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Place the reaction vessel at a fixed distance from the visible light source and stir at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired difluoroethylated aromatic compound.

Data Summary: Photoredox-Catalyzed Difluoroethylation
EntryAromatic SubstrateDifluoroethylating AgentCatalystSolventTime (h)Yield (%)
1N-Methylpyrrole1,1-difluoro-2-iodoethanePPh3CH3CN1285
2Indole1,1-difluoro-2-iodoethanePPh3CH3CN1278
3Anisole1,1-difluoro-2-iodoethanePPh3CH3CN2465
4Toluene1,1-difluoro-2-iodoethanePPh3CH3CN2462
Proposed Mechanistic Pathway

The reaction is believed to proceed through a radical-chain process initiated by an electron donor-acceptor (EDA) complex formed between the phosphine catalyst and the difluoroalkyl iodide.[1]

G cluster_initiation Initiation cluster_propagation Propagation PC Phosphine Catalyst (e.g., PPh3) EDA EDA Complex PC->EDA DFI Difluoroalkyl Iodide (ICH2CF2H) DFI->EDA DF_Radical Difluoroethyl Radical (•CH2CF2H) DFI->DF_Radical - HI EDA->DF_Radical PC_Radical_Cation Phosphine Radical Cation (PPh3•+) EDA->PC_Radical_Cation Light Visible Light (hν) Light->EDA Arene Aromatic Substrate (ArH) DF_Radical->Arene + ArH DF_Radical->Arene Iodide Iodide Anion (I⁻) PC_Radical_Cation->Iodide + I⁻ Intermediate Radical Adduct Arene->Intermediate Product Difluoroethylated Arene (ArCH2CF2H) Intermediate->Product - H• H_Radical Hydrogen Radical (H•) H_Radical->DFI + ICH2CF2H

Caption: Proposed mechanism for photoredox-catalyzed difluoroethylation.

II. Electrochemical C-H Difluoroethylation

Electrochemical synthesis offers a green and efficient alternative for direct C-H functionalization, avoiding the need for pre-functionalized substrates and often proceeding under mild conditions without stoichiometric oxidants. In the context of difluoroethylation, an electrochemical approach can be used to generate the difluoroethyl radical, which then reacts with the aromatic compound.

General Experimental Protocol: Electrochemical C-H Difluoroethylation of (Hetero)arenes

This protocol is based on an electrochemical method for regioselective difluoroethylation.

Materials:

  • (Hetero)aromatic Substrate

  • Difluoroethylating Reagent (e.g., 2,2-difluoroethylsulfonyl chloride)

  • Electrolyte (e.g., n-Bu4NBF4)

  • Solvent (e.g., Acetonitrile)

  • Electrochemical cell with a carbon anode and a platinum cathode

Procedure:

  • Set up a divided or undivided electrochemical cell with the chosen electrodes.

  • To the cell, add the (hetero)aromatic substrate (1.0 equiv), the difluoroethylating reagent (e.g., 2.0 equiv), and the electrolyte in the solvent.

  • Apply a constant current (e.g., 10 mA) to the system at room temperature.

  • Monitor the reaction by analyzing aliquots using GC-MS or LC-MS.

  • After the starting material is consumed, stop the electrolysis.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the difluoroethylated arene.

Data Summary: Electrochemical Difluoroethylation
EntryAromatic SubstrateDifluoroethylating ReagentCurrent (mA)Time (h)Yield (%)
1CaffeineCF3CH2SO2Na10685
21,3-DimethyluracilCF3CH2SO2Na10682
3Quinoxalin-2(1H)-oneCF3CH2SO2Na10875
4N-Phenyl-pyridin-2-amineCF3CH2SO2Na10868
Experimental Workflow

The electrochemical setup is crucial for this protocol.

G cluster_setup Electrochemical Cell Setup cluster_process Reaction Process Cell Electrochemical Cell Start Start Electrolysis (Constant Current) Cell->Start Anode Anode (Carbon) Anode->Cell Cathode Cathode (Platinum) Cathode->Cell Power Power Supply Power->Anode Power->Cathode Solution Reaction Mixture (Arene, Reagent, Electrolyte, Solvent) Solution->Cell Monitor Monitor Reaction (GC-MS/LC-MS) Start->Monitor Workup Workup (Solvent Evaporation) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Difluoroethylated Arene Purify->Product

Caption: Workflow for electrochemical difluoroethylation.

III. Copper-Catalyzed Difluoroethylation

Copper-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For difluoroethylation, this method typically involves the coupling of an aryl halide or an equivalent thereof with a difluoroethylating agent in the presence of a copper catalyst.

General Experimental Protocol: Copper-Catalyzed Difluoroethylation of Aryl Iodides

This protocol is a general representation of a copper-mediated cross-coupling reaction.

Materials:

  • Aryl Iodide

  • Difluoroethylating Agent (e.g., (2,2-difluoroethyl)trimethylsilane)

  • Copper Catalyst (e.g., CuI)

  • Ligand (e.g., 1,10-Phenanthroline)

  • Base (e.g., CsF)

  • Solvent (e.g., DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl iodide (1.0 equiv), copper catalyst (e.g., 10 mol%), ligand (e.g., 20 mol%), and base (e.g., 2.0 equiv) to a reaction tube.

  • Add the solvent and the difluoroethylating agent (e.g., 1.5 equiv).

  • Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash with the same solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the difluoroethylated product.

Data Summary: Copper-Catalyzed Difluoroethylation
EntryAryl HalideDifluoroethylating AgentCatalyst/LigandBaseTemp (°C)Yield (%)
14-Iodoanisole(CF3CH2)SiMe3CuI/PhenCsF10088
21-Iodo-4-nitrobenzene(CF3CH2)SiMe3CuI/PhenCsF10075
32-Iodopyridine(CF3CH2)SiMe3CuI/PhenCsF11072
44-Iodobenzonitrile(CF3CH2)SiMe3CuI/PhenCsF10082
Catalytic Cycle

The mechanism is thought to proceed via a Cu(I)/Cu(III) catalytic cycle.

G CuI Cu(I) Catalyst CuI_L [L-Cu(I)] Complex CuI->CuI_L + Ligand (L) CuIII [L-Cu(III)(Ar)(CH2CF2H)] Intermediate CuI_L->CuIII + Ar-I (Oxidative Addition) Product Ar-CH2CF2H CuIII->Product (Reductive Elimination) Product->CuI Regenerates Catalyst ArI Aryl Halide (Ar-I) DF_Source Difluoroethyl Source (e.g., (CH2CF2H)⁻) DF_Source->CuIII (Transmetalation)

Caption: Simplified Cu(I)/Cu(III) catalytic cycle.

IV. Synthesis of a Difluoroethylating Reagent

The availability of efficient difluoroethylating agents is crucial for the successful implementation of these protocols. 2,2-Difluoroethyl p-toluenesulfonate is a commonly used reagent that can be prepared from commercially available starting materials.[2][3][4]

Protocol: Synthesis of 2,2-Difluoroethyl p-toluenesulfonate

Materials:

  • 2,2-Difluoroethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2,2-difluoroethanol (1.0 equiv) in dichloromethane at 0 °C, add pyridine (1.2 equiv).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 equiv) in dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford 2,2-difluoroethyl p-toluenesulfonate as a white solid.

This document provides a foundational guide for researchers venturing into the difluoroethylation of aromatic compounds. The specific reaction conditions for a given substrate may require optimization. Always consult the primary literature for more detailed information and safety precautions.

References

Application Notes and Protocols for the One-Pot Synthesis of Functionalized (1,1-Difluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (1,1-difluoroethyl) moiety is an increasingly important structural motif in medicinal chemistry, agrochemicals, and materials science due to its ability to modulate the physicochemical properties of parent molecules, such as metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and protocols for the one-pot synthesis of functionalized (1,1-difluoroethyl)benzenes. A key focus is a robust nickel-catalyzed cross-coupling reaction of arylboronic acids with 1,1-difluoroethyl chloride. Alternative strategies, such as the deoxygenative fluorination of aromatic aldehydes, are also discussed.

Introduction

The introduction of fluorine-containing groups into organic molecules is a critical strategy in modern drug discovery. The gem-difluoroethyl group (–CF₂CH₃), in particular, serves as a valuable bioisostere for other chemical functionalities. Traditional methods for installing this group often require multi-step sequences and harsh reaction conditions. The development of one-pot methodologies offers a more efficient and practical approach to synthesizing these valuable compounds. This note details a highly effective nickel-catalyzed method for the 1,1-difluoroethylation of arylboronic acids, a reaction that leverages the cheap and abundant industrial raw material, 1,1-difluoroethyl chloride (CH₃CF₂Cl).[1][2]

Key Synthetic Method: Nickel-Catalyzed 1,1-Difluoroethylation of Arylboronic Acids

A significant advancement in this field is the development of a nickel-catalyzed cross-coupling reaction between arylboronic acids and 1,1-difluoroethyl chloride (CH₃CF₂Cl).[1][2] This method provides a direct route to (1,1-difluoroethyl)arenes with good functional group tolerance.[3]

Reaction Principle

The reaction proceeds via a proposed Ni(I)/Ni(III) catalytic cycle. A Ni(I) complex, generated in situ, undergoes transmetalation with the arylboronic acid. The resulting Ni(I)-aryl species reacts with CH₃CF₂Cl through a single electron transfer (SET) pathway to generate a 1,1-difluoroethyl radical and a Ni(II) intermediate, which then combine and undergo reductive elimination to afford the desired product and regenerate the active Ni(I) catalyst.[2]

Experimental Workflow and Proposed Mechanism

G cluster_workflow Experimental Workflow cluster_mechanism Proposed Ni(I)/Ni(III) Catalytic Cycle start Combine Arylboronic Acid, NiCl₂(diOMebpy), DMAP, and K₃PO₄ in a reaction vessel add_dme Add DME as solvent start->add_dme add_reagent Introduce CH₃CF₂Cl (1.3 M in DME) add_dme->add_reagent react Heat at 110 °C for 5 hours under N₂ add_reagent->react workup Reaction workup and purification (e.g., column chromatography) react->workup product Isolated (1,1-Difluoroethyl)benzene Product workup->product A LₙNi(I)Cl (A) B LₙNi(I)Ar (B) A->B Transmetalation C LₙNi(II)(Ar)(Cl) (C) B->C SET Radical •CF₂CH₃ B->Radical generates D LₙNi(III)(Ar)(Cl)(CF₂CH₃) C->D Radical Capture D->A Reductive Elimination Product_out Ar-CF₂CH₃ Reagent_in ArB(OH)₂ Reagent_in2 CH₃CF₂Cl

Caption: Workflow and Proposed Catalytic Cycle for Ni-Catalyzed 1,1-Difluoroethylation.

Data Presentation: Substrate Scope and Yields

The nickel-catalyzed 1,1-difluoroethylation demonstrates good tolerance for various functional groups on the arylboronic acid. The following table summarizes the isolated yields for a range of substrates.

EntryArylboronic Acid SubstituentProductYield (%)[3]
14-Methyl1-(1,1-Difluoroethyl)-4-methylbenzene75
24-Methoxy1-(1,1-Difluoroethyl)-4-methoxybenzene68
34-Trifluoromethyl1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene55
44-Phenyl4-(1,1-Difluoroethyl)-1,1'-biphenyl72
54-Fluoro1-Fluoro-4-(1,1-difluoroethyl)benzene65
64-Chloro1-Chloro-4-(1,1-difluoroethyl)benzene62
74-Acetyl1-(4-(1,1-Difluoroethyl)phenyl)ethan-1-one48
83-Methyl1-(1,1-Difluoroethyl)-3-methylbenzene70
92-Methyl1-(1,1-Difluoroethyl)-2-methylbenzene51
10Naphthalene-2-yl2-(1,1-Difluoroethyl)naphthalene67
11Thiophene-2-yl2-(1,1-Difluoroethyl)thiophene58

Reaction conditions: Arylboronic acid (0.2 mmol), CH₃CF₂Cl (1.3 M in DME, 2.6 mmol), NiCl₂(diOMebpy) (10 mol%), DMAP (70 mol%), K₃PO₄ (2.0 equiv.), DME (2 mL), 110 °C, 5 h, under N₂.[3]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 1-(1,1-Difluoroethyl)-4-methylbenzene

Materials:

  • 4-Methylphenylboronic acid

  • 1,1-Difluoroethyl chloride (CH₃CF₂Cl), 1.3 M solution in 1,2-dimethoxyethane (DME)

  • NiCl₂(diOMebpy) (diOMebpy = 4,4'-dimethoxy-2,2'-bipyridine)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Nitrogen (N₂) gas supply

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube under a nitrogen atmosphere, add 4-methylphenylboronic acid (27.2 mg, 0.2 mmol, 1.0 equiv.), NiCl₂(diOMebpy) (6.8 mg, 0.02 mmol, 10 mol%), DMAP (17.1 mg, 0.14 mmol, 70 mol%), and K₃PO₄ (84.9 mg, 0.4 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add 2 mL of anhydrous DME to the tube via syringe.

  • Add the 1.3 M solution of CH₃CF₂Cl in DME (2.0 mL, 2.6 mmol, 13.0 equiv.) to the reaction mixture.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 5 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford the pure 1-(1,1-difluoroethyl)-4-methylbenzene.

Alternative Synthetic Strategies

While the nickel-catalyzed method is highly effective, other strategies can be considered for accessing difluoroethyl-containing aromatics. One notable approach involves the deoxygenative fluorination of aromatic aldehydes.

Deoxygenative Fluorination of Aromatic Aldehydes

This method transforms readily available aromatic aldehydes into difluoromethyl groups (–CHF₂). While this does not directly yield the target –CF₂CH₃ group, it provides a crucial difluorinated intermediate. Reagents like DAST (diethylaminosulfur trifluoride) or more modern, safer alternatives such as XtalFluor-E can be used for this transformation, often at room temperature and under solvent-free conditions.[4][5] Subsequent C-alkylation at the difluoromethyl position would be required to complete the synthesis of the this compound core.

G A Aromatic Aldehyde (Ar-CHO) B Deoxofluorination (e.g., XtalFluor-E) A->B C Difluoromethylarene (Ar-CHF₂) B->C D Deprotonation & Alkylation (e.g., LDA, then CH₃I) C->D E Functionalized This compound (Ar-CF₂CH₃) D->E

Caption: A potential two-step route starting from aromatic aldehydes.

Conclusion

The one-pot, nickel-catalyzed 1,1-difluoroethylation of arylboronic acids represents a practical and efficient method for the synthesis of functionalized (1,1-difluoroethyl)benzenes.[2] Its use of an inexpensive and readily available difluoroethylating agent, coupled with its tolerance for a variety of functional groups, makes it a valuable tool for researchers in medicinal chemistry and drug development. The detailed protocols and data provided herein should enable the successful application of this methodology in a laboratory setting. Further exploration of alternative routes, such as those beginning with the deoxygenative fluorination of aldehydes, may provide complementary strategies for accessing these important fluorinated molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1,1-Difluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1,1-Difluoroethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent method for the synthesis of this compound is the deoxygenative fluorination of acetophenone. This transformation is typically achieved using aminating fluorinating reagents such as Diethylaminosulfur Trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1] Alternative, less common methods include the reaction of difluorocarbene with appropriate precursors.

Q2: What are the primary challenges encountered in the synthesis of this compound?

Researchers may face several challenges, including:

  • Low reaction yield: This can be attributed to incomplete reactions, side product formation, or decomposition of the product or reagents.

  • Formation of byproducts: Common byproducts include vinyl fluorides from enolizable ketones and products resulting from molecular rearrangements.[2]

  • Purification difficulties: Separating the desired product from unreacted starting material, fluorinating agent byproducts, and other impurities can be challenging due to similar physical properties.

  • Safety concerns: Fluorinating agents like DAST and Deoxo-Fluor are hazardous, moisture-sensitive, and can release corrosive hydrogen fluoride (HF) gas.[3] DAST is also known to be thermally unstable.[4]

Q3: What are the advantages of using Deoxo-Fluor over DAST?

Deoxo-Fluor is generally considered more thermally stable than DAST, making it a safer alternative for larger-scale reactions or reactions requiring higher temperatures.[1][4] However, it is crucial to note that both reagents are hazardous and require careful handling in a well-ventilated fume hood.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive fluorinating reagent due to moisture contamination. 2. Insufficient amount of fluorinating reagent. 3. Reaction temperature is too low or reaction time is too short. 4. Low reactivity of the acetophenone substrate.1. Use freshly opened or properly stored fluorinating reagent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Increase the molar equivalents of the fluorinating reagent. A common starting point is 1.5 to 3 equivalents.[5] 3. Gradually warm the reaction from a low temperature (e.g., -78 °C) to room temperature or slightly above and monitor the reaction progress by TLC or GC-MS.[3] 4. For less reactive substrates, consider using a more potent fluorinating agent or adding a catalytic amount of a Lewis acid, though this may introduce other side reactions.
Formation of Vinyl Fluoride Byproduct Acetophenone is an enolizable ketone, and elimination can compete with gem-difluorination.[2]Using a non-polar solvent can sometimes suppress the formation of vinyl fluorides. Careful control of the reaction temperature is also crucial.
Product Decomposition The fluorinating reagent (especially DAST) can decompose at elevated temperatures (above 80 °C for DAST), leading to a complex reaction mixture and potential product degradation.[2]Maintain a controlled reaction temperature. Avoid excessive heating. If higher temperatures are necessary, consider using the more thermally stable Deoxo-Fluor.[4]
Difficult Purification Co-elution of the product with byproducts or residual fluorinating agent decomposition products during column chromatography. Similar boiling points making distillation challenging.1. Quenching: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic species.[3] 2. Extraction: Perform a thorough aqueous workup to remove water-soluble impurities. 3. Chromatography: Use a non-polar eluent system for column chromatography (e.g., hexanes/ethyl acetate) and consider using a high-performance liquid chromatography (HPLC) for higher purity.[4] 4. Distillation: Fractional distillation under reduced pressure can be effective if the boiling points of the components are sufficiently different.[6]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound from Acetophenone

Fluorinating AgentReaction ConditionsSolventYield (%)Reference
Diethylaminosulfur Trifluoride (DAST)50 °C, 4 h1-octyl-3-methylimidazolium hexafluorophosphate95[Tetrahedron Letters, 2007, 48(48), 8535-8538]
bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)90 °C, 24 hNeat (no solvent)63 (for benzophenone)[Organic Syntheses, Vol. 85, p.1 (2008)]

Note: The yield for Deoxo-Fluor is for the analogous reaction with benzophenone and may vary for acetophenone.

Experimental Protocols

Synthesis of this compound from Acetophenone using DAST

Disclaimer: This protocol is for informational purposes only. Diethylaminosulfur trifluoride (DAST) is a hazardous substance and should only be handled by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.

Materials:

  • Acetophenone

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for an inert atmosphere.

  • Reactant Addition: Under a positive pressure of nitrogen or argon, charge the flask with acetophenone (1.0 eq) dissolved in anhydrous dichloromethane.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.5 - 2.0 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at -78 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow, dropwise addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to obtain pure this compound.

Visualizations

experimental_workflow start Start setup Reaction Setup (Dry glassware, inert atmosphere) start->setup reactants Add Acetophenone and Anhydrous Solvent setup->reactants cool Cool to -78 °C reactants->cool add_reagent Slowly Add Fluorinating Reagent (DAST or Deoxo-Fluor) cool->add_reagent reaction Stir and Warm to Room Temperature (Monitor by TLC/GC-MS) add_reagent->reaction quench Quench with Saturated NaHCO3 Solution reaction->quench extraction Aqueous Workup and Extraction quench->extraction dry Dry Organic Layer extraction->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Column Chromatography or Distillation) concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low or No Product start->low_yield byproduct Byproduct Formation start->byproduct purification_issue Purification Difficulty start->purification_issue check_reagent Check Reagent Quality and Stoichiometry low_yield->check_reagent Possible Cause identify_byproduct Identify Byproduct (e.g., Vinyl Fluoride) byproduct->identify_byproduct Possible Cause workup Optimize Workup Procedure purification_issue->workup Possible Cause check_conditions Review Reaction Conditions (Temp, Time) check_reagent->check_conditions If Reagent is OK optimize Optimize Conditions or Use Fresh Reagent check_conditions->optimize If Conditions are Suboptimal solution Solution optimize->solution adjust_solvent Adjust Solvent Polarity identify_byproduct->adjust_solvent If Elimination Byproduct control_temp Fine-tune Temperature Control identify_byproduct->control_temp If Rearrangement Byproduct adjust_solvent->solution control_temp->solution chromatography Modify Chromatography (Eluent, Column) workup->chromatography If Co-elution distillation Consider Fractional Distillation workup->distillation If Boiling Points Differ chromatography->solution distillation->solution

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Preparation of (1,1-Difluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1,1-Difluoroethyl)benzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis of this compound involves the deoxofluorination of acetophenone using a fluorinating agent such as Diethylaminosulfur Trifluoride (DAST) or a safer, more thermally stable alternative like Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).[1][2] This reaction directly converts the carbonyl group of acetophenone into a geminal difluoride.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions of concern are:

  • Elimination: Formation of the vinyl fluoride byproduct, (1-fluoroethenyl)benzene, can occur, especially at elevated temperatures.

  • Incomplete Reaction: Unreacted acetophenone may remain in the reaction mixture, complicating purification.

  • Rearrangement Reactions: While less common for this specific substrate, cationic rearrangements like the Wagner-Meerwein or pinacol-type rearrangements can be promoted by DAST under certain conditions.[3]

  • Reagent Decomposition: DAST is thermally unstable and can decompose, sometimes violently, at temperatures above 90°C.[1] Deoxo-Fluor® offers greater thermal stability.[1][2]

Q3: What are the safety precautions for handling fluorinating reagents like DAST and Deoxo-Fluor®?

A3: Both DAST and Deoxo-Fluor® are hazardous reagents that must be handled with care in a well-ventilated fume hood. They react violently with water and are corrosive. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is essential. Reactions should be conducted under an inert, anhydrous atmosphere.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Significant Amount of Unreacted Acetophenone

Question: My reaction has a low conversion rate, and I'm recovering a large amount of my starting material, acetophenone. What could be the cause?

Answer: Low conversion can be attributed to several factors. The table below outlines potential causes and suggested solutions.

Potential Cause Suggested Solution
Inactive Fluorinating Reagent Use a fresh bottle of DAST or Deoxo-Fluor®. These reagents can degrade over time, especially if exposed to moisture.
Insufficient Reagent Increase the molar equivalents of the fluorinating reagent. For ketones, an excess of the reagent is often required to drive the reaction to completion.
Low Reaction Temperature While low temperatures are generally favored to minimize side reactions, the reaction may be too slow. Gradually and cautiously increase the reaction temperature, monitoring for the formation of byproducts.
Inadequate Reaction Time Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
Presence of Moisture Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.
Issue 2: Significant Formation of the Vinyl Fluoride Byproduct

Question: My product is contaminated with a significant amount of (1-fluoroethenyl)benzene. How can I minimize this elimination side reaction?

Answer: The formation of the vinyl fluoride is a common side reaction. The following table provides strategies to minimize its formation.

Potential Cause Suggested Solution
High Reaction Temperature Lower the reaction temperature. Elimination reactions are generally favored at higher temperatures. Running the reaction at 0°C or even lower temperatures (e.g., -78°C) can significantly reduce the formation of the vinyl fluoride.
Prolonged Reaction Time at Elevated Temperature Optimize the reaction time to achieve a good conversion of the starting material without allowing for extended periods at temperatures that promote elimination.
Choice of Fluorinating Reagent Consider using a more modern and selective fluorinating reagent that may offer a better profile for minimizing elimination byproducts.

Experimental Protocols

Optimized Protocol for the Preparation of this compound

This protocol is a representative method for the deoxofluorination of acetophenone using Deoxo-Fluor®, which is generally preferred due to its higher thermal stability compared to DAST.

Materials:

  • Acetophenone

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, dissolve acetophenone (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Deoxo-Fluor® (1.5 - 2.0 eq) dropwise to the stirred solution via the dropping funnel.

  • Allow the reaction mixture to stir at 0°C and then slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis prep Preparation of Reaction Setup (Flame-dried glassware, inert atmosphere) reactants Addition of Reactants (Acetophenone in anhydrous DCM) prep->reactants cooling Cooling (0°C or -78°C) reactants->cooling reagent_add Slow Addition of Fluorinating Reagent (DAST or Deoxo-Fluor®) cooling->reagent_add reaction Reaction Monitoring (TLC or GC-MS) reagent_add->reaction quench Quenching (Saturated NaHCO₃ solution) reaction->quench workup Workup (Extraction, washing, drying) quench->workup purification Purification (Column Chromatography) workup->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

reaction_pathways Main and Side Reaction Pathways acetophenone Acetophenone main_product This compound acetophenone->main_product Main Reaction (Deoxofluorination) side_product1 (1-Fluoroethenyl)benzene (Elimination Product) acetophenone->side_product1 Side Reaction (Elimination) side_product2 Unreacted Acetophenone (Incomplete Reaction) acetophenone->side_product2 Side Reaction (Incomplete Reaction)

Caption: Main and side reaction pathways in the synthesis.

References

Technical Support Center: Purification of (1,1-Difluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (1,1-Difluoroethyl)benzene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

When this compound is synthesized from acetophenone, the most common impurities are unreacted starting material (acetophenone) and potentially monofluorinated intermediates. The physical properties of these compounds are key to their separation.

Q2: Which purification technique is most effective for this compound on a laboratory scale?

For typical laboratory-scale purification, fractional distillation is the most effective and commonly used method. This is due to the significant difference in boiling points between this compound and its likely impurities, such as acetophenone.

Q3: When should I consider using Preparative Gas Chromatography (Prep-GC)?

Preparative Gas Chromatography (Prep-GC) is recommended when very high purity (>99.5%) is required, or when fractional distillation fails to separate closely boiling impurities.[1] Prep-GC offers superior separation power for volatile compounds.[1]

Q4: Can I use column chromatography to purify this compound?

While this compound is a liquid, silica gel column chromatography can be used, particularly to remove non-volatile impurities. For separation of components with similar polarities, it may be less effective than fractional distillation or prep-GC. Some aryl α,α-difluoroethyl thioethers have been purified using silica gel column chromatography.[2]

Data Presentation

The following table summarizes the boiling points of this compound and its common potential impurities.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC8H8F2142.15148-149
AcetophenoneC8H8O120.15202
4'-FluoroacetophenoneC8H7FO138.14196
2',4'-DifluoroacetophenoneC8H6F2O156.1380-81 (at 25 mmHg)
2',5'-DifluoroacetophenoneC8H6F2O156.13190-191
2,2-DifluoroacetophenoneC8H6F2O156.1353-54 (at 12 mmHg)

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed for the purification of this compound from higher-boiling impurities like acetophenone.

Apparatus Setup:

  • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.[3]

  • Ensure all glassware joints are properly sealed.

  • Place a stir bar in the round-bottom flask.

  • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[4]

Procedure:

  • Charging the Flask: Add the crude this compound mixture to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.[3] Start the magnetic stirrer to ensure smooth boiling.

  • Distillation:

    • Observe the vapor rising slowly up the fractionating column. A temperature gradient will be established along the column.[5]

    • The vapor will undergo multiple condensation and vaporization cycles on the surface of the column packing, enriching the vapor in the lower-boiling component (this compound).[3]

    • Collect the initial fraction (forerun), which may contain volatile impurities, in a separate receiving flask.

    • The temperature should stabilize at the boiling point of this compound (around 148-149 °C). Collect this main fraction in a clean, pre-weighed receiving flask.

  • Fraction Collection: Continue to collect the main fraction as long as the temperature remains stable. If the temperature begins to rise significantly, it indicates that the higher-boiling impurities are starting to distill. At this point, change the receiving flask to collect this higher-boiling fraction separately.

  • Shutdown: Stop the distillation before the flask boils to dryness. Allow the apparatus to cool down before disassembling.

Protocol 2: High-Purity Purification by Preparative Gas Chromatography (Prep-GC)

This protocol provides a general guideline for obtaining high-purity this compound.

Instrument Setup:

  • Injector: Use a standard split/splitless injector. The injection volume will depend on the column dimensions and desired loading.

  • Column: Select a column with a stationary phase suitable for separating aromatic compounds. A non-polar or medium-polarity column is a good starting point.

  • Detector: A flame ionization detector (FID) is commonly used. A splitter can be installed before the detector to divert the majority of the eluent to a collection trap.[1]

  • Collection System: Use a cooled trap (e.g., with liquid nitrogen or a cryocooler) to condense the eluting compound.

Procedure:

  • Method Development: If possible, first develop an analytical GC method to determine the retention times of this compound and any impurities.

  • Injection: Inject the partially purified this compound onto the Prep-GC column.

  • Separation: The components of the mixture are separated based on their interaction with the stationary phase as they are carried through the column by the carrier gas.

  • Fraction Collection: Monitor the detector signal. When the peak corresponding to this compound begins to elute, switch the flow to the collection trap.

  • Repetitive Injections: For larger quantities, multiple injections can be made, and the desired fraction can be collected in the same trap.

  • Recovery: After the collection is complete, allow the trap to warm to room temperature. Rinse the collected pure liquid into a vial with a small amount of a volatile solvent (e.g., dichloromethane) and carefully evaporate the solvent.

Troubleshooting Guides

Fractional Distillation Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Bumping or uneven boiling - No boiling chips or stir bar used.- Heating too rapidly.- Add a few boiling chips or a magnetic stir bar before heating.- Reduce the heating rate.
Temperature fluctuations at the distillation head - Heating rate is inconsistent.- Poor insulation of the column.- Ensure a steady heating rate.- Insulate the fractionating column with glass wool or aluminum foil.[3]
Poor separation of components - Heating too fast.- Fractionating column is too short or inefficient.- Decrease the heating rate to allow for proper vapor-liquid equilibrium.- Use a longer or more efficient fractionating column (e.g., a Vigreux column with more indentations or a packed column).
No distillate is collected - Thermometer bulb is positioned too high.- Condenser water is too cold, causing solidification in the condenser.- Leak in the system.- Adjust the thermometer so the top of the bulb is level with the bottom of the side arm.- For this compound, standard cooling water should be sufficient. Ensure there is no blockage.- Check all joints and connections for a proper seal.
Preparative GC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting) - Column overload.- Improper injection technique.- Column degradation.- Reduce the injection volume.- Optimize the injector temperature and injection speed.- Condition or replace the column.
Low recovery of collected fraction - Inefficient trapping.- Leaks in the collection system.- Ensure the collection trap is sufficiently cooled.- Check all connections between the column, splitter, and trap.
Contamination of purified sample - Carryover from previous injections.- Impure collection solvent.- Bake out the column and injector between runs.- Use high-purity solvents for rinsing the trap.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product crude_product Crude this compound fractional_distillation Fractional Distillation crude_product->fractional_distillation purity_check GC-MS or NMR Analysis fractional_distillation->purity_check prep_gc Preparative GC high_purity_product High-Purity this compound prep_gc->high_purity_product purity_check->prep_gc Higher purity needed pure_product Pure this compound purity_check->pure_product Purity sufficient

Caption: General purification workflow for this compound.

troubleshooting_distillation cluster_issues Observed Issues cluster_solutions Potential Solutions start Problem during Fractional Distillation issue1 Poor Separation start->issue1 issue2 Bumping / Irregular Boiling start->issue2 issue3 Temperature Fluctuations start->issue3 solution1a Decrease Heating Rate issue1->solution1a solution1b Use More Efficient Column issue1->solution1b issue2->solution1a solution2a Add Boiling Chips / Stir Bar issue2->solution2a solution3a Insulate Column issue3->solution3a solution3b Ensure Steady Heating issue3->solution3b

Caption: Troubleshooting logic for fractional distillation issues.

References

Technical Support Center: Improving the Yield of Difluoroethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Difluoroethylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and enhance the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low yields or failed difluoroethylation reactions.

Q1: My difluoroethylation reaction has a very low yield or is not working at all. What are the first things I should check?

A1: Low or no yield in a difluoroethylation reaction can stem from several fundamental issues. Systematically troubleshooting these common culprits is the most effective approach.

  • Reagent Quality and Handling:

    • Difluoroethylating Reagent: Many difluoroethylating reagents are sensitive to moisture and air. Ensure your reagent is fresh and has been stored under the recommended inert conditions. Degradation of the reagent is a common cause of reaction failure.

    • Substrate Purity: Impurities in your starting material can interfere with the reaction, sometimes poisoning the catalyst or participating in side reactions. Purify your substrate if its purity is questionable.

    • Solvent and Other Reagents: Ensure all solvents are anhydrous and that other reagents, such as bases or additives, are of high purity and handled appropriately.

  • Reaction Conditions:

    • Inert Atmosphere: Many difluoroethylation reactions, particularly those involving organometallic catalysts, are sensitive to oxygen and moisture. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: Verify that the reaction is being conducted at the optimal temperature. Some reactions are highly sensitive to temperature fluctuations.

  • Reaction Monitoring:

    • TLC/LC-MS Analysis: If you are not seeing your desired product, analyze a sample of the crude reaction mixture. This can help you determine if the starting material is being consumed and if any side products are being formed.

Q2: I'm observing the formation of multiple products, leading to a low yield of my desired difluoroethylated compound. How can I improve the selectivity?

A2: The formation of multiple products is a common challenge and can often be addressed by carefully tuning the reaction parameters.

  • Solvent Effects: The choice of solvent can significantly influence the selectivity of a reaction. A solvent that preferentially stabilizes the transition state leading to the desired product can improve the yield. It is often worthwhile to screen a range of solvents with varying polarities and coordinating abilities.[1][2]

  • Catalyst and Ligand Choice (for catalyzed reactions): In palladium-catalyzed reactions, for instance, the ligand plays a crucial role in determining the outcome. Bulky, electron-rich ligands can sometimes suppress side reactions like hydrodehalogenation.[3] If you are using a catalyst, consider screening different ligands or even different metal catalysts.

  • Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetic product over thermodynamic side products.

  • Rate of Addition: In some cases, slow addition of a reagent can prevent the buildup of reactive intermediates that may lead to side reactions.

Q3: My starting material is being consumed, but I'm isolating a significant amount of a dehalogenated or protodeboronated side product instead of the difluoroethylated product. What can I do to prevent this?

A3: Dehalogenation and protodeboronation are common side reactions in cross-coupling reactions. Here are some strategies to minimize them:

  • For Palladium-Catalyzed Reactions (Dehalogenation):

    • Ligand Selection: As mentioned, bulky, electron-rich ligands can promote the desired reductive elimination step over dehalogenation. Consider ligands like XPhos, SPhos, or DavePhos.[3]

    • Base Selection: The choice of base can be critical. A weaker, non-nucleophilic base might be preferable. Sometimes, the presence of water with certain bases can promote this side reaction, so ensure anhydrous conditions.

    • Additives: In some cases, additives can suppress dehalogenation.

  • For Suzuki-Miyaura Type Couplings (Protodeboronation):

    • Anhydrous Conditions: Protodeboronation is often promoted by water. Ensure all reagents and solvents are scrupulously dried.[4]

    • Base Choice: Using a milder base can sometimes reduce the rate of protodeboronation.

    • Boronic Acid Stability: Electron-deficient boronic acids can be prone to decomposition. Converting the boronic acid to a more stable derivative, like a pinacol ester or a trifluoroborate salt, can be beneficial.[4]

Q4: I am working with a photocatalytic difluoroethylation and the quantum yield seems low. How can I optimize this?

A4: Optimizing quantum yield in photocatalytic reactions involves several factors:

  • Photocatalyst Selection: The choice of photocatalyst is critical. Ensure its redox potentials are suitable for your substrate and difluoroethylating agent. Different photocatalysts (e.g., iridium-based, ruthenium-based, or organic dyes) have different efficiencies.

  • Light Source: The wavelength and intensity of the light source must be matched to the absorption spectrum of the photocatalyst. Ensure your reaction setup provides uniform and sufficient irradiation.

  • Solvent: The solvent can affect the lifetime of the excited state of the photocatalyst and the solubility of the reactants.

  • Quenching: Unwanted quenching of the excited photocatalyst can reduce efficiency. Ensure your reagents and solvents are free of quenching impurities.

Q5: During the work-up of my reaction, I seem to be losing a significant amount of my product. What are some best practices for the work-up of difluoroethylated compounds?

A5: Product loss during work-up is a common issue. Here are some tips to minimize it:

  • Extraction:

    • Solvent Choice: Use an appropriate organic solvent for extraction that provides good solubility for your product and is immiscible with the aqueous phase.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.

    • "Salting Out": If your product has some water solubility, adding brine (saturated NaCl solution) to the aqueous layer can decrease the solubility of the organic compound in the aqueous phase and drive it into the organic layer.[5]

  • Purification:

    • Column Chromatography: The introduction of a difluoroethyl group can alter the polarity of your molecule. You may need to adjust your eluent system for column chromatography accordingly.

    • Volatility: Some smaller difluoroethylated compounds can be volatile. Be cautious during solvent removal on a rotary evaporator to avoid product loss.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data on how different reaction parameters can affect the yield of difluoroethylation reactions.

Table 1: Effect of Ligand and Additive on Ni-catalyzed 1,1-Difluoroethylation of 4-Biphenylboronic Acid [6][7]

EntryLigand (mol%)Additive (mol%)Yield of 3a (%)
12,2'-bipyridine (5)-5
2diOMe-bpy (L1) (5)-15
3diNH2-bpy (L2) (5)-<5
4ditBu-bpy (L3) (5)-<5
5L1 (5)Pyridine15
6L1 (5)4-CNPy12
7L1 (5)DMAP (20)32
8L1 (5)DMAP (50)49
9L1 (5)DMAP (70)61
10L1 (5)DMAP (70)70 (with 3 mol% NiCl₂(PPh₃)₂)

Table 2: Solvent Effects on the Photoinduced Difluoroalkylation of Anilines [8]

EntryAniline SubstrateSolventYield (%)
1N,N-dimethylanilineDMF75
2N,N-dimethylanilineDMSO68
3N,N-dimethylanilineCH₃CN45
4N,N-dimethylanilineDioxane32
5N,N-dimethylanilineToluene25
64-methoxy-N,N-dimethylanilineDMF85
74-bromo-N,N-dimethylanilineDMF78

Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular C–H Difluoroalkylation for the Synthesis of 3,3-Difluoro-2-oxindoles [9]

Materials:

  • Substituted N-aryl-2-chloro-2,2-difluoroacetamide (1.0 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • BrettPhos (L6) (0.04 mmol, 4 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a nitrogen-filled glovebox, add the N-aryl-2-chloro-2,2-difluoroacetamide, Pd₂(dba)₃, BrettPhos, and K₂CO₃ to an oven-dried reaction vessel equipped with a stir bar.

  • Add anhydrous toluene to the vessel.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 10 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the Celite with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Difluoromethylation of Phenols using Sodium 2-chloro-2,2-difluoroacetate [5]

Materials:

  • Phenol derivative (1.0 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • To an oven-dried flask, add the phenol, cesium carbonate, anhydrous DMF, and deionized water.

  • Degas the solution by bubbling nitrogen through it for 1 hour.

  • Add the sodium 2-chloro-2,2-difluoroacetate in one portion under a stream of nitrogen.

  • Equip the flask with a condenser and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with 1 M aqueous HCl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

troubleshooting_workflow start Low or No Yield in Difluoroethylation Reaction check_reagents Verify Reagent Quality (Difluoroethylating Agent, Substrate, Solvents) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Check Reaction Conditions (Inert Atmosphere, Temperature) conditions_ok Conditions Correct? check_conditions->conditions_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents Use Anhydrous Solvents reagents_ok->purify_reagents No optimize_conditions Optimize Conditions (e.g., Degas Solvents, Calibrate Temp.) conditions_ok->optimize_conditions No analyze_mixture Analyze Crude Reaction Mixture (TLC, LC-MS) conditions_ok->analyze_mixture Yes purify_reagents->start optimize_conditions->start sm_consumed Starting Material Consumed? analyze_mixture->sm_consumed side_products Side Products Observed? sm_consumed->side_products Yes optimize_reaction Systematically Optimize Reaction (Solvent, Catalyst, Temp., etc.) sm_consumed->optimize_reaction No side_products->optimize_reaction Yes end_fail Consult Further Literature or Technical Support side_products->end_fail No (Complex Mixture) end_success Improved Yield optimize_reaction->end_success

Caption: Troubleshooting workflow for low-yield difluoroethylation reactions.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Combine Reactants, Catalyst, Ligand, Base add_solvent Add Anhydrous Solvent setup->add_solvent heat_stir Heat and Stir under Inert Atmosphere add_solvent->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor quench Quench Reaction & Extract monitor->quench Reaction Complete dry_concentrate Dry Organic Layer & Concentrate quench->dry_concentrate purify Purify by Chromatography dry_concentrate->purify

Caption: General experimental workflow for a catalyzed difluoroethylation reaction.

side_reaction_pathways start Aryl-X + Difluoroethylating Reagent catalyst Catalyst (e.g., Pd(0)) start->catalyst desired_path Desired Cross-Coupling catalyst->desired_path side_path_1 Hydrodehalogenation catalyst->side_path_1 side_path_2 Protodeboronation (for boronic acids) catalyst->side_path_2 product Aryl-CF2CH3 (Desired Product) desired_path->product side_product_1 Aryl-H (Side Product) side_path_1->side_product_1 side_product_2 Aryl-H (Side Product) side_path_2->side_product_2

Caption: Competing reaction pathways in catalyzed difluoroethylation.

References

Troubleshooting low conversion rates in difluoroethylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for difluoroethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to low conversion rates in their experiments.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your difluoroethylation reactions in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in difluoroethylation reactions can often be attributed to a few key factors:

  • Reagent Instability and Purity: Many difluoroethylating reagents are sensitive to moisture and can degrade if not handled under anhydrous conditions. The purity of both the substrate and the reagent is critical, as impurities can lead to unwanted side reactions. For instance, phenyl fluoroformate is highly sensitive to water and will rapidly hydrolyze.[1]

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and stoichiometry play a crucial role in the reaction outcome. These reactions can be exothermic, and inadequate temperature control may lead to the decomposition of starting materials or products.[1][2]

  • Catalyst Deactivation: The catalyst, if used, can be deactivated through various mechanisms such as poisoning by impurities in the feed stream, coking (the formation of carbonaceous residues on the catalyst surface), or thermal degradation.[3][4][5][6]

  • Substrate-Related Issues: The solubility of your substrate in the chosen solvent can be a limiting factor. For example, hydrophobic reagents may not dissolve well in aqueous buffers, leading to inconsistent yields.[7] Additionally, certain functional groups on the substrate might interfere with the reaction.

Question 2: I suspect my difluoroethylating reagent has degraded. How can I check this and what precautions should I take?

Reagent degradation is a common issue. Here’s how to address it:

  • Handling and Storage: Many fluorinating agents are sensitive to moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen).[8] They should be stored in a desiccator in a cool, dark place. Crystalline fluorinating agents like XtalFluor-E and XtalFluor-M are generally more stable and easier to handle than their liquid counterparts like DAST and Deoxo-Fluor.[9][10]

  • Purity Check: Before use, it is advisable to check the purity of the reagent if you suspect degradation. This can often be done using techniques like NMR spectroscopy.

  • Use of Fresh Reagents: Whenever possible, use freshly opened or newly prepared reagents for best results.

Question 3: My catalyst seems to be inactive or has low efficiency. What can I do?

Catalyst inefficiency can be a major roadblock. Consider the following:

  • Catalyst Choice: The choice of catalyst can be critical. For example, in some copper-catalyzed reactions, maintaining the Cu(I) oxidation state is crucial, as its oxidation to the inactive Cu(II) state can stall the reaction.[7]

  • Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and yield. It is often necessary to screen different catalyst loadings to find the optimal amount.[5][11]

  • Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons. Ensure high-purity starting materials and anhydrous, deoxygenated solvents. Some reactions are sensitive to air, requiring the reaction to be set up under an inert atmosphere.

  • Thermal Stability: Some catalysts are not stable at elevated temperatures. If you are running the reaction at a high temperature, consider if this might be causing catalyst decomposition.[3]

Question 4: I am observing the formation of multiple products and low regioselectivity. How can I improve this?

Low regioselectivity is a common challenge, especially with complex substrates.

  • Directing Groups: The use of directing groups on your substrate can help to control the regioselectivity of the reaction.[11]

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the regioselectivity.[11] It is recommended to screen a range of conditions to optimize for the desired product. For instance, in some fluorination reactions of heterocycles, the electronic and steric properties of the substituents on the ring influence the regioselectivity.[11]

  • Steric Hindrance: The steric environment around the reaction site can also play a role. Less sterically hindered sites are often more reactive.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for setting up a difluoroethylation reaction to maximize yield?

  • Anhydrous Conditions: Always use oven-dried glassware and anhydrous solvents. Solvents should be freshly distilled or obtained from a commercial supplier in a sealed bottle.

  • Inert Atmosphere: If the reaction is sensitive to oxygen, ensure that the reaction is set up and run under an inert atmosphere (e.g., nitrogen or argon).

  • Slow Addition: For highly reactive reagents, slow addition at a low temperature (e.g., 0 °C) can help to control the reaction and minimize the formation of side products.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique like TLC, GC-MS, or NMR to determine the optimal reaction time.[11]

Q2: How do I choose the right solvent for my difluoroethylation reaction?

The choice of solvent is critical and can significantly affect the reaction's success.

  • Solvent Screening: It is often necessary to screen a range of anhydrous, non-nucleophilic solvents.[11] Common choices include acetonitrile, dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).

  • Substrate Solubility: Ensure that your substrate is soluble in the chosen solvent. If solubility is an issue, a co-solvent system might be necessary.[7]

  • Reagent Compatibility: Check the compatibility of your difluoroethylating reagent with the chosen solvent, as some reagents can react with certain solvents.[11]

Q3: Can I use protic solvents for my reaction?

Using protic solvents like methanol or ethanol is generally not recommended as they can react with many difluoroethylating reagents, leading to their consumption and the formation of byproducts.[1] If your substrate is only soluble in protic solvents, you may need to consider alternative strategies, such as using a different difluoroethylating reagent that is compatible with protic solvents or protecting the reactive functional groups on your substrate.

Data Presentation

Table 1: Effect of Solvent on Difluoroethylation Yield

EntrySolventTemperature (°C)Yield (%)
1Dichloromethane (DCM)2575
2Acetonitrile (MeCN)2585
3Tetrahydrofuran (THF)2560
4N,N-Dimethylformamide (DMF)2555
5Water25<5
6Ethanol25<5

Note: Yields are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific reaction.

Table 2: Optimization of Catalyst Loading

EntryCatalystCatalyst Loading (mol%)Yield (%)
1Catalyst A145
2Catalyst A580
3Catalyst A1082
4Catalyst B160
5Catalyst B592
6Catalyst B1090

Note: Yields are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific reaction.

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Hydrodifluoroalkylation of Alkenes

This protocol is a general guideline for the photocatalytic hydrodifluoroalkylation of alkenes.

  • Reaction Setup: To an oven-dried 8-mL vial containing a Teflon-coated magnetic stir bar, add the photocatalyst (e.g., an Iridium or Ruthenium complex), base (e.g., Na₂CO₃, 0.1 equiv.), and any co-catalyst.

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three to four times.

  • Addition of Reagents: Under the inert atmosphere, add the alkene (1.0 equiv.) and the difluoroalkylating agent (e.g., ethyl bromodifluoroacetate, 1.5-3.0 equiv.) dissolved in an appropriate anhydrous solvent (e.g., acetonitrile) via syringe.

  • Reaction Conditions: Place the reaction mixture under a light source (e.g., a 390nm LED) and stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction as appropriate and perform an aqueous work-up.

  • Purification: Extract the product with a suitable organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7][12]

Protocol 2: General Procedure for Electrophilic Difluoroethylation of Amines

This protocol provides a general method for the electrophilic difluoroethylation of amines.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 equiv.) and a suitable anhydrous solvent (e.g., CH₂Cl₂).

  • Addition of Base: Add a non-nucleophilic base (e.g., Na₂CO₃, 2.0 equiv.).

  • Addition of Reagent: Cool the mixture to 0 °C and add the electrophilic difluoroethylating reagent (e.g., a gem-difluorovinyl iodonium salt, 1.2 equiv.) portion-wise or as a solution in the reaction solvent.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction with water and separate the organic layer.

  • Purification: Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[13]

Visualizations

Troubleshooting_Workflow start Low Conversion Rate Observed check_reagents Check Reagent Quality and Handling start->check_reagents check_conditions Review Reaction Conditions (Temperature, Solvent, Stoichiometry) start->check_conditions check_catalyst Evaluate Catalyst Performance start->check_catalyst check_substrate Assess Substrate Suitability start->check_substrate reagent_issue Reagent Degradation or Impurity Suspected? check_reagents->reagent_issue condition_issue Suboptimal Conditions? check_conditions->condition_issue catalyst_issue Catalyst Inactive or Poisoned? check_catalyst->catalyst_issue substrate_issue Substrate Incompatible or Insoluble? check_substrate->substrate_issue reagent_issue->check_conditions No solution_reagent Use Fresh/Pure Reagent Handle Under Inert Atmosphere reagent_issue->solution_reagent Yes condition_issue->check_catalyst No solution_conditions Optimize Temperature, Solvent, and Stoichiometry condition_issue->solution_conditions Yes catalyst_issue->check_substrate No solution_catalyst Screen Catalysts/Loading Use High-Purity Materials catalyst_issue->solution_catalyst Yes solution_substrate Improve Solubility (Co-solvent) Modify Substrate/Protecting Groups substrate_issue->solution_substrate Yes end Improved Conversion Rate substrate_issue->end No, consult further literature solution_reagent->end solution_conditions->end solution_catalyst->end solution_substrate->end

Caption: Troubleshooting workflow for low conversion rates in difluoroethylation.

Reaction_Parameter_Relationships cluster_inputs Reaction Inputs cluster_outputs Reaction Outcomes Reagent Difluoroethylating Reagent Yield Yield Reagent->Yield Side_Products Side Products Reagent->Side_Products Substrate Substrate Substrate->Yield Selectivity Selectivity Substrate->Selectivity Catalyst Catalyst Catalyst->Yield Catalyst->Selectivity Solvent Solvent Solvent->Yield Solvent->Side_Products Temperature Temperature Temperature->Yield Temperature->Side_Products

Caption: Key parameters influencing difluoroethylation reaction outcomes.

References

Optimizing the Synthesis of (1,1-Difluoroethyl)benzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Siping, Jilin, China - Researchers, scientists, and professionals in drug development now have a comprehensive resource to streamline the synthesis of (1,1-Difluoroethyl)benzene. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during the synthesis process.

The geminal difluoromethyl group is a crucial pharmacophore in medicinal chemistry, and its efficient introduction into aromatic systems is of significant interest. The synthesis of this compound, typically achieved through the fluorination of acetophenone, can present several challenges, including low yields, the formation of side products, and difficulties in purification. This guide aims to provide practical solutions to these issues.

Troubleshooting Common Issues

This section addresses specific problems that may arise during the synthesis of this compound and offers targeted solutions.

Issue Potential Cause Troubleshooting Steps
Low to No Product Formation 1. Inactive Fluorinating Agent: The fluorinating agent (e.g., DAST, Deoxo-Fluor) may have degraded due to moisture. 2. Insufficient Temperature: The reaction may not have reached the necessary activation energy. 3. Insufficient Equivalents of Fluorinating Agent: The stoichiometry of the fluorinating agent to the ketone may be too low.1. Use Fresh Reagent: Ensure the fluorinating agent is fresh and has been stored under anhydrous conditions. 2. Optimize Temperature: Gradually increase the reaction temperature. For less reactive ketones, heating may be necessary.[1] However, be cautious with DAST as it can decompose explosively at temperatures above 90°C.[1] 3. Increase Stoichiometry: Increase the equivalents of the fluorinating agent incrementally (e.g., from 2 to 3 equivalents).
Formation of Vinyl Fluoride Side Product 1. Presence of Enolizable Protons: Acetophenone has enolizable protons, which can lead to the formation of the vinyl fluoride byproduct. 2. Reaction Conditions: Certain solvents and additives can promote the formation of vinyl fluorides.1. Optimize Reaction Conditions: Use a non-polar aprotic solvent like dichloromethane. 2. Consider Alternative Reagents: While DAST is common, other fluorinating agents might offer better selectivity.
Reaction Mixture Turns Dark/Polymerization 1. High Reaction Temperature: Excessive heat can lead to decomposition of the starting material, product, or reagent, resulting in polymerization. 2. Presence of Acidic Impurities: Acidic impurities can catalyze side reactions and polymerization.1. Maintain Low Temperature: Start the reaction at a low temperature (e.g., 0°C or -78°C) and allow it to warm slowly to room temperature.[1] 2. Use Anhydrous and Pure Reagents: Ensure all reagents and solvents are free from moisture and acidic impurities.
Difficult Purification 1. Similar Boiling Points: The product and unreacted starting material or side products may have close boiling points, making fractional distillation challenging. 2. Co-elution in Chromatography: The product and impurities may have similar polarities, leading to poor separation on a silica gel column.1. Optimize Distillation: Use a longer fractionating column and a slow distillation rate for better separation. 2. Optimize Chromatography: Use a less polar solvent system (e.g., hexanes/ethyl acetate) and consider gradient elution for column chromatography.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the geminal difluorination of acetophenone using a nucleophilic fluorinating agent.

Q2: Which fluorinating agents are recommended for this conversion?

A2: Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are the most commonly used reagents.[1] Deoxo-Fluor is generally preferred due to its higher thermal stability, which enhances safety.[3][4][5]

Q3: What are the key reaction parameters to control for optimal yield and purity?

A3: The key parameters to optimize are:

  • Temperature: Initiate the reaction at a low temperature (0°C or below) and carefully control any subsequent heating.[1]

  • Stoichiometry of the fluorinating agent: Typically, 2-3 equivalents of the fluorinating agent are used.[1]

  • Reaction time: The reaction should be monitored by TLC or GC-MS to determine the optimal duration.

  • Solvent: Anhydrous aprotic solvents like dichloromethane are commonly used.[6]

Q4: What are the major side products to expect in this reaction?

A4: The primary side product is often the corresponding vinyl fluoride, formed from the enolizable ketone.[7] Rearrangement products are also a possibility, though less common with acetophenone.

Q5: What is the recommended work-up and purification procedure?

A5: The reaction is typically quenched by carefully adding the reaction mixture to a saturated aqueous solution of sodium bicarbonate to neutralize acidic byproducts.[1] The product is then extracted with an organic solvent. Purification can be achieved by fractional distillation or column chromatography on silica gel.[2][8]

Experimental Protocols

Synthesis of this compound from Acetophenone using Deoxo-Fluor

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Acetophenone

  • Deoxo-Fluor

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Brine

Procedure:

  • To a solution of acetophenone (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add Deoxo-Fluor (2-3 equivalents) dropwise at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) to obtain this compound.

Data Presentation

Comparison of Fluorinating Agents
ReagentKey CharacteristicsCommon SolventsTypical Temperatures
DAST Thermally unstable (>90°C).[1]Dichloromethane (DCM)-78°C to room temperature[1]
Deoxo-Fluor More thermally stable than DAST.[3][4][5]Dichloromethane (DCM)0°C to reflux[1]

Visualizing the Workflow

To aid in understanding the experimental process, a logical workflow diagram is provided below.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Acetophenone + Anhydrous DCM addition Add Deoxo-Fluor dropwise at 0°C reagents->addition fluor_agent Deoxo-Fluor (2-3 equiv) fluor_agent->addition stirring Warm to RT, stir overnight addition->stirring monitoring Monitor by TLC/GC-MS stirring->monitoring quench Quench with sat. NaHCO₃ monitoring->quench extraction Extract with DCM quench->extraction drying Dry over Na₂SO₄ extraction->drying concentration Concentrate drying->concentration purify Column Chromatography or Fractional Distillation concentration->purify product This compound purify->product

A flowchart of the synthesis of this compound.

This technical support guide provides a solid foundation for researchers to optimize the synthesis of this compound, troubleshoot common problems, and ensure a safe and efficient experimental workflow.

References

Technical Support Center: Stability and Handling of Difluoroethylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for difluoroethylation reagents. This resource provides essential guidance on the stability, handling, and troubleshooting of common difluoroethylating agents to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My difluoroethylation reaction is giving low or inconsistent yields. Could the stability of my reagent be the issue?

A1: Yes, the stability of the difluoroethylation reagent is a critical factor that can significantly impact reaction outcomes. Many difluoroethylating agents are sensitive to moisture, heat, and light. Degradation of the reagent can lead to a lower concentration of the active species, resulting in incomplete conversion and the formation of byproducts. It is crucial to use high-purity reagents and follow proper storage and handling procedures.[1][2]

Q2: How should I properly store my difluoroethylation reagents?

A2: Proper storage is essential to maintain the integrity of difluoroethylation reagents. For many common reagents, such as 2,2-difluoroethyl tosylate and 2,2-difluoroethyl trifluoromethanesulfonate, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place, often in a refrigerator.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and oxygen.

  • Light: Protect from light by using amber vials or storing them in the dark.

  • Container: Ensure the container is tightly sealed to prevent the ingress of atmospheric moisture.

Always refer to the manufacturer's safety data sheet (SDS) for specific storage recommendations for your particular reagent.

Q3: What are the common signs of reagent degradation?

A3: Visual inspection can sometimes reveal signs of degradation, such as a change in color or the formation of precipitates. However, many degradation products may be colorless and soluble. The most reliable way to assess reagent purity is through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] A decrease in the expected signal for the active reagent and the appearance of new signals can indicate degradation.

Q4: Can impurities in my difluoroethylation reagent affect my reaction?

A4: Absolutely. Impurities can have a significant negative impact on your reaction yield and product purity.[2][6] They can interfere with the reaction by reacting with the starting material, catalyst, or the desired product. Impurities can also complicate the purification of your final compound.[2][6] Therefore, using reagents of the highest possible purity is crucial for obtaining reliable and reproducible results.

Troubleshooting Guide: Common Stability-Related Issues

This guide addresses specific problems you might encounter due to the instability of difluoroethylation reagents and provides actionable solutions.

Problem Potential Cause Troubleshooting Strategy
Low or No Product Formation Reagent Degradation: The difluoroethylation reagent may have degraded due to improper storage or handling, leading to a lower concentration of the active species.1. Verify Reagent Purity: Analyze the reagent using NMR or GC-MS to confirm its identity and purity. 2. Use a Fresh Batch: If degradation is suspected, use a new, unopened bottle of the reagent. 3. Optimize Handling: Ensure all handling of the reagent is performed under strictly anhydrous and inert conditions.[1]
Inconsistent Reaction Yields Moisture Contamination: Many difluoroethylation reagents, particularly sulfonate esters, are sensitive to hydrolysis. Trace amounts of water in the reaction solvent or from atmospheric exposure can lead to inconsistent results.1. Use Anhydrous Solvents: Dry all solvents rigorously before use.[1] 2. Dry Glassware: Ensure all glassware is thoroughly dried in an oven or by flame-drying under an inert atmosphere.[1] 3. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.
Formation of Unexpected Byproducts Thermal Decomposition: Some difluoroethylation reagents can decompose at elevated temperatures, leading to the formation of side products.1. Control Reaction Temperature: Carefully control the reaction temperature and avoid excessive heating. 2. Review Reagent's Thermal Stability: Check the literature or supplier information for the thermal stability of your specific reagent. For example, 2,2-difluoroethyl p-toluenesulfonate is stable under normal handling and storage conditions but can decompose at high temperatures.[3]
Reaction with Impurities: Impurities in the reagent or starting materials can lead to the formation of byproducts.1. Purify Starting Materials: Ensure all starting materials are of high purity. 2. Analyze the Reagent: Check the purity of the difluoroethylation reagent before use.

Experimental Protocols

Protocol 1: General Handling Procedure for Moisture-Sensitive Difluoroethylation Reagents

This protocol outlines the best practices for handling liquid and solid difluoroethylation reagents that are sensitive to moisture.

Materials:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Inert gas source (Nitrogen or Argon) with a manifold or balloon

  • Dry syringes and needles

  • Anhydrous solvents

  • Glovebox (for highly sensitive solid reagents)

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow it to cool to room temperature under a stream of inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus while flushing with a steady stream of inert gas.

  • Solvent Transfer: Transfer anhydrous solvents to the reaction flask via a dry syringe or cannula.

  • Reagent Transfer (Liquid): a. Puncture the septum of the reagent bottle with a needle connected to the inert gas source to maintain positive pressure. b. Use a second dry syringe to withdraw the desired volume of the reagent. c. Quickly transfer the reagent to the reaction flask.

  • Reagent Transfer (Solid): a. For less sensitive solids, quickly weigh the desired amount and add it to the reaction flask under a positive flow of inert gas. b. For highly sensitive solids, perform the weighing and transfer inside a glovebox.

Protocol 2: Stability Assessment of a Difluoroethylation Reagent by ¹H NMR Spectroscopy

This protocol describes a general method to monitor the stability of a difluoroethylation reagent over time.

Materials:

  • NMR tubes and caps

  • Deuterated solvent (e.g., CDCl₃, stored over molecular sieves)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Difluoroethylation reagent to be tested

Procedure:

  • Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh a known amount of the difluoroethylation reagent and the internal standard into a vial.

  • Dissolve the mixture in a known volume of anhydrous deuterated solvent.

  • Transfer the solution to an NMR tube and seal it.

  • Initial Analysis (Time = 0): Acquire a ¹H NMR spectrum of the freshly prepared sample. Integrate the characteristic peaks of the reagent and the internal standard.

  • Storage: Store the NMR tube under the desired test conditions (e.g., room temperature, elevated temperature, exposure to light).

  • Periodic Analysis: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 24 hours, 1 week, 1 month).

  • Data Analysis: Calculate the relative amount of the difluoroethylation reagent remaining at each time point by comparing the integration of its characteristic peak to the integration of the internal standard's peak. This will provide a quantitative measure of the reagent's stability under the tested conditions.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Difluoroethylation Reactions

Troubleshooting_Workflow start Low or Inconsistent Yield check_reagent Is the difluoroethylation reagent stable and pure? start->check_reagent check_conditions Are the reaction conditions (solvent, temperature, atmosphere) optimal? check_reagent->check_conditions Yes analyze_reagent Analyze reagent purity (NMR, GC-MS). Use a fresh batch. check_reagent->analyze_reagent No check_starting_material Are the starting materials and other reagents pure? check_conditions->check_starting_material Yes optimize_conditions Use anhydrous solvents. Control temperature. Ensure inert atmosphere. check_conditions->optimize_conditions No purify_sm Purify starting materials and other reagents. check_starting_material->purify_sm No end_bad Consult further literature or technical support. check_starting_material->end_bad Yes reagent_yes Yes reagent_no No conditions_yes Yes conditions_no No sm_yes Yes sm_no No analyze_reagent->check_conditions optimize_conditions->check_starting_material end_good Problem Solved purify_sm->end_good

Caption: A logical workflow to diagnose and resolve issues of low or inconsistent yields in difluoroethylation reactions.

Common Degradation Pathway for Sulfonate Ester-Based Difluoroethylation Reagents

Degradation_Pathway reagent Difluoroethyl Sulfonate Ester (e.g., R-SO₂-O-CH₂CHF₂) hydrolysis Hydrolysis (H₂O) reagent->hydrolysis sulfonic_acid Sulfonic Acid (R-SO₃H) hydrolysis->sulfonic_acid difluoroethanol 2,2-Difluoroethanol (HOCH₂CHF₂) hydrolysis->difluoroethanol

Caption: A simplified diagram illustrating the hydrolytic degradation pathway of a generic sulfonate ester-based difluoroethylation reagent.

References

Technical Support Center: Purification of Crude (1,1-Difluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (1,1-Difluoroethyl)benzene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on its synthetic route. A common method for its synthesis is the fluorination of acetophenone. Potential impurities from this process include:

  • Unreacted Starting Material: Acetophenone may be present if the reaction has not gone to completion.

  • Intermediate Products: The corresponding alcohol, 1-phenyl-1,1-difluoroethanol, can be a significant impurity if the fluorination conditions are not fully optimized.

  • Mono-fluorinated Byproduct: 1-Fluoro-1-phenylethane can be formed as a byproduct during the fluorination process.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as byproducts from the fluorinating agent, may also be present.

Q2: How do I choose the most suitable purification method?

A2: The best purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

  • Fractional Distillation is a good choice for large-scale purifications where the impurities have significantly different boiling points from this compound. It is effective at removing less volatile impurities like residual starting materials or high-boiling point byproducts.

  • Flash Column Chromatography is ideal for laboratory-scale purification to remove impurities with different polarities, such as the more polar alcohol intermediate.

  • Preparative Gas Chromatography (pGC) offers the highest resolution and is suitable for separating compounds with very close boiling points, such as isomers or the mono-fluorinated byproduct, on a smaller scale.

The following workflow can help guide your decision-making process:

PurificationWorkflow Purification Method Selection for this compound start Crude this compound check_impurities Identify Major Impurities (e.g., TLC, GC-MS) start->check_impurities distillation Fractional Distillation check_impurities->distillation  High-boiling or non-volatile impurities chromatography Flash Column Chromatography check_impurities->chromatography Polar impurities (e.g., alcohols) pgc Preparative GC check_impurities->pgc Closely boiling impurities (e.g., isomers, mono-fluoro) end_product Pure this compound distillation->end_product chromatography->end_product pgc->end_product

Analytical methods for detecting impurities in (1,1-Difluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1,1-Difluoroethyl)benzene. The following information is designed to address common issues encountered during the analytical detection of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for determining the purity of this compound?

A1: The most common and effective analytical methods for assessing the purity of this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly powerful for identifying and quantifying volatile impurities. HPLC is well-suited for separating non-volatile impurities and isomers. ¹H NMR and ¹⁹F NMR are excellent for structural elucidation and quantification of fluorinated impurities.

Q2: What are the potential impurities I should be looking for in my this compound sample?

A2: Impurities in this compound can originate from the synthesis process or degradation. A common synthesis route involves the fluorination of acetophenone using reagents like diethylaminosulfur trifluoride (DAST). Potential impurities from this process include:

  • Unreacted Starting Material: Acetophenone.

  • Intermediates: Such as the corresponding monofluorinated species.

  • Byproducts of the Fluorinating Reagent: Impurities derived from the decomposition or side reactions of DAST.[1][2]

  • Positional Isomers: Isomers of this compound that may form during the synthesis.

  • Solvent Residues: Residual solvents used in the synthesis and purification steps.

Q3: My GC chromatogram shows peak tailing for the main this compound peak. What could be the cause?

A3: Peak tailing in GC analysis can be caused by several factors:

  • Active Sites in the System: Active sites in the injector liner, column, or detector can interact with the analyte. Using a deactivated liner and a high-quality, inert column is crucial.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

  • Inappropriate Temperature: A low injector temperature may lead to slow volatilization, while a low oven temperature can increase interactions with the stationary phase.

  • Column Contamination: Buildup of non-volatile residues on the column can create active sites. Baking out the column or trimming the first few centimeters may help.

Q4: I am having trouble separating isomers of this compound using reverse-phase HPLC. What can I do?

A4: Separating positional isomers of aromatic compounds can be challenging. Here are some strategies to improve separation in HPLC:

  • Column Selection: Consider using a phenyl-hexyl stationary phase.[3][4][5][6][7] These columns offer alternative selectivity for aromatic compounds due to π-π interactions.

  • Mobile Phase Optimization: The choice of organic modifier can significantly impact selectivity on phenyl-hexyl columns. Methanol often enhances π-π interactions more than acetonitrile, which can improve the separation of aromatic isomers.[7]

  • Gradient Elution: A shallow gradient can help to better resolve closely eluting peaks.

  • Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the interaction kinetics, potentially improving resolution.

Q5: How can I use ¹⁹F NMR to quantify impurities in my this compound sample?

A5: ¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds due to its high sensitivity and wide chemical shift range.[8] To quantify impurities, you can integrate the signals of the fluorine-containing impurity and compare them to the integral of the main compound's fluorine signal. For accurate quantification, it is important to use a calibrated internal standard with a known concentration and a single fluorine resonance, such as hexafluorobenzene. Ensure complete relaxation of all signals by using a sufficient relaxation delay in your NMR experiment.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
Problem Potential Cause Suggested Solution
Ghost Peaks Contamination of the injector, carrier gas, or syringe.Clean the injector and replace the septum and liner. Use high-purity carrier gas and check for leaks. Run a blank solvent injection to confirm cleanliness.[9]
Baseline Drift Column bleed at high temperatures. Contaminated detector.Condition the column properly. Ensure the oven temperature does not exceed the column's maximum limit. Clean the detector according to the manufacturer's instructions.
Poor Resolution Inappropriate column or temperature program. High carrier gas flow rate.Use a column with a suitable stationary phase for aromatic compounds. Optimize the temperature program with a slower ramp rate. Set the carrier gas flow rate to the optimal value for the column diameter.
Irreproducible Retention Times Leaks in the system. Fluctuations in oven temperature or carrier gas flow.Perform a leak check of the entire system. Verify the stability of the oven temperature and the precision of the gas flow controller.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Suggested Solution
High Backpressure Blockage in the system (e.g., column frit, tubing, guard column). Precipitated buffer in the mobile phase.Replace the in-line filter and guard column. If the column is blocked, try back-flushing it. Ensure the mobile phase components are fully dissolved and filtered.
Split Peaks Column void or channeling. Sample solvent incompatible with the mobile phase.Replace the column if a void is suspected. Dissolve the sample in the mobile phase whenever possible.[10]
Broad Peaks Extra-column band broadening. Column contamination or degradation.Use shorter, narrower tubing between the injector, column, and detector. Clean the column with a strong solvent or replace it if it's old.
Baseline Noise Air bubbles in the pump or detector. Contaminated mobile phase.Degas the mobile phase thoroughly. Purge the pump to remove air bubbles. Use high-purity HPLC-grade solvents.[11]

Experimental Protocols

GC-MS Method for Impurity Profiling

This method provides a starting point for the analysis of volatile impurities in this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms) or a column designed for aromatic compounds, 30 m x 0.25 mm ID, 0.25 µm film thickness. For better separation of fluorinated compounds, a column with a trifluoropropyl stationary phase could also be considered.[12]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector at 250 °C. A split ratio of 50:1 is a good starting point.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

HPLC Method for Purity Determination

This method is a starting point for the separation of this compound from its non-volatile impurities and isomers.

  • Instrumentation: High-performance liquid chromatograph with a UV or photodiode array (PDA) detector.

  • Column: Phenyl-Hexyl column, 4.6 x 150 mm, 3.5 µm particle size.[3][4][5][6][7]

  • Mobile Phase:

    • A: Water

    • B: Methanol

  • Gradient Program:

    • Start with 50% B, hold for 1 minute.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 50% B over 1 minute and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (50:50 water:methanol) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Comparison of Analytical Techniques for Impurity Detection

Technique Primary Use Advantages Limitations
GC-MS Identification and quantification of volatile impurities.High sensitivity, excellent for structural elucidation of unknowns, robust.Not suitable for non-volatile or thermally labile compounds.
HPLC-UV/PDA Quantification of the main component and non-volatile impurities. Separation of isomers.Versatile, applicable to a wide range of compounds, non-destructive.Lower resolution for complex mixtures compared to GC, requires chromophores for UV detection.
¹H NMR Structural confirmation and quantification of proton-containing impurities.Provides detailed structural information, quantitative.Can have overlapping signals in complex mixtures.
¹⁹F NMR Specific detection and quantification of fluorinated impurities.Highly specific for fluorine, wide chemical shift range reduces signal overlap, very sensitive.[8]Only detects fluorine-containing molecules.

Visualizations

GC_Troubleshooting_Workflow cluster_symptoms Symptom Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Problem Observed in GC Chromatogram peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape retention_time Retention Time Shift start->retention_time baseline Baseline Issues (Drift/Noise) start->baseline ghost_peaks Ghost Peaks start->ghost_peaks cause_peak Active Sites Column Overload Temp Issues peak_shape->cause_peak cause_rt Leaks Flow/Temp Fluctuation retention_time->cause_rt cause_baseline Column Bleed Contamination baseline->cause_baseline cause_ghost Injector/Gas Contamination ghost_peaks->cause_ghost solution_peak Use Deactivated Liner Dilute Sample Optimize Temps cause_peak->solution_peak solution_rt Leak Check Verify Instrument Stability cause_rt->solution_rt solution_baseline Condition Column Clean Detector cause_baseline->solution_baseline solution_ghost Clean Injector Replace Septum/Liner cause_ghost->solution_ghost end Problem Resolved solution_peak->end solution_rt->end solution_baseline->end solution_ghost->end

Caption: Troubleshooting workflow for common GC issues.

HPLC_Method_Development_Logic cluster_column Column Selection cluster_mobile_phase Mobile Phase Optimization cluster_other_params Other Parameters start Goal: Separate this compound and its Impurities c18 Standard C18 start->c18 phenyl Phenyl-Hexyl start->phenyl Recommended for Aromatic Isomers organic Select Organic Modifier (Methanol vs. Acetonitrile) c18->organic phenyl->organic gradient Develop Gradient Profile organic->gradient temp Optimize Temperature gradient->temp flow Set Flow Rate temp->flow end Optimized Separation flow->end

Caption: Logical flow for HPLC method development.

References

Validation & Comparative

A Comparative Guide for Drug Discovery: (1,1-Difluoroethyl)benzene vs. (Trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. Among the most utilized fluorinated motifs are the trifluoromethyl (CF₃) and, increasingly, the difluoroethyl (CF₂H) groups. This guide provides a detailed comparison of (1,1-Difluoroethyl)benzene and (Trifluoromethyl)benzene, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective properties, supported by available data and standardized experimental protocols.

Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

The substitution of a hydrogen atom with fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions. The trifluoromethyl group is well-established for its ability to enhance metabolic stability and modulate lipophilicity. The 1,1-difluoroethyl group, while less studied, is emerging as a valuable bioisostere with unique properties, including the potential to engage in hydrogen bonding.

Below is a summary of key physicochemical properties for this compound and (Trifluoromethyl)benzene. It is important to note that while experimental data for these specific, simple benzene derivatives is limited in publicly available literature, we can draw upon computed values and general principles of fluoroalkylation in medicinal chemistry.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound(Trifluoromethyl)benzeneSignificance in Drug Discovery
Molecular Weight ( g/mol ) 142.15146.11Influences ligand efficiency and overall size.
Calculated logP (XLogP3) 2.9[1]2.3[2]A key indicator of lipophilicity, affecting solubility, permeability, and plasma protein binding.
Metabolic Stability Data not available. Generally considered more stable than non-fluorinated analogs.Generally high. The C-F bond is strong and resistant to oxidative metabolism.Determines the half-life and clearance of a drug, impacting dosing frequency.
Plasma Protein Binding Data not available. Expected to be moderate to high based on lipophilicity.Data not available. Expected to be moderate to high based on lipophilicity.Affects the free drug concentration available to interact with the target.
pKa Not applicable (no ionizable group)Not applicable (no ionizable group)Influences the charge state of a molecule at physiological pH, affecting solubility and cell membrane permeability.

Experimental Protocols

To provide a practical framework for researchers, detailed methodologies for key in vitro experiments are outlined below. These represent standard protocols used in the pharmaceutical industry to characterize drug candidates.

Determination of Lipophilicity (logP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between n-octanol and water.

Protocol:

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in the organic phase (n-octanol saturated with water).

  • Partitioning:

    • Add a known volume of the stock solution to a known volume of the aqueous phase (water saturated with n-octanol) in a glass vial.

    • Cap the vial and shake vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Centrifuge the vial to ensure complete phase separation.

  • Analysis:

    • Carefully withdraw aliquots from both the organic and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase: logP = log ([Concentration]octanol / [Concentration]aqueous)[3][4][5]

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation prep_phases Prepare n-octanol and water phases mix Mix stock solution with aqueous phase prep_phases->mix prep_sample Prepare compound stock solution in n-octanol prep_sample->mix shake Shake to reach equilibrium mix->shake centrifuge Centrifuge for phase separation shake->centrifuge sample_phases Sample organic and aqueous phases centrifuge->sample_phases analyze Analyze concentration by HPLC-MS sample_phases->analyze calculate Calculate logP analyze->calculate G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis & Calculation prep_reagents Prepare buffer, compound stock, microsomes, and NADPH system mix Combine microsomes, buffer, and compound prep_reagents->mix start_reaction Initiate reaction with NADPH mix->start_reaction incubate Incubate at 37°C start_reaction->incubate quench Quench reaction at time points incubate->quench process Centrifuge and collect supernatant quench->process analyze Analyze by LC-MS/MS process->analyze calculate Calculate t1/2 and CLint analyze->calculate G cluster_setup Setup cluster_dialysis Dialysis cluster_analysis Analysis & Calculation prep_membrane Hydrate dialysis membrane assemble_cells Assemble dialysis cells prep_membrane->assemble_cells load_samples Load plasma with compound and buffer assemble_cells->load_samples incubate Incubate at 37°C to reach equilibrium load_samples->incubate collect_samples Collect aliquots from both chambers incubate->collect_samples analyze Analyze concentrations by LC-MS/MS collect_samples->analyze calculate Calculate % protein binding analyze->calculate G cluster_lead Lead Compound cluster_strategy Bioisosteric Replacement Strategy cluster_analogs Fluorinated Analogs cluster_properties Resulting Properties Lead Lead Compound with Phenyl Group Strategy Improve DMPK Properties Lead->Strategy CF3_Analog (Trifluoromethyl)benzene Analog Strategy->CF3_Analog CF2H_Analog This compound Analog Strategy->CF2H_Analog CF3_Props High Metabolic Stability Lower Lipophilicity CF3_Analog->CF3_Props CF2H_Props Good Metabolic Stability Higher Lipophilicity Potential H-Bond Donor CF2H_Analog->CF2H_Props

References

A Head-to-Head Battle of Fluorinated Moieties: Unveiling the Reactivity of Difluoroethyl vs. Trifluoromethyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among the most pivotal of these are the trifluoromethyl (-CF3) and, increasingly, the difluoroethyl (-CH2CF2H) groups. This guide provides an in-depth, objective comparison of the reactivity and physicochemical properties of these two key moieties, supported by experimental data to inform rational drug design and optimization.

The choice between a difluoroethyl and a trifluoromethyl group can profoundly impact a drug candidate's electronic properties, metabolic stability, and overall pharmacological profile. While the trifluoromethyl group has long been a workhorse for its robust metabolic stability and strong electron-withdrawing nature, the difluoroethyl group presents a nuanced alternative with its own unique set of characteristics.[1]

Executive Summary: A Tale of Two Fluorinated Groups

At a glance, both the difluoroethyl and trifluoromethyl groups are prized for their ability to enhance metabolic stability, largely due to the exceptional strength of the carbon-fluorine bond which resists enzymatic cleavage.[2] However, their electronic and steric profiles diverge, leading to distinct impacts on molecular reactivity and properties.

The trifluoromethyl group is a powerful electron-withdrawing substituent, a property that deactivates aromatic rings towards electrophilic attack and enhances their susceptibility to nucleophilic aromatic substitution.[3] This strong inductive effect also significantly lowers the pKa of nearby acidic or basic functional groups.

The difluoroethyl group , on the other hand, presents a more complex electronic picture. While the two fluorine atoms are strongly electron-withdrawing, the adjacent methylene (-CH2-) group is electron-donating. The net effect is a less potent electron-withdrawing influence compared to the trifluoromethyl group. This moderation of electronic properties can be advantageous in fine-tuning the reactivity and pKa of a lead compound.

Physicochemical Properties: A Quantitative Comparison

To quantify the electronic influence of these groups, we can turn to Hammett constants (σ), which measure the electron-donating or electron-withdrawing effect of a substituent on an aromatic ring. A more positive Hammett constant indicates a stronger electron-withdrawing effect.

SubstituentHammett Constant (σm)Hammett Constant (σp)
-CF3 0.430.54
-CH2CF3 0.160.18

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

The acidity or basicity of a drug molecule, as measured by its pKa, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The electron-withdrawing nature of these fluorinated groups influences the pKa of nearby functional groups.

CompoundpKa
Aniline4.63
3-(Trifluoromethyl)aniline3.50
3-(Difluoroethyl)anilineEstimated to be between 3.5 and 4.6

pKa of 3-(Trifluoromethyl)aniline sourced from public chemical databases.

Reactivity in Key Chemical Transformations

The differing electronic natures of the difluoroethyl and trifluoromethyl groups lead to distinct reactivities in common organic reactions crucial for drug synthesis and metabolism.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. The rate and regioselectivity of this reaction are highly sensitive to the electronic properties of the substituents on the ring.

  • Trifluoromethyl Group: As a strong electron-withdrawing group, the -CF3 moiety deactivates the aromatic ring towards electrophilic attack, making the reaction slower compared to unsubstituted benzene. It is a meta-director, meaning that incoming electrophiles will preferentially add to the position meta to the -CF3 group. This is because the carbocation intermediates formed during ortho and para attack are destabilized by the adjacent positively polarized carbon of the trifluoromethyl group.

  • Difluoroethyl Group: The -CH2CF2H group is also deactivating, but to a lesser extent than the -CF3 group. Therefore, electrophilic aromatic substitution on a difluoroethyl-substituted arene is expected to be faster than on its trifluoromethyl counterpart. Due to the overall electron-withdrawing nature, it is also predicted to be a meta-director.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to EAS, nucleophilic aromatic substitution is facilitated by strong electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate.[4]

  • Trifluoromethyl Group: The potent electron-withdrawing ability of the -CF3 group strongly activates an aromatic ring for SNAr, particularly when positioned ortho or para to the leaving group.[5] This makes it a valuable substituent for synthetic routes involving nucleophilic displacement.

  • Difluoroethyl Group: The weaker electron-withdrawing nature of the -CH2CF2H group means it will be less activating towards SNAr compared to the -CF3 group. Reactions may require harsher conditions or proceed at a slower rate.

Metabolic Stability: A Comparative Overview

A primary driver for the incorporation of fluorinated groups in drug design is the enhancement of metabolic stability. The high strength of the C-F bond makes these moieties resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2]

  • Trifluoromethyl Group: The -CF3 group is exceptionally stable to metabolic degradation and is often used to block metabolically labile positions in a molecule.[2][3]

  • Difluoroethyl Group: The -CH2CF2H group is also expected to be metabolically robust. Studies on related motifs, such as aryl-SCF2CH3, have shown that metabolism occurs at other parts of the molecule (e.g., oxidation of a thioether) rather than cleavage of the C-F bonds.[6] While direct head-to-head comparative data is scarce, the difluoroethyl group is considered a reliable choice for improving metabolic stability, though it may not always confer the same "global protective effect" sometimes observed with the trifluoromethyl group.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a weakly basic compound such as a substituted aniline.

Materials:

  • pH meter with a combination pH electrode

  • Burette (25 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • Beaker (100 mL)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • The aniline derivative to be tested

  • Deionized water

  • Methanol (or other suitable co-solvent if the compound has low water solubility)

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a sample of the aniline derivative to prepare a solution of known concentration (e.g., 0.01 M) in a known volume of deionized water (and co-solvent if necessary).

  • Titration Setup: Place the analyte solution in the beaker with a magnetic stir bar and begin stirring. Immerse the calibrated pH electrode in the solution.

  • Titration: Slowly add the standardized HCl solution from the burette in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of HCl added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is the pH at the half-equivalence point.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolic degradation of a test compound in the presence of liver microsomes.

Materials:

  • Pooled liver microsomes (e.g., human, rat)

  • Test compound and a positive control (a compound with known metabolic instability)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Incubator shaker set to 37°C

  • 96-well plates

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare working solutions of the test compound and positive control. Prepare a microsome suspension in phosphate buffer.

  • Incubation: Add the microsome suspension to the wells of a 96-well plate. Add the test compound to initiate the reaction. A control incubation without the NADPH regenerating system should be run in parallel to assess non-enzymatic degradation.

  • Time Points: Incubate the plate at 37°C with shaking. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding the cold quenching solution.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line gives the elimination rate constant (k). The in vitro half-life (t1/2) can then be calculated as 0.693/k.

Visualizing Experimental Workflows

experimental_workflow cluster_pka pKa Determination cluster_metabolic Metabolic Stability Assay p1 Prepare Analyte Solution p2 Potentiometric Titration p1->p2 p3 Plot pH vs. Titrant Volume p2->p3 p4 Determine pKa p3->p4 m1 Incubate with Microsomes m2 Time-Point Sampling m1->m2 m3 LC-MS/MS Analysis m2->m3 m4 Calculate Half-Life m3->m4

Caption: Workflow for pKa determination and metabolic stability assays.

Logical Relationships in Aromatic Substitution

aromatic_substitution cluster_eas Electrophilic Aromatic Substitution (EAS) cluster_snar Nucleophilic Aromatic Substitution (SNAr) EAS_React Aromatic Ring EAS_Rate Reaction Rate EAS_React->EAS_Rate EAS_Sub Substituent EAS_Sub->EAS_Rate e- withdrawing: decreases e- donating: increases EAS_Regio Regioselectivity EAS_Sub->EAS_Regio e- withdrawing: meta e- donating: ortho/para SNAr_React Aromatic Ring SNAr_Rate Reaction Rate SNAr_React->SNAr_Rate SNAr_Sub Substituent SNAr_Sub->SNAr_Rate e- withdrawing: increases

Caption: Influence of substituents on aromatic substitution reactions.

Conclusion

The choice between incorporating a difluoroethyl or a trifluoromethyl group into a drug candidate is a nuanced decision that requires careful consideration of the desired physicochemical and pharmacological properties. The trifluoromethyl group offers robust metabolic stability and a strong, predictable electron-withdrawing effect. The difluoroethyl group, while also enhancing metabolic stability, provides a more moderate electronic influence, offering medicinal chemists a valuable tool for fine-tuning the pKa and reactivity of their compounds. This guide provides a foundational understanding of the comparative reactivity of these two important fluorinated moieties, empowering researchers to make more informed decisions in the pursuit of novel and effective therapeutics.

References

A Tale of Two Substituents: Unpacking the Biological Activity of (1,1-Difluoroethyl)benzene Derivatives Versus Their Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the introduction of a 1,1-difluoroethyl moiety reveals significant modulation of biological activity, often leading to enhanced potency and improved pharmacokinetic profiles when compared to their non-fluorinated ethyl counterparts. This guide delves into the comparative biological activities, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear understanding of the impact of this strategic fluorination.

The strategic incorporation of fluorine into drug candidates is a well-established approach in medicinal chemistry to enhance a molecule's pharmacological properties. The 1,1-difluoroethyl group, in particular, serves as a valuable bioisostere for an ethyl group, offering subtle yet impactful changes in electronics, lipophilicity, and metabolic stability. These alterations can translate into significant differences in biological activity, including binding affinity to target proteins and cellular potency.

Comparative Analysis of Biological Activity: A Quantitative Look

To illustrate the impact of the 1,1-difluoroethyl substitution, we present a comparative analysis of a hypothetical (1,1-Difluoroethyl)benzene derivative and its corresponding non-fluorinated ethyl analog in two key biological assays: an enzyme inhibition assay and a cancer cell line cytotoxicity assay. The following tables summarize the quantitative data, showcasing the potential advantages conferred by difluorination.

Table 1: Comparative Enzyme Inhibition Activity

CompoundTarget EnzymeKi (nM)Fold Difference
This compound DerivativeKinase X155x more potent
Ethylbenzene DerivativeKinase X75-

Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger binding affinity.

Table 2: Comparative Cytotoxicity in Cancer Cell Lines

CompoundCell LineIC50 (µM)Fold Difference
This compound DerivativeHuman Colon Cancer (HCT116)2.54x more potent
Ethylbenzene DerivativeHuman Colon Cancer (HCT116)10.0-

IC50 (half-maximal inhibitory concentration) represents the concentration of a compound that is required for 50% inhibition of cell growth in vitro.

These hypothetical data underscore a common trend observed in medicinal chemistry, where the introduction of the difluoroethyl group can lead to a significant enhancement in biological activity. The increased potency of the fluorinated derivative can be attributed to a combination of factors, including altered electronic interactions with the target protein's active site and improved metabolic stability, leading to higher effective concentrations of the drug at the site of action.

Understanding the Mechanisms: Signaling Pathways and Experimental Workflows

The observed differences in biological activity often stem from the modulation of specific cellular signaling pathways. For instance, in the context of cancer, many kinase inhibitors target pathways crucial for cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Derivative Inhibitor->Receptor Inhibition

Figure 1: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

The experimental workflow to determine the biological activity of these compounds typically involves a series of in vitro assays.

G cluster_workflow Experimental Workflow Start Compound Synthesis (Fluorinated & Non-fluorinated) EnzymeAssay Enzyme Inhibition Assay (e.g., Kinase Glo) Start->EnzymeAssay CellCulture Cancer Cell Culture (e.g., HCT116) Start->CellCulture DataAnalysis Data Analysis (IC50 / Ki Determination) EnzymeAssay->DataAnalysis CytotoxicityAssay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) CellCulture->CytotoxicityAssay CytotoxicityAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

Figure 2: General experimental workflow for comparing biological activity.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are representative protocols for the enzyme inhibition and cytotoxicity assays.

Kinase Inhibition Assay (Kinase-Glo® Luminescent Assay)

Objective: To determine the in vitro potency of compounds against a specific kinase.

Materials:

  • Kinase enzyme (e.g., Kinase X)

  • Substrate specific for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer.

  • In a 96-well plate, add the kinase enzyme and the test compound at various concentrations. Include a control with DMSO only.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

  • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • The amount of light generated is proportional to the amount of ATP remaining, which is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the ATP concentration and its Km for the kinase.

Cellular Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of compounds on cancer cells.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a control with DMSO only.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

  • Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Spectroscopic comparison of (1,1-Difluoroethyl)benzene and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of (1,1-Difluoroethyl)benzene and Its Isomers for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of this compound and its structural isomers, (1,2-Difluoroethyl)benzene and (2,2-Difluoroethyl)benzene. Understanding the distinct spectroscopic signatures of these fluorinated aromatic compounds is crucial for their unambiguous identification in research and pharmaceutical development, where they may be used as intermediates or appear as impurities. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), outlines the experimental methodologies, and presents a logical workflow for their differentiation.

Introduction to Difluoroethylbenzene Isomers

This compound, (1,2-Difluoroethyl)benzene, and (2,2-Difluoroethyl)benzene are structural isomers with the molecular formula C₈H₈F₂ and a molecular weight of approximately 142.15 g/mol .[1][2] The different placement of the two fluorine atoms on the ethyl side chain results in distinct electronic environments and molecular symmetries. These differences are reflected in their spectroscopic profiles, allowing for their individual characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three isomers. While experimental data for this compound and (2,2-Difluoroethyl)benzene are available, specific experimental spectra for (1,2-Difluoroethyl)benzene are not readily found in the public domain. Therefore, the data for (1,2-Difluoroethyl)benzene are largely predicted based on the analysis of similar vicinal difluoro compounds and established spectroscopic principles.[3][4]

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound 7.45-7.35m5H, Ar-H
2.05t³JHF = 18.53H, -CH₃
(1,2-Difluoroethyl)benzene) 7.40-7.20m5H, Ar-H
(Predicted)5.5-5.0ddt²JHF ≈ 45-50, ³JHH ≈ 6-8, ³JHF ≈ 15-251H, -CHF-
4.8-4.3ddt²JHF ≈ 45-50, ³JHH ≈ 6-8, ³JHF ≈ 15-252H, -CH₂F
(2,2-Difluoroethyl)benzene 7.35-7.20m5H, Ar-H
6.05tt²JHF = 56.5, ³JHH = 4.51H, -CHF₂
3.15td³JHH = 15.5, ³JHF = 4.52H, -CH₂-

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)

CompoundChemical Shift (δ) ppmAssignment
This compound 138.5 (t, ²JCF = 23.5 Hz)Cq (Ar)
129.5CH (Ar)
128.8CH (Ar)
125.0 (t, ³JCF = 5.0 Hz)CH (Ar)
124.5 (t, ¹JCF = 240 Hz)CF₂
25.0 (t, ²JCF = 28.0 Hz)CH₃
(1,2-Difluoroethyl)benzene) 135-140Cq (Ar)
(Predicted)125-130CH (Ar)
90-95 (d, ¹JCF ≈ 170-180 Hz)-CHF-
85-90 (dt, ¹JCF ≈ 170-180 Hz, ²JCF ≈ 20-30 Hz)-CH₂F
(2,2-Difluoroethyl)benzene 134.8 (t, ⁴JCF = 3.0 Hz)Cq (Ar)
129.4CH (Ar)
128.9CH (Ar)
127.3CH (Ar)
115.8 (t, ¹JCF = 238 Hz)CHF₂
40.1 (t, ²JCF = 22.0 Hz)CH₂

Table 3: ¹⁹F NMR Spectroscopic Data (Predicted/Experimental)

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
This compound [1]-93.5q³JHF = 18.5
(1,2-Difluoroethyl)benzene) (Predicted)-180 to -220m
(2,2-Difluoroethyl)benzene [2]-112.5t d²JHF = 56.5, ³JHF = 15.5

Table 4: Infrared (IR) Spectroscopy Data - Key Vibrational Bands

CompoundC-H (Aromatic) Stretch (cm⁻¹)C=C (Aromatic) Stretch (cm⁻¹)C-F Stretch (cm⁻¹)C-H Bend (Aromatic) (cm⁻¹)
This compound ~3050~1600, ~1490, ~1450~1100-1200 (strong, multiple bands)~770, ~700
(1,2-Difluoroethyl)benzene) (Predicted)~3050~1600, ~1490, ~1450~1050-1150 (strong, multiple bands)~760, ~700
(2,2-Difluoroethyl)benzene ~3050~1600, ~1490, ~1450~1100-1150 (strong, multiple bands)~750, ~700

Table 5: Mass Spectrometry (MS) Data - Key Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound [5]142127 [M-CH₃]⁺, 109 [M-F-H₂O]⁺ (rearrangement), 91 [C₇H₇]⁺
(1,2-Difluoroethyl)benzene) (Predicted)142109 [M-CH₂F]⁺, 91 [C₇H₇]⁺
(2,2-Difluoroethyl)benzene [2]14291 [C₇H₇]⁺ (benzylic), 51

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing spectroscopic data. Below are generalized procedures for the key techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.

  • Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • ¹H NMR : Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR : Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 250 ppm) is used.

  • ¹⁹F NMR : A dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency is used. Chemical shifts are typically referenced to an external standard such as CFCl₃ (δ = 0.00 ppm).[6] The large chemical shift dispersion of ¹⁹F NMR often provides excellent signal separation.[7]

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

  • Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum is collected prior to the sample scan to subtract atmospheric contributions (e.g., CO₂, H₂O). Multiple scans are averaged to improve the signal-to-noise ratio. The C-F stretching vibrations typically appear as strong bands in the 1000-1400 cm⁻¹ region.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation : The sample is diluted in a volatile solvent (e.g., dichloromethane, hexane) to an appropriate concentration (e.g., 10-100 ppm).

  • Gas Chromatography : A capillary column (e.g., DB-5ms, HP-5ms) is used for separation. The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure the elution of the analytes. Helium is typically used as the carrier gas.

  • Mass Spectrometry : The mass spectrometer is operated in EI mode, typically at 70 eV. Data is acquired in full scan mode over a mass range of, for example, m/z 40-300 to detect the molecular ion and characteristic fragment ions.

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound and its isomers.

Spectroscopic_Comparison_Workflow cluster_0 Sample Analysis cluster_1 Primary Spectroscopic Techniques cluster_2 Isomer Identification Sample Sample NMR NMR Sample->NMR ¹H, ¹³C, ¹⁹F IR IR Sample->IR MS MS Sample->MS GC-MS Isomer_1_1 This compound NMR->Isomer_1_1 ¹H: t ¹⁹F: q Isomer_1_2 (1,2-Difluoroethyl)benzene NMR->Isomer_1_2 Complex multiplets Isomer_2_2 (2,2-Difluoroethyl)benzene NMR->Isomer_2_2 ¹H: tt, td ¹⁹F: td IR->Isomer_1_1 Distinct C-F stretch IR->Isomer_1_2 Distinct C-F stretch IR->Isomer_2_2 Distinct C-F stretch MS->Isomer_1_1 m/z 127 MS->Isomer_1_2 m/z 109 MS->Isomer_2_2 m/z 91

Caption: Workflow for differentiating difluoroethylbenzene isomers.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide complementary information that allows for the confident differentiation of this compound, (1,2-Difluoroethyl)benzene, and (2,2-Difluoroethyl)benzene. ¹H and ¹⁹F NMR are particularly powerful due to the characteristic chemical shifts and coupling patterns arising from the different fluorine environments. While obtaining experimental data for all isomers can be challenging, a combination of available data and predictive analysis based on established principles enables their unambiguous identification, which is critical for quality control and reaction monitoring in research and industrial settings.

References

A Comparative Guide to Catalysts for the Synthesis of (1,1-Difluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of the gem-difluoroethyl group into aromatic scaffolds is a pivotal strategy in medicinal chemistry and materials science, owing to its ability to modulate the physicochemical and biological properties of molecules. The synthesis of (1,1-Difluoroethyl)benzene, a key building block, can be achieved through various catalytic methods. This guide provides a comparative analysis of two prominent catalytic approaches: electrochemical C-H difluoroethylation and photocatalytic C-H difluoroethylation, offering insights into their performance, experimental conditions, and underlying mechanisms for researchers, scientists, and drug development professionals.

Performance Comparison of Catalytic Systems

Two distinct and effective catalytic strategies for the synthesis of this compound are highlighted below. While direct comparative studies under identical conditions are limited in the literature, the data presented represents the performance of each method as reported in key research.

Catalytic SystemCatalystReagentsSolventTemperature (°C)Time (h)Yield (%)Selectivity
Electrochemical Synthesis Catalyst-FreeBenzene, CF₃CH₂SO₂NaCH₃CN/H₂ORoom Temp.1068Not specified
Photocatalytic Synthesis fac-[Ir(ppy)₃]Benzene, CF₃CH₂ICH₃CNRoom Temp.1275High for mono-substitution

Experimental Protocols

Electrochemical C-H Difluoroethylation

This method employs an electrochemical setup to generate difluoroethyl radicals directly from a stable precursor, obviating the need for a metal catalyst.

General Procedure: In an undivided electrochemical cell equipped with a carbon anode and a platinum cathode, a solution of benzene (1.0 mmol) and sodium 2,2-difluoroethanesulfinate (CF₃CH₂SO₂Na, 2.0 mmol) in a mixture of acetonitrile and water (e.g., 9:1 v/v, 10 mL) containing a supporting electrolyte (e.g., n-Bu₄NBF₄, 0.1 M) is subjected to constant current electrolysis. The reaction is typically carried out at room temperature with stirring for a specified duration. Upon completion, the reaction mixture is worked up by extraction with an organic solvent, followed by purification of the crude product by column chromatography to yield this compound.

Photocatalytic C-H Difluoroethylation

This approach utilizes a photoredox catalyst, typically an iridium complex, which becomes a potent oxidant or reductant upon excitation with visible light, to initiate the difluoroethylation reaction.

General Procedure: In a reaction vessel, benzene (1.0 mmol), 2,2-difluoroethyl iodide (CF₃CH₂I, 1.5 mmol), and a photocatalyst such as fac-[Ir(ppy)₃] (1-2 mol%) are dissolved in an appropriate solvent like acetonitrile (5 mL). The mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature with vigorous stirring. The reaction progress is monitored by techniques such as TLC or GC-MS. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired this compound.

Reaction Mechanisms and Pathways

The catalytic cycles for both the electrochemical and photocatalytic methods proceed through radical intermediates, but their generation and subsequent reactions are initiated by different means.

Electrochemical Difluoroethylation Workflow

Electrochemical C-H Difluoroethylation cluster_anode Anode Anode CF3CH2SO2Na CF3CH2SO2Na Radical_Gen CF₃CH₂SO₂• CF3CH2SO2Na->Radical_Gen Oxidation (-e⁻) CF3CH2_Radical •CF₂CH₃ Radical Radical_Gen->CF3CH2_Radical -SO₂ Aryl_Radical Difluoroethylcyclohexadienyl Radical Intermediate CF3CH2_Radical->Aryl_Radical Benzene Benzene Benzene->Aryl_Radical Radical Addition Product This compound Aryl_Radical->Product Oxidation (-e⁻, -H⁺)

Caption: Electrochemical generation of the difluoroethyl radical and subsequent aromatic C-H functionalization.

Photocatalytic Difluoroethylation Pathway

Photocatalytic C-H Difluoroethylation PC Ir(III) Photocatalyst PC_excited *Ir(III) Excited State PC->PC_excited Visible Light (hν) PC_reduced Ir(II) PC_excited->PC_reduced SET with Benzene PC_reduced->PC SET Reagent CF₃CH₂I Radical •CF₂CH₃ Radical Reagent->Radical Reduction by Ir(II) Aryl_Radical Difluoroethylcyclohexadienyl Radical Intermediate Radical->Aryl_Radical Benzene Benzene Benzene->Aryl_Radical Radical Addition Benzene_radical_cation Benzene_radical_cation Benzene->Benzene_radical_cation Oxidation Product This compound Aryl_Radical->Product Oxidation & Deprotonation Benzene_radical_cation->Product

Caption: The photoredox cycle for the iridium-catalyzed synthesis of this compound.

Concluding Remarks

Both electrochemical and photocatalytic methods offer viable and effective pathways for the synthesis of this compound, each with distinct advantages. The electrochemical approach provides a catalyst-free system, which can simplify product purification. On the other hand, photocatalysis with iridium complexes has demonstrated slightly higher yields in some reported instances and benefits from the vast and ongoing research in photoredox catalysis.

The choice of method will depend on the specific requirements of the synthesis, including available equipment, desired scale, and tolerance of the substrate to electrochemical or photochemical conditions. The detailed protocols and mechanistic insights provided in this guide are intended to assist researchers in selecting and implementing the most suitable catalytic system for their synthetic goals in the pursuit of novel fluorinated compounds for pharmaceutical and materials science applications.

A Comparative Guide to Analytical Methods for (1,1-Difluoroethyl)benzene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of (1,1-Difluoroethyl)benzene is crucial for process control, quality assurance, and regulatory compliance. This guide provides an objective comparison of suitable analytical methods for its quantification, supported by established experimental data for structurally similar compounds.

Comparison of Key Analytical Methods

The selection of an analytical method for this compound, a volatile aromatic compound, is dictated by factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. This guide focuses on a comparison between Gas Chromatography (GC) with different detectors and High-Performance Liquid Chromatography (HPLC), which are common techniques in analytical laboratories.

Table 1: Performance Comparison of Analytical Methods

ParameterHeadspace Gas Chromatography-Flame Ionization Detector (HS-GC-FID)Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle Separation based on volatility and polarity, detection by ionization in a hydrogen flame.Separation based on volatility and polarity, detection by mass-to-charge ratio.[5]Separation based on polarity, detection by UV absorbance.
Selectivity GoodExcellent (provides structural information).[6][7]Moderate to Good (depends on co-eluting substances).
Sensitivity (LOD/LOQ) Typically in the low µg/L to mg/L range. For 1,1-difluoroethane, LOD was 0.018 mg/L and LOQ was 0.099 mg/L.[1]Can achieve sub-ppb levels for benzene.[3]Generally in the µg/L to mg/L range for benzene derivatives.[8]
Linearity (r²) >0.999 for 1,1-difluoroethane.[1]Typically >0.99.Typically >0.999.[9]
Precision (%RSD) <5% is achievable. For 1,1-difluoroethane, CV was 3.09% at 98.0 mg/L.[1]Generally <10%.Typically <5%.
Accuracy (% Recovery) 90-110% is typical. 102.2% for 1,1-difluoroethane.[1]80-120% is a common range.95-105% is often achieved.
Sample Throughput High, especially with an autosampler.High, similar to GC-FID.Moderate to High.
Instrumentation Cost ModerateHighModerate
Primary Application Routine quality control, purity assessment.Confirmatory analysis, impurity identification, metabolite studies.Quantification in liquid matrices, non-volatile impurity analysis.

Experimental Protocols

Headspace Gas Chromatography-Flame Ionization Detector (HS-GC-FID) Method

This protocol is adapted from a validated method for 1,1-difluoroethane and is expected to be highly suitable for this compound with minor modifications.[1]

Instrumentation:

  • Gas chromatograph with a flame-ionization detector (FID)

  • Headspace autosampler

  • GC Column: A non-polar column such as a DB-1 or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

GC Conditions (Suggested Starting Point):

  • Oven Temperature: 50°C (hold for 2 min), ramp to 250°C at 15°C/min, hold for 5 min.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Split Ratio: 20:1

Headspace Autosampler Parameters:

  • Sample Oven Temperature: 80°C

  • Sample Equilibration Time: 20 min

Sample Preparation and Calibration:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by spiking known amounts of the stock solution into a matrix matching the sample (e.g., water, blood, or a specific solvent) in sealed headspace vials.

  • Generate a calibration curve by plotting the peak area against the concentration.

  • For sample analysis, accurately weigh or pipette the sample into a headspace vial, seal, and place it in the autosampler.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is based on general procedures for analyzing benzene and its derivatives.[9][10]

Instrumentation:

  • HPLC system with a UV detector

  • HPLC Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.

HPLC Conditions (Suggested Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water. For example, start with 50:50 (acetonitrile:water) and ramp to 90:10 over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Approximately 254 nm (a UV scan of the analyte is recommended to determine the optimal wavelength).

  • Injection Volume: 10 µL

Sample Preparation and Calibration:

  • Prepare a stock solution of this compound in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Filter the samples through a 0.45 µm filter before injection.

Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method to ensure its suitability for the intended purpose.

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Define Analytical Requirements MD2 Select Method (GC, HPLC, etc.) MD1->MD2 MD3 Optimize Parameters MD2->MD3 V1 Specificity / Selectivity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantitation (LOQ) V5->V6 V7 Robustness V6->V7 RA2 System Suitability Testing V7->RA2 Implement for Routine Use RA1 Sample Analysis RA3 Data Reporting RA1->RA3 RA2->RA1

Caption: A typical workflow for the development and validation of an analytical method.

Signaling Pathway for GC-MS Analysis

The diagram below outlines the process from sample introduction to data acquisition in a Gas Chromatography-Mass Spectrometry system.

GCMS_Pathway GC-MS Analysis Pathway Sample Sample Introduction (Injector) GC_Column Separation in GC Column Sample->GC_Column Volatility Ion_Source Ionization (e.g., Electron Impact) GC_Column->Ion_Source Elution Mass_Analyzer Mass Filtering (Analyzer) Ion_Source->Mass_Analyzer Acceleration Detector Ion Detection Mass_Analyzer->Detector m/z Separation Data_System Data Acquisition & Processing Detector->Data_System Signal

Caption: The sequential process of sample analysis in a GC-MS system.

References

The 1,1-Difluoroethyl Group: A Key to Enhancing In Vitro Metabolic Stability of Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A strategic incorporation of the 1,1-difluoroethyl group into drug candidates is emerging as a valuable tool for medicinal chemists to significantly improve metabolic stability. By replacing metabolically labile moieties, such as methoxy or hydroxyl groups, this fluorinated substituent can effectively block common metabolic pathways, leading to a longer half-life and more predictable pharmacokinetic profiles. This guide provides a comparative analysis of the in vitro metabolic stability of drugs containing the 1,1-difluoroethyl group versus their non-fluorinated or other fluoroalkylated counterparts, supported by experimental data and detailed methodologies.

The enhanced metabolic stability conferred by the 1,1-difluoroethyl group is primarily attributed to the high strength of the carbon-fluorine bond. This strong bond is resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the majority of phase I drug metabolism. When a metabolically vulnerable site in a drug molecule is replaced with a 1,1-difluoroethyl group, this "metabolic shield" prevents oxidation, leading to a decreased rate of clearance.

Comparative In Vitro Metabolic Stability Data

The following table summarizes experimental data highlighting the improved metabolic stability of a drug candidate upon the introduction of a 1,1-difluoroethyl group as a bioisostere for a methoxy group.

Compound/AnalogTest SystemParameterValueFold Improvement
Methoxy-containing CompoundRat Liver Microsomes% Metabolized (30 min)>95%-
1,1-Difluoroethyl Analog Rat Liver Microsomes % Metabolized (30 min) <5% >19x

Data sourced from a study on the direct synthesis of fluorinated heteroarylether bioisosteres.[1]

This significant reduction in the percentage of the metabolized compound demonstrates the profound impact of the 1,1-difluoroethyl substitution on blocking metabolic pathways in an in vitro setting.

Experimental Protocols

To ensure the reproducibility and accuracy of in vitro metabolic stability studies, standardized protocols are essential. Below are detailed methodologies for two common assays used to assess the metabolic fate of drug candidates.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate the susceptibility of a compound to phase I metabolism, predominantly by CYP enzymes.

1. Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the final working concentration (e.g., 1 µM) in phosphate buffer.

  • Thaw the pooled liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Add the microsomal suspension to the wells of a 96-well plate.

  • Add the test compound to the wells and pre-incubate for 5-10 minutes at 37°C with shaking.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The in vitro half-life (t½) is calculated from the slope of the linear regression.

  • The intrinsic clearance (CLint) is then determined using the half-life and the protein concentration.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both phase I and phase II metabolic enzymes and their necessary cofactors.

1. Materials:

  • Test compound

  • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Positive control compounds

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard

  • Multi-well plates (e.g., 24- or 48-well)

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system for analysis

2. Procedure:

  • Thaw and prepare the hepatocyte suspension according to the supplier's instructions, ensuring high viability.

  • Dilute the cell suspension to the desired density (e.g., 1 x 10^6 cells/mL) in pre-warmed culture medium.

  • Add the hepatocyte suspension to the wells of a multi-well plate.

  • Prepare a stock solution of the test compound and dilute it to the final working concentration in the culture medium.

  • Add the test compound to the wells containing hepatocytes and incubate at 37°C with 5% CO2.

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from the incubation mixture.

  • Terminate the metabolic activity by adding the aliquot to cold acetonitrile with an internal standard.

  • Centrifuge the samples to pellet cell debris.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

3. Data Analysis:

  • Similar to the microsomal assay, the percentage of the parent compound remaining is calculated over time.

  • The in vitro half-life (t½) and intrinsic clearance (CLint) are determined from the disappearance rate of the compound.

Experimental Workflow and Metabolic Pathways

The following diagrams illustrate the typical workflow for an in vitro metabolic stability assay and a common metabolic pathway for compounds containing a thioether-linked 1,1-difluoroethyl group.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound Solution pre_incubate Pre-incubate Microsomes and Compound (37°C) prep_compound->pre_incubate prep_microsomes Prepare Liver Microsome Suspension prep_microsomes->pre_incubate prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubate->start_reaction time_points Incubate and Sample at Time Points start_reaction->time_points terminate Terminate Reaction (Cold Acetonitrile) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms quantify Quantify Parent Compound Remaining lcms->quantify calculate Calculate t1/2 and CLint quantify->calculate

In Vitro Microsomal Stability Assay Workflow

metabolic_pathway parent Aryl-S-CF2CH3 (Parent Drug) sulfoxide Aryl-S(O)-CF2CH3 (Sulfoxide Metabolite) parent->sulfoxide CYP-mediated Oxidation sulfone Aryl-S(O)2-CF2CH3 (Sulfone Metabolite) sulfoxide->sulfone Further Oxidation

Metabolic Oxidation of an Aryl-S-CF2CH3 Moiety

References

The Impact of Fluorination: A Comparative Docking Study of Ligands with and without a Trifluoromethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides a comparative analysis of the in-silico docking performance and in-vitro bioactivity of a ligand and its trifluoromethylated analogue, offering insights for researchers, scientists, and drug development professionals. While the focus of this guide is on the trifluoromethyl group, the principles discussed are broadly applicable to other fluorinated moieties, including the 1,1-difluoroethyl group.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data from a study on isoxazole-based molecules as potential anticancer agents. The data highlights the significant impact of a trifluoromethyl (-CF3) group on the biological activity of these compounds against the MCF-7 human breast cancer cell line.

Compound IDStructureFunctional GroupIC50 (µM) against MCF-7
14 Isoxazole derivativeMethyl (-CH3) analogue19.72
2g Isoxazole derivativeTrifluoromethyl (-CF3)2.639

Data sourced from a study on the impact of the trifluoromethyl group on the anti-cancer activity of isoxazole-based molecules[1].

The experimental data reveals a nearly eight-fold increase in potency for the trifluoromethylated compound 2g compared to its non-fluorinated counterpart 14 , underscoring the profound effect of this functional group on the molecule's biological activity[1].

Experimental Protocols: A Methodological Blueprint

The following section details a standardized protocol for comparative molecular docking studies, synthesized from established methodologies in the field. This protocol is designed to ensure reproducibility and provide a solid foundation for further in-silico and in-vitro validation.

Ligand Preparation
  • 2D Structure Generation: The two-dimensional structures of the ligands (e.g., the parent compound and its 1,1-difluoroethyl analogue) are drawn using chemical drawing software such as ChemDraw.

  • 3D Structure Generation and Optimization: The 2D structures are converted to 3D and their geometries are optimized to achieve a stable conformation with minimum energy. This is typically performed using software like Chem3D or Avogadro, employing semi-empirical methods such as PM3[2].

  • File Format Conversion: The final optimized 3D structures are saved in a suitable file format for docking, such as PDB or MOL2.

Protein Preparation
  • Structure Retrieval: The X-ray crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Preparation for Docking: The protein structure is prepared using tools like AutoDockTools or the Protein Preparation Wizard in Schrödinger Maestro. This process typically involves:

    • Removal of water molecules and any co-crystallized ligands.

    • Addition of polar hydrogen atoms.

    • Assignment of appropriate charges (e.g., Kollman charges).

    • Repair of any missing side chains or loops.

  • File Format Conversion: The prepared protein structure is saved in the PDBQT file format for use with AutoDock Vina or a similar format for other docking software.

Molecular Docking
  • Software: Molecular docking is performed using widely accepted software such as AutoDock Vina, GOLD, or Glide[3].

  • Grid Box Generation: A grid box is defined to encompass the active site of the protein. The center and dimensions of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file.

  • Docking Simulation: The prepared ligands are docked into the prepared protein's active site. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.

  • Scoring and Ranking: The docking software calculates the binding affinity, typically represented as a docking score (e-value) in kcal/mol. Multiple docking poses are generated and ranked based on this score. The pose with the lowest binding energy is generally considered the most favorable.

  • Validation: The docking protocol is validated by redocking the native ligand into the active site and ensuring the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.

Visualization and Analysis

The interactions between the docked ligands and the protein are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL. This analysis focuses on identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.

Mandatory Visualization

experimental_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking & Analysis l1 2D Structure Generation l2 3D Structure Optimization l1->l2 l3 File Format Conversion (.pdb/.mol2) l2->l3 d1 Grid Box Generation l3->d1 p1 Retrieve PDB Structure p2 Prepare Protein (add H, remove water) p1->p2 p3 File Format Conversion (.pdbqt) p2->p3 p3->d1 d2 Docking Simulation d1->d2 d3 Scoring and Ranking d2->d3 d4 Interaction Analysis d3->d4

A generalized workflow for comparative molecular docking studies.

logical_relationship cluster_ligand Ligand Modification cluster_properties Altered Physicochemical Properties cluster_outcome Improved Biological Profile parent Parent Ligand (e.g., -CH3) fluorinated Fluorinated Ligand (e.g., -CF3) parent->fluorinated Fluorination pka pKa Modulation fluorinated->pka lipo Increased Lipophilicity fluorinated->lipo stability Enhanced Metabolic Stability fluorinated->stability binding Stronger Receptor Binding pka->binding lipo->binding stability->binding activity Increased Bioactivity binding->activity

References

A Comparative Guide to Difluoroethylation Methodologies: Benchmarking New Approaches Against Established Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of the difluoroethyl group (–CH2CF2H) into molecular scaffolds can significantly enhance pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of emerging difluoroethylation techniques, specifically electrochemical and photoredox-catalyzed methods, against more established nucleophilic and electrophilic protocols. The performance of these methods is evaluated based on experimental data for reaction yields and substrate scope, offering a comprehensive resource for selecting the optimal strategy for specific synthetic challenges.

Executive Summary

Recent years have witnessed the development of novel difluoroethylation methods that leverage electrochemistry and photoredox catalysis, offering mild and often metal-free conditions. These approaches present compelling alternatives to traditional methods that often rely on pre-functionalized substrates or harsh reagents. This guide presents a side-by-side comparison of these four key strategies, highlighting their respective strengths and limitations through quantitative data and detailed experimental protocols.

Data Presentation: A Comparative Analysis

The following tables summarize the performance of selected new and established difluoroethylation methods across various substrates. Yields are reported as isolated yields unless otherwise noted.

Table 1: Electrochemical C-H Difluoroethylation of (Hetero)arenes

SubstrateProductYield (%)Reference
1-Methylquinoxalin-2(1H)-one3-(2,2-difluoroethyl)-1-methylquinoxalin-2(1H)-one60[1]
Caffeine8-(2,2-difluoroethyl)caffeine78[2]
Indole3-(2,2-difluoroethyl)-1H-indole65[2]
Coumarin3-(2,2-difluoroethyl)-2H-chromen-2-one82[2]
Naphthalene1-(2,2-difluoroethyl)naphthalene55[2]

Table 2: Photoredox-Catalyzed Difluoroethylation of Alkenes

| Alkene Substrate | Quinoxalin-2(1H)-one Derivative | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Styrene | 1-Methylquinoxalin-2(1H)-one | 3-(1-(2,2-difluoroethyl)-2-phenylethyl)-1-methylquinoxalin-2(1H)-one | 85 |[3] | | 4-Methylstyrene | 1-Methylquinoxalin-2(1H)-one | 3-(1-(2,2-difluoroethyl)-2-(p-tolyl)ethyl)-1-methylquinoxalin-2(1H)-one | 82 |[3] | | 4-Methoxystyrene | 1-Methylquinoxalin-2(1H)-one | 3-(1-(2,2-difluoroethyl)-2-(4-methoxyphenyl)ethyl)-1-methylquinoxalin-2(1H)-one | 75 |[3] | | 1-Octene | 1-Methylquinoxalin-2(1H)-one | 3-(1-(2,2-difluoroethyl)nonyl)-1-methylquinoxalin-2(1H)-one | 68 |[3] |

Table 3: Nucleophilic Difluoroethylation of Aldehydes and Imines using a Phosphonium Salt

SubstrateProductYield (%)Reference
4-Nitrobenzaldehyde1-(4-nitrophenyl)-2,2-difluoroethanol92[4]
4-Methoxybenzaldehyde1-(4-methoxyphenyl)-2,2-difluoroethanol90[4]
2-Naphthaldehyde1-(naphthalen-2-yl)-2,2-difluoroethanol88[4]
Benzaldehyde1-phenyl-2,2-difluoroethanol90[4]
N-(4-methoxybenzylidene)-4-toluenesulfonamide1-(4-methoxyphenyl)-2,2-difluoro-N-tosylethan-1-amine75[4]

Table 4: Electrophilic Difluoroethylation of Amines using a Hypervalent Iodine Reagent

Amine SubstrateProductYield (%)Reference
Morpholine4-(2,2-difluoroethyl)morpholine64[5]
AnilineN-(2,2-difluoroethyl)aniline55[6]
Pyrrolidine1-(2,2-difluoroethyl)pyrrolidine72[6]
DiethylamineN-(2,2-difluoroethyl)-N-ethylamine68[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below to facilitate reproducibility and adaptation.

Protocol 1: Electrochemical C-H Difluoroethylation of 1-Methylquinoxalin-2(1H)-one[1][2]

A solution of 1-methylquinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.) and sodium 1,1-difluoroethanesulfinate (DFES-Na) (0.4 mmol, 2.0 equiv.) in a mixed solvent of MeCN/H2O (10:1, 6 mL) containing LiClO4 (0.3 M) is placed in an undivided electrochemical cell. The cell is equipped with a reticulated vitreous carbon (RVC) anode and a platinum plate cathode. The reaction is carried out under a constant voltage of 2.3 V at room temperature for 2.5 hours. After completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired product.

Protocol 2: Photoredox-Catalyzed Difluoroethylation of Styrene[3]

To a reaction vessel are added styrene (0.2 mmol, 1.0 equiv.), 1-methylquinoxalin-2(1H)-one (0.3 mmol, 1.5 equiv.), 1-iodo-2,2-difluoroethane (0.4 mmol, 2.0 equiv.), and an iridium photocatalyst such as Ir(ppy)2(dtbbpy)PF6 (1 mol%). The vessel is sealed, and the mixture is dissolved in N-methyl-2-pyrrolidone (NMP) (2 mL). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.3 mmol, 1.5 equiv.) is then added. The reaction mixture is degassed and then irradiated with blue LEDs at room temperature for 24 hours. After the reaction is complete, the mixture is diluted with ethyl acetate, washed with water and brine, dried over Na2SO4, and concentrated. The product is purified by column chromatography.

Protocol 3: Nucleophilic Difluoroethylation of 4-Nitrobenzaldehyde[4][7]

In a glovebox, 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv.) and Cs2CO3 (1.25 mmol, 2.5 equiv.) are added to a Schlenk tube with DMF (1 mL). The tube is sealed and removed from the glovebox. Under an argon atmosphere at room temperature, a solution of (2,2-difluoroethyl)triphenylphosphonium tetrafluoroborate (1.0 mmol, 2.0 equiv.) in DMF (2.0 mL) is added dropwise over 30 minutes. The mixture is stirred for an additional 10 minutes. The reaction is quenched with 3 N HCl (0.5 mL), diluted with water, and extracted with dichloromethane. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to yield the product.

Protocol 4: Electrophilic Difluoroethylation of Morpholine[5][6]

To a solution of morpholine (0.2 mmol, 1.0 equiv.) in CH2Cl2 (2.0 mL) is added Na2CO3 (0.4 mmol, 2.0 equiv.) followed by the gem-difluorovinyl iodonium salt reagent (0.24 mmol, 1.2 equiv.). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the N-(2,2-difluoroethyl)morpholine.

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows for each difluoroethylation method.

electrochemical_mechanism cluster_anode Anode cluster_solution Solution cluster_cathode Cathode / Anode DFES_Na CH3CF2SO2Na Radical_Gen CH3CF2• + SO2 + Na+ + e- DFES_Na->Radical_Gen -e- Arene Arene-H Radical_Addition [Arene(H)-CF2CH3]• Arene->Radical_Addition Oxidation [Arene(H)-CF2CH3]+ Radical_Addition->Oxidation -e- Product Arene-CF2CH3 Oxidation->Product -H+

Proposed mechanism for electrochemical C-H difluoroethylation.

photoredox_workflow Start Start Mix Mix Alkene, Quinoxalinone, ICH2CF2H, Photocatalyst, Base in NMP Start->Mix Degas Degas and Irradiate with Blue LEDs Mix->Degas Workup Aqueous Workup and Extraction Degas->Workup Purify Column Chromatography Workup->Purify Product Final Product Purify->Product

Experimental workflow for photoredox-catalyzed difluoroethylation.

nucleophilic_mechanism Phosphonium Ph3P+-CF2CH3 Intermediate [Ph3P(O)-CH(R)-CF2CH3] Phosphonium->Intermediate Aldehyde R-CHO Aldehyde->Intermediate Base Base (Cs2CO3) Base->Intermediate Product R-CH(OH)-CF2CH3 Intermediate->Product Hydrolysis Ph3PO Ph3PO Intermediate->Ph3PO

Proposed mechanism for nucleophilic difluoroethylation.

electrophilic_mechanism Amine R2NH Intermediate [R2N-CH=CF2] Amine->Intermediate Iodonium [Ar-I+-CH=CF2]X- Iodonium->Intermediate Rearrangement Rearrangement Intermediate->Rearrangement Product R2N-CH2CF2H Rearrangement->Product

Proposed mechanism for electrophilic difluoroethylation.

References

Head-to-head comparison of different fluoroalkyl groups in enhancing drug potency

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the strategic use of fluoroalkyl groups to modulate drug efficacy. This document provides a comparative analysis of monofluoromethyl (-CH2F), difluoromethyl (-CHF2), and trifluoromethyl (-CF3) groups, supported by experimental data and detailed methodologies.

The introduction of fluorine-containing functional groups is a widely employed strategy in medicinal chemistry to enhance the potency, metabolic stability, and pharmacokinetic profile of drug candidates. Among these, fluoroalkyl groups, particularly the trifluoromethyl (-CF3) group, have garnered significant attention for their unique electronic and steric properties. The strong electron-withdrawing nature of these groups can significantly influence a molecule's interaction with its biological target, often leading to increased binding affinity and potency. Furthermore, the exceptional stability of the carbon-fluorine bond enhances resistance to metabolic degradation, prolonging the drug's half-life. This guide offers a direct comparison of the effects of different fluoroalkyl groups on drug potency, providing valuable insights for the rational design of next-generation therapeutics.

Comparative Analysis of Drug Potency

The potency of a drug is a critical measure of its effectiveness and is typically quantified by the half-maximal inhibitory concentration (IC50) or the binding affinity (Ki). The following tables summarize quantitative data from studies comparing the potency of drug analogs bearing different fluoroalkyl groups.

Kinase Inhibitors

The strategic placement of fluoroalkyl groups on kinase inhibitors can significantly impact their potency. The electron-withdrawing properties of these groups can modulate the pKa of nearby functionalities, leading to enhanced interactions with the kinase active site.

Compound Fluoroalkyl Group Target Kinase IC50 (nM) *Reference
EGFR Inhibitor Analog 1-CH3EGFR (L858R/T790M)>1000[1][2]
EGFR Inhibitor Analog 2-CH2FEGFR (L858R/T790M)150[1][2]
EGFR Inhibitor Analog 3-CHF2EGFR (L858R/T790M)55[1][2]
EGFR Inhibitor Analog 4-CF3EGFR (L858R/T790M)8[1][2]

*IC50 values are representative and compiled from multiple sources to illustrate the trend.

G-Protein Coupled Receptor (GPCR) Ligands

In the realm of GPCRs, fluoroalkyl substitution can influence ligand binding affinity and functional activity. The following data on adenosine A2A receptor antagonists illustrates this trend.

Compound Fluoroalkyl Group Receptor Binding Affinity (Ki, nM) cAMP Inhibition (IC50, nM) Reference
Preladenant-CH3Adenosine A2A1.10.9[3]
Fluorinated Analog 1-CH2FAdenosine A2A0.80.7[3]
Fluorinated Analog 2-CHF2Adenosine A2A0.50.4[3]
Fluorinated Analog 3-CF3Adenosine A2A0.30.2[3]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of inhibitors to the ATP site of a kinase.

Materials:

  • Kinase of interest (e.g., EGFR)

  • Europium (Eu)-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Test compounds (fluoroalkyl analogs)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in the assay buffer.

  • Assay Plate Setup: Add 5 µL of each test compound dilution to the wells of the 384-well plate.

  • Addition of Kinase/Antibody: Add 5 µL of the kinase/antibody mixture to each well.

  • Addition of Tracer: Add 5 µL of the Alexa Fluor™ 647-labeled tracer to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated.

  • Data Analysis: The IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4][5][6]

GPCR Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the test compound's binding affinity.[7][8][9]

Materials:

  • Cell membranes expressing the GPCR of interest (e.g., Adenosine A2A receptor)

  • Radioligand (e.g., [3H]-ZM241385)

  • Test compounds (fluoroalkyl analogs)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • GF/B glass fiber filters

  • Scintillation cocktail

  • 96-well filter plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the binding buffer.

  • Assay Plate Setup: In a 96-well plate, add the binding buffer, the radioligand at a concentration close to its Kd, and the test compound dilutions.

  • Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through the GF/B glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known unlabeled ligand) from the total binding. The IC50 values are determined by plotting the percentage of specific binding against the logarithm of the competitor concentration. The Ki values are then calculated using the Cheng-Prusoff equation.[10]

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Liver microsomes (human or other species)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds (fluoroalkyl analogs)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (to stop the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes, the NADPH regenerating system, and the test compound in phosphate buffer.

  • Incubation: Incubate the mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile.

  • Sample Processing: The samples are centrifuged to precipitate the proteins. The supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway often targeted by drugs and a typical experimental workflow for potency determination.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Stimulation PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation.

Experimental_Workflow Start Start: Synthesize Fluoroalkyl Analogs Potency_Assay In Vitro Potency Assay (e.g., Kinase Assay) Start->Potency_Assay Metabolic_Assay Metabolic Stability Assay (Microsomal Stability) Start->Metabolic_Assay Data_Analysis Data Analysis: Determine IC50/Ki and Half-life Potency_Assay->Data_Analysis Metabolic_Assay->Data_Analysis Comparison Head-to-Head Comparison of Analogs Data_Analysis->Comparison Conclusion Conclusion: Identify Optimal Fluoroalkyl Group Comparison->Conclusion

Caption: A typical experimental workflow for comparing the potency of fluoroalkylated drug analogs.

References

Cross-Validation of Experimental and Computational Data for (1,1-Difluoroethyl)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and computational data for (1,1-Difluoroethyl)benzene, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. By presenting a side-by-side analysis of experimentally measured properties and computationally predicted values, this document aims to facilitate the cross-validation of methodologies and enhance the understanding of this molecule's physicochemical characteristics.

Physicochemical Properties

Table 1: Comparison of Experimental and Computational Physicochemical Data for this compound

PropertyExperimental DataComputational Data
Molecular Formula C₈H₈F₂C₈H₈F₂
Molecular Weight 142.15 g/mol [1]142.15 g/mol [2]
Appearance Colorless liquid[1]-
Boiling Point Not availablePredicted values available in chemical databases
Density Not availablePredicted values available in chemical databases
Solubility Insoluble in water; soluble in organic solvents[1]-

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of chemical compounds. This section compares the available experimental spectroscopic data for this compound with general expectations for similar structures, as specific computational spectroscopic studies were not found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. While a complete, assigned experimental spectrum for this compound was not found, data from a closely related fluorinated compound can provide valuable reference points.

Table 2: Comparison of Experimental and Expected NMR Spectroscopic Data for this compound

NucleusExperimental Data (Reference Compound)Expected Chemical Shift Ranges for this compound
¹H NMR Aromatic protons: multiplets; Alkyl protons: multiplet with H-F coupling.Aromatic protons (C₆H₅): ~7.2-7.5 ppm; Methyl protons (CH₃): Triplet of triplets due to H-F and H-H coupling.
¹³C NMR Aromatic carbons: multiple signals with C-F coupling; Alkyl carbons: signals with C-F coupling.Aromatic carbons: ~125-140 ppm (ipso-carbon will be a triplet due to C-F coupling); CF₂ carbon: ~120-130 ppm (triplet); CH₃ carbon: ~20-30 ppm (quartet of triplets).
¹⁹F NMR Singlet or multiplet depending on H-F coupling.A quartet due to coupling with the methyl protons. The chemical shift is expected in the typical range for alkyl fluorides.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected IR absorption bands for this compound are based on the characteristic vibrations of its structural components.

Table 3: Comparison of Experimental and Expected IR Spectroscopic Data for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Aliphatic C-H Stretch 3000-2850
Aromatic C=C Stretch 1600-1450
C-F Stretch 1100-1000 (strong)
C-H Bend (Aromatic) 900-675
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions are expected.

Table 4: Comparison of Experimental and Expected Mass Spectrometry Data for this compound

IonExpected m/z
Molecular Ion [M]⁺ 142
[M-CH₃]⁺ 127
[M-F]⁺ 123
[C₆H₅]⁺ (Phenyl cation) 77

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is crucial for reproducibility and validation. A common method involves the fluorination of a suitable precursor, such as acetophenone, using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Synthesis of this compound from Acetophenone

Materials:

  • Acetophenone

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve acetophenone in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add diethylaminosulfur trifluoride (DAST) to the stirred solution via the dropping funnel. Caution: DAST is toxic and corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated by thin-layer chromatography (TLC) monitoring.

  • Upon completion of the reaction, carefully quench the reaction by slowly adding the mixture to a stirred, saturated solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation to obtain pure this compound.

Spectroscopic and Physical Characterization

The synthesized this compound should be characterized using the following standard analytical techniques to confirm its identity and purity:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃).

  • IR Spectroscopy: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Mass Spectrometry: The mass spectrum should be recorded using a mass spectrometer, typically with electron ionization (EI).

  • Physical Properties: The boiling point should be determined by distillation, and the density can be measured using a pycnometer.

Visualizations

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Acetophenone + DAST reaction Fluorination Reaction start->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification product This compound purification->product nmr NMR (1H, 13C, 19F) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms phys_props Physical Properties product->phys_props

Caption: General experimental workflow for the synthesis and characterization of this compound.

Data Cross-Validation Logic

The cross-validation of experimental and computational data follows a logical progression to ensure the accuracy and reliability of both approaches.

data_validation cluster_exp Experimental Approach cluster_comp Computational Approach synthesis Synthesis & Purification exp_data Experimental Data Acquisition (NMR, IR, MS, Physical Properties) synthesis->exp_data comparison Data Comparison & Analysis exp_data->comparison modeling Molecular Modeling comp_data Computational Data Prediction (Geometry, Frequencies, NMR Shifts) modeling->comp_data comp_data->comparison validation Validated Molecular Profile comparison->validation

Caption: Logical flow for the cross-validation of experimental and computational data.

References

Safety Operating Guide

Proper Disposal of (1,1-Difluoroethyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (1,1-Difluoroethyl)benzene as a halogenated organic waste. Segregate it from non-halogenated waste streams and dispose of it through your institution's certified hazardous waste program. This guide provides detailed procedures to ensure the safe and compliant disposal of this compound in a laboratory setting.

This compound , as a fluorinated aromatic hydrocarbon, requires specific handling and disposal protocols to mitigate risks to personnel and the environment. Adherence to these procedures is crucial for maintaining a safe laboratory and ensuring regulatory compliance.

Key Safety and Disposal Information

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves (e.g., nitrile rubber), lab coat.[1]
Handling Precautions Work in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[1][2]
Waste Classification Halogenated Organic Waste.[2]
Waste Segregation Crucial: Keep halogenated organic waste separate from non-halogenated waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[2][3]
Waste Container Use a designated, leak-proof, and chemically compatible container with a secure lid. The container should be clearly labeled.[3][4]
Disposal Method Do not pour down the drain. Arrange for pickup and disposal by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office.[1][3]

Step-by-Step Disposal Protocol

Follow these steps for the safe and compliant disposal of this compound:

  • Review Institutional Policies: Before beginning any work, consult your organization's specific hazardous waste management guidelines.

  • Wear Appropriate PPE: Always wear the personal protective equipment outlined in the table above when handling the chemical and its waste.

  • Waste Collection:

    • Collect all waste containing this compound, including residues from reactions, contaminated consumables (e.g., pipette tips, wipes), and rinsates from cleaning glassware, in a designated "Halogenated Organic Waste" container.[2]

    • Ensure the waste container is made of a material compatible with halogenated organic compounds.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste stream.[3]

    • Indicate the approximate concentrations or volumes of the components.

  • Storage:

    • Keep the waste container tightly sealed when not in use to prevent the release of vapors.[4]

    • Store the container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.

  • Arrange for Disposal:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup.[3]

    • Do not attempt to dispose of the waste through standard laboratory trash or drains.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal Review_SDS Review SDS and Institutional Protocols Don_PPE Wear Appropriate PPE Review_SDS->Don_PPE Collect_Waste Collect Waste in Designated 'Halogenated Organic Waste' Container Don_PPE->Collect_Waste Segregate_Waste Segregate from Non-Halogenated Waste Collect_Waste->Segregate_Waste Label_Container Label Container with 'Hazardous Waste' & Chemical Name Segregate_Waste->Label_Container Store_Container Store Sealed Container in Designated Area Label_Container->Store_Container Contact_EHS Contact EHS for Waste Pickup Store_Container->Contact_EHS Dispose_Properly Proper Disposal by Certified Vendor Contact_EHS->Dispose_Properly

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within the scientific community.

References

Personal protective equipment for handling (1,1-Difluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (1,1-Difluoroethyl)benzene

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar fluorinated and aromatic compounds and reflects general best practices for handling potentially hazardous laboratory chemicals. It is imperative to consult the supplier-provided SDS upon receipt of this chemical and to conduct a thorough, site-specific risk assessment before commencing any work. This guide is intended to supplement, not replace, institutional safety protocols.

Core Safety and Personal Protective Equipment (PPE)

Handling this compound requires strict adherence to safety protocols to minimize exposure and risk. Based on data from similar chemicals, it should be treated as a flammable liquid that may cause skin, eye, and respiratory irritation.[1][2][3] The foundation of safe handling is the consistent use of appropriate Personal Protective Equipment (PPE).

PPE Summary for this compound

The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationRationale
Eye and Face Protection Wear chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2][4]Protects against splashes and vapors that could cause serious eye irritation or damage.[3]
Skin Protection Wear a lab coat and chemical-resistant gloves (e.g., Nitrile, Neoprene).[4][5] Long-sleeved clothing is essential.[4] For prolonged contact, consider double-gloving.Prevents skin contact, which may cause irritation.[3] Always inspect gloves for degradation or punctures before use and dispose of them properly after handling.[2]
Respiratory Protection All handling of volatile compounds should occur in a certified chemical fume hood to ensure adequate ventilation.[1][2]Minimizes the inhalation of vapors, which may be harmful.[2] If ventilation is inadequate or in an emergency, use a NIOSH-approved respirator with an appropriate cartridge.[4]
Foot Protection Wear closed-toe shoes made of a non-porous material. Chemical-resistant boots are advised for situations with a significant risk of spills.[4][6]Protects feet from spills and falling objects.

Operational Plan: Handling and Storage Protocols

A systematic approach to handling and storage is critical for maintaining a safe laboratory environment.

Pre-Handling Checklist
  • Review SDS : Once available, thoroughly read the chemical-specific Safety Data Sheet.

  • Hazard Assessment : Perform a risk assessment for the specific procedures you will be conducting.

  • PPE Inspection : Ensure all required PPE is available, in good condition, and fits correctly.

  • Ventilation Check : Confirm that the chemical fume hood is operational and functioning correctly.

  • Emergency Equipment : Locate and verify the accessibility of the nearest safety shower, eyewash station, and spill kit appropriate for flammable liquids.[6]

Step-by-Step Handling Protocol
  • Work Area Preparation : Designate a clean, uncluttered area within a chemical fume hood for the procedure.

  • PPE Donning : Put on all required PPE as outlined in the table above.

  • Chemical Transfer : Ground and bond containers and receiving equipment when transferring liquids to prevent static discharge.[7][8] Use spark-proof tools.[7][8] Conduct all transfers and manipulations of the chemical within the fume hood.

  • Heating : If heating is required, use a controlled heating source (e.g., heating mantle, water bath). Avoid open flames.[2]

  • Post-Handling : After use, ensure containers are tightly sealed.[7] Clean the work area thoroughly.

Storage Plan
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][7]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[8]

  • Store in a designated flammable liquids storage cabinet.[9]

  • Keep segregated from incompatible materials, such as strong oxidizing agents.[1][7]

Disposal Plan

Improper disposal of chemical waste can pose significant environmental and safety risks.

Waste Collection
  • Designated Waste Container : Collect all waste materials, including contaminated consumables (e.g., gloves, paper towels) and rinseate, in a clearly labeled, compatible hazardous waste container.[9]

  • Labeling : Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation : Do not mix with incompatible waste streams.

Disposal Procedure
  • Temporary Storage : Keep the sealed waste container in a designated satellite accumulation area, preferably within a fume hood or a ventilated cabinet.[9]

  • Professional Disposal : Dispose of the contents and the container through an approved waste disposal plant, following all local, regional, and national regulations.[1][7] Do not dispose of this chemical down the drain.[2][9]

  • Contaminated Clothing : Clothing that becomes contaminated should be removed immediately, bagged, and disposed of as hazardous waste.[9]

Emergency Procedures

First-Aid Measures
  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][7]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If irritation occurs or persists, seek medical attention.[1][2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2]

Spill Response Protocol
  • Evacuate : Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate : Ensure the area is well-ventilated, but shut off ignition sources.[8]

  • Contain : Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[8]

  • Collect : Use non-sparking tools to carefully collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[8]

  • Clean : Clean the spill area thoroughly with soap and water.[9]

  • Report : Report the incident to your institution's environmental health and safety department.

Visual Workflow for Hazard Assessment and PPE Selection

The following diagram outlines the logical steps a researcher should follow before handling this compound to ensure safety protocols are met.

PPE_Selection_Workflow cluster_ppe Minimum Required PPE start Start: Plan to use This compound sds Obtain and Review Supplier's SDS start->sds risk_assessment Conduct Task-Specific Risk Assessment sds->risk_assessment hazards Identify Hazards: - Flammability - Irritation (Skin/Eye) - Inhalation Toxicity risk_assessment->hazards ppe_select Select Appropriate PPE hazards->ppe_select eng_controls Verify Engineering Controls (e.g., Fume Hood) hazards->eng_controls ppe_eye Eye/Face Protection: Safety Goggles / Face Shield ppe_select->ppe_eye ppe_skin Skin Protection: Gloves & Lab Coat ppe_select->ppe_skin ppe_resp Respiratory Protection: Work in Fume Hood ppe_select->ppe_resp spill_kit Confirm Location of Spill Kit & Safety Shower eng_controls->spill_kit proceed Proceed with Experiment spill_kit->proceed

Caption: Workflow for Hazard Assessment and PPE Selection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.